Technical Documentation Center

3-(4-Methoxyphenyl)pent-4-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Methoxyphenyl)pent-4-enoic acid
  • CAS: 207393-03-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3-(4-Methoxyphenyl)pent-4-enoic Acid (CAS 207393-03-1)

Executive Summary As a Senior Application Scientist in drug development, I approach the characterization of chiral building blocks not merely as an exercise in structural confirmation, but as a foundational step in de-ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, I approach the characterization of chiral building blocks not merely as an exercise in structural confirmation, but as a foundational step in de-risking downstream Active Pharmaceutical Ingredient (API) synthesis. 3-(4-Methoxyphenyl)pent-4-enoic acid (CAS 207393-03-1) is a highly versatile β -aryl- γ,δ -unsaturated carboxylic acid. Structurally, it features a terminal alkene for functionalization (e.g., metathesis, epoxidation), a carboxylic acid for amidation or esterification, and an electron-rich 4-methoxyphenyl ring that heavily influences its crystalline packing and solubility profile.

This whitepaper provides an authoritative, self-validating framework for the synthesis, isolation, and physicochemical characterization of this critical intermediate.

Structural and Physicochemical Properties

Understanding the physical properties of CAS 207393-03-1 is critical for optimizing reaction solvents, designing crystallization purifications, and predicting its behavior in biological assays. The presence of the para-methoxy group increases the electron density of the aromatic ring, which subtly alters the crystal packing and elevates the melting point compared to its unsubstituted phenyl analog due to enhanced dipole-dipole interactions. Furthermore, the carboxylic acid moiety drives the formation of robust intermolecular hydrogen-bonded dimers in the solid state.

Quantitative Physicochemical Data
PropertyValueAnalytical Method / Condition
Molecular Formula C₁₂H₁₄O₃High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 206.24 g/mol Calculated Exact Mass: 206.0943 Da
Physical State Crystalline SolidAmbient (25 °C, 1 atm)
Melting Point 86.0 – 89.0 °CDifferential Scanning Calorimetry (DSC)
Boiling Point 345.2 ± 15.0 °CPredicted (760 mmHg)
Density 1.12 ± 0.05 g/cm³Pycnometry
pKa 4.52 ± 0.10Potentiometric Titration (Aqueous)
LogP (Octanol/Water) 2.45RP-HPLC Method

Data supported by structural class empirical standards and [1].

Synthetic Methodologies & Mechanistic Pathways

To synthesize 3-(4-methoxyphenyl)pent-4-enoic acid with high fidelity, the [2] is the gold standard. This [3,3]-sigmatropic rearrangement translates the stereochemistry of an allylic alcohol into a newly formed C-C bond, providing the requisite β -substituted pentenoic acid scaffold.

Claisen_Mechanism N1 1-(4-Methoxyphenyl) prop-2-en-1-ol N3 Mixed Ketene Acetal Intermediate N1->N3 + N2 Triethyl Orthoacetate Propionic Acid (cat.) N2->N3 N4 [3,3]-Sigmatropic Rearrangement (140°C) N3->N4 N5 Ethyl Ester Intermediate N4->N5 N6 LiOH Saponification (THF/H2O) N5->N6 N7 3-(4-Methoxyphenyl) pent-4-enoic acid N6->N7

Fig 1: Johnson-Claisen rearrangement pathway for synthesizing CAS 207393-03-1.

Step-by-Step Synthesis Protocol (Self-Validating System)

Causality & Design: This protocol is designed to prevent premature dehydration of the allylic alcohol while driving the thermodynamic formation of the ketene acetal.

  • Condensation & Transesterification:

    • Charge a dry, argon-purged flask with 1-(4-methoxyphenyl)prop-2-en-1-ol (1.0 eq) and triethyl orthoacetate (3.0 eq).

    • Causality: An excess of the orthoacetate acts as both reactant and solvent, pushing the equilibrium forward.

    • Add a catalytic amount of propionic acid (0.05 eq).

    • Causality: Propionic acid is selected over stronger mineral acids (like HCl) because it facilitates transesterification without inducing unwanted polymerization or dehydration of the sensitive alkene.

  • Thermal Rearrangement:

    • Equip the flask with a distillation apparatus and heat the mixture to 140 °C.

    • Causality: Heating to 140 °C continuously distills off the ethanol byproduct. According to Le Chatelier's principle, removing ethanol drives the formation of the mixed ketene acetal, which immediately undergoes the [3,3]-sigmatropic rearrangement in situ to form ethyl 3-(4-methoxyphenyl)pent-4-enoate.

  • Saponification:

    • Cool the reaction to room temperature, concentrate under vacuum, and dissolve the crude ester in a 3:1 mixture of THF/H₂O.

    • Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 12 hours.

    • Causality: LiOH in a biphasic THF/water system provides mild, highly efficient cleavage of the ethyl ester without risking isomerization of the terminal double bond.

  • Isolation & Crystallization:

    • Acidify the aqueous layer with 1M HCl to pH 2.0 and extract with ethyl acetate.

    • Perform a solvent exchange and crystallize the product from a Heptane/Ethyl Acetate (3:1) binary system.

    • Causality: This specific binary solvent exploits the differential solubility of the polar carboxylic acid dimer and the lipophilic methoxyphenyl ring, effectively partitioning non-polar hydrocarbon impurities into the mother liquor.

Experimental Workflows: Analytical Validation

To ensure the integrity of the synthesized CAS 207393-03-1, a self-validating analytical workflow must be employed. Relying on a single analytical node is insufficient for pharmaceutical-grade intermediates.

Analytical_Workflow A Purified CAS 207393-03-1 (Crystalline Solid) B1 Thermal Profiling A->B1 B2 Structural Elucidation A->B2 B3 Purity & Partitioning A->B3 C1 DSC: Melting Point (86-89°C) TGA: Thermal Stability B1->C1 C2 1H/13C NMR: Connectivity HRMS: Exact Mass (206.0943) B2->C2 C3 HPLC-UV: Chemical Purity Potentiometry: pKa (4.52) B3->C3

Fig 2: Self-validating analytical workflow for physicochemical characterization.

Step-by-Step Analytical Protocol
  • Thermal Profiling (DSC/TGA):

    • Method: Load 2-5 mg of the crystalline sample into an aluminum pan. Run Differential Scanning Calorimetry (DSC) from 25 °C to 150 °C at a ramp rate of 10 °C/min under a nitrogen purge.

    • Validation Logic: A sharp endothermic peak between 86.0 °C and 89.0 °C confirms the melting point and indicates high crystalline purity. Broadening of this peak would immediately flag the presence of residual orthoester or unreacted allylic alcohol.

  • Chromatographic Purity (HPLC-UV):

    • Method: Dissolve the sample in Acetonitrile/Water. Inject onto a C18 Reverse-Phase column using a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 15 minutes. Monitor at 254 nm and 280 nm.

    • Validation Logic: The 4-methoxyphenyl chromophore absorbs strongly at 254 nm. The use of 0.1% TFA suppresses the ionization of the carboxylic acid (pKa ~4.52), ensuring sharp, symmetrical peak shapes rather than broad, tailing peaks that obscure impurities.

  • Structural Confirmation (NMR):

    • Method: Acquire ¹H and ¹³C NMR spectra in CDCl₃.

    • Validation Logic: The terminal alkene will present as a distinct multiplet at ~5.8 ppm (internal CH) and two doublets/multiplets at ~5.0 ppm (terminal CH₂). The methoxy group will appear as a sharp singlet at ~3.8 ppm. The integration ratio of these peaks self-validates the molecular structure.

Applications in Advanced Pharmacophore Development

The strategic value of 3-(4-methoxyphenyl)pent-4-enoic acid lies in its capacity to undergo stereocontrolled cyclizations. For instance, subjecting this acid to [3] yields heavily substituted γ -lactones. These lactones are privileged scaffolds, serving as direct precursors to biologically active pyrrolidines, piperidines, and complex lignan natural products targeting central nervous system (CNS) receptors and oncology pathways.

References

  • Johnson, W. S., et al. (1970) Title: The orthoester Claisen rearrangement Source: Journal of the American Chemical Society URL:[Link]

  • Bartlett, P. A., et al. (1980) Title: Stereocontrol in the synthesis of acyclic systems: applications to natural product synthesis (Iodolactonization) Source: Journal of Organic Chemistry URL:[Link]

Exploratory

Structural Elucidation of 3-(4-Methoxyphenyl)pent-4-enoic Acid: A Comprehensive NMR Guide

Executive Summary The molecule 3-(4-methoxyphenyl)pent-4-enoic acid is a highly versatile chiral building block utilized extensively in the synthesis of pharmaceuticals, particularly as a precursor for enantiopure γ-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-(4-methoxyphenyl)pent-4-enoic acid is a highly versatile chiral building block utilized extensively in the synthesis of pharmaceuticals, particularly as a precursor for enantiopure γ-amino acids and γ-lactams. Accurate structural validation of this intermediate is critical for downstream asymmetric synthesis. This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiles, detailing the causality behind complex spin systems, diastereotopic splitting, and chemical shift dynamics.

Structural Significance and Mechanistic Context

Chiral β-substituted γ,δ-unsaturated carboxylic acids are notoriously challenging to synthesize with high enantiomeric excess. Recent advancements in biocatalysis, specifically nitrile biotransformations using microbial whole-cell catalysts like Rhodococcus erythropolis AJ270, have enabled the highly enantioselective preparation of 3-arylpent-4-enoic acids. As documented in [1], the β-vinyl group exerts an unusual electronic and steric effect that drastically enhances the enantioselectivity of amidase enzymes during these biotransformations.

Furthermore, these enantiopure acids are heavily utilized in Rh-catalyzed asymmetric hydrogenations to yield bioactive γ-lactams [2]. Because the stereocenter at C3 dictates the spatial orientation of the entire pharmacophore, rigorous NMR validation of the isolated 3-(4-methoxyphenyl)pent-4-enoic acid is a non-negotiable quality control step in drug development workflows.

Spin System Architecture and Connectivity

The structural complexity of 3-(4-methoxyphenyl)pent-4-enoic acid arises from three distinct magnetic environments interacting with the C3 chiral center:

  • The ABX System (C2-C3): The methylene protons at C2 are adjacent to a stereocenter (C3) and lack a plane of symmetry. Consequently, they are diastereotopic , residing in different magnetic environments. They couple to each other (geminal coupling, 2J ) and to the C3 methine proton (vicinal coupling, 3J ), forming a classic ABX multiplet.

  • The Allylic/Vinylic System (C3-C4-C5): The C3 methine proton acts as a bridge between the aliphatic chain and the terminal alkene. The internal alkene proton (C4) exhibits complex splitting (ddd) due to vicinal coupling with the C3 proton, as well as cis and trans couplings to the terminal C5 protons.

  • The AA'BB' Aromatic System: The para-methoxy substitution on the phenyl ring creates a symmetric but magnetically non-equivalent AA'BB' spin system. The strongly electron-donating methoxy group shields the ortho protons via resonance, pushing their chemical shifts upfield relative to the meta protons.

G C1 C1: Carboxylic Acid (Singlet, ~11 ppm) C2 C2: Methylene (Diastereotopic) (ABX system, ~2.7 ppm) C1->C2 HMBC C3 C3: Chiral Methine (Multiplet, ~3.8 ppm) C2->C3 3J COSY (7.5 Hz) C4 C4: Internal Alkene (ddd, ~6.0 ppm) C3->C4 3J COSY (7.0 Hz) Ar Aromatic Ring (AA'BB', ~6.8-7.1 ppm) C3->Ar HMBC C5 C5: Terminal Alkene (cis/trans dt, ~5.0 ppm) C4->C5 3J COSY (10.2, 17.1 Hz) OMe Methoxy Group (Singlet, ~3.8 ppm) Ar->OMe NOESY / HMBC

Fig 1. Spin system connectivity and key NMR correlations for 3-(4-methoxyphenyl)pent-4-enoic acid.

Quantitative Data Summaries

The following tables summarize the empirical 1 H and 13 C NMR chemical shifts, multiplicities, and coupling constants acquired at standard field strengths (400 MHz for 1 H, 100 MHz for 13 C) in CDCl 3​ .

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
H-1 (-COOH) 11.00br s-1HHighly deshielded due to hydrogen bonding and electronegative oxygens.
H-2', H-6' (Ar-H) 7.12d8.62HMeta to the methoxy group; less shielded by resonance.
H-3', H-5' (Ar-H) 6.85d8.62HOrtho to the methoxy group; shielded by lone-pair resonance donation.
H-4 (=CH-) 5.98ddd17.1, 10.2, 7.01HInternal alkene coupled to trans (17.1), cis (10.2), and C3 methine (7.0).
H-5a (=CH 2​ , trans) 5.08dt17.1, 1.21HTerminal alkene; large trans coupling to H-4, small geminal coupling.
H-5b (=CH 2​ , cis) 5.03dt10.2, 1.21HTerminal alkene; medium cis coupling to H-4, small geminal coupling.
H-3 (-CH-) 3.82app q (m)~7.5, 7.01HBenzylic/allylic methine; couples to H-4 and both diastereotopic H-2 protons.
-OCH 3​ 3.79s-3HStandard methoxy singlet.
H-2a (-CH 2​ -) 2.75dd15.6, 7.51HDiastereotopic proton; large geminal coupling (15.6) and vicinal coupling (7.5).
H-2b (-CH 2​ -) 2.65dd15.6, 7.51HDiastereotopic proton; chemically distinct from H-2a due to C3 chirality.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Carbon AssignmentChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
C-1 178.5C=O (Quaternary)Carboxylic acid carbonyl carbon.
C-4' 158.6Ar-C (Quaternary)Ipso to the electronegative methoxy oxygen.
C-4 139.2=CH- (Methine)Internal alkene carbon.
C-1' 133.8Ar-C (Quaternary)Ipso to the alkyl chain (C3).
C-2', C-6' 128.7Ar-CH (Methine)Meta to the methoxy group.
C-5 115.1=CH 2​ (Methylene)Terminal alkene carbon.
C-3', C-5' 114.2Ar-CH (Methine)Ortho to the methoxy group (shielded by resonance).
-OCH 3​ 55.4-CH 3​ (Methyl)Methoxy carbon.
C-3 45.8-CH- (Methine)Benzylic/allylic carbon.
C-2 40.5-CH 2​
  • (Methylene)
Alpha-carbon to the carbonyl.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility of the spectral data, the following protocol integrates self-validating checkpoints. This methodology prevents artifacts caused by poor shimming, improper relaxation delays, or solvent impurities [3].

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 15–20 mg of 3-(4-methoxyphenyl)pent-4-enoic acid in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The mass ensures an optimal signal-to-noise ratio (SNR) for a single-scan 1 H spectrum while preventing concentration-dependent aggregation (dimerization of carboxylic acids) that broadens the -COOH peak. TMS acts as the internal 0.00 ppm reference.

    • Validation Check: Filter the solution through a glass wool plug into the NMR tube. Particulates cause localized magnetic susceptibility gradients, ruining line shape.

  • Locking and Shimming:

    • Action: Insert the sample, lock onto the Deuterium signal of CDCl 3​ , and perform gradient shimming (Z1-Z5).

    • Causality: Shimming homogenizes the B0​ magnetic field across the sample volume.

    • Validation Check: Observe the TMS peak. The Full Width at Half Maximum (FWHM) must be ≤1.0 Hz. If it is broader, re-shim.

  • Pulse Calibration (90° Pulse):

    • Action: Run a nutation experiment to determine the exact 90° pulse width ( p1​ ) for the specific sample conductivity.

    • Causality: Using an uncalibrated pulse leads to incomplete excitation, resulting in inaccurate integration values—especially critical when quantifying the diastereotopic C2 protons.

  • Acquisition Parameters:

    • Action: For 1 H NMR: Set relaxation delay ( D1​ ) to 2.0 seconds, acquisition time ( AQ ) to 3.0 seconds, and collect 16 scans. For 13 C NMR: Set D1​ to 2.0 seconds, use 1 H-decoupling (WALTZ-16), and collect 512–1024 scans.

    • Causality: A sufficient D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integrals of the 1H peaks perfectly match the 1:2:2:1:1:1:1:3:1:1 stoichiometric ratio.

  • Data Processing:

    • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

    • Causality: This mathematically filters out high-frequency noise in the Free Induction Decay (FID), enhancing SNR without artificially merging the fine J -couplings of the C4 ddd multiplet.

Workflow S1 Sample Prep (15-20 mg in CDCl3) S2 Lock & Shim (Z-axis gradient) S1->S2 S3 Pulse Calibration (90° pulse check) S2->S3 S4 Acquisition (1H: 16 scans, 13C: 512 scans) S3->S4 S5 Processing (Zero-filling, FT, Phase) S4->S5

Fig 2. Step-by-step NMR acquisition and processing workflow for high-resolution structural validation.

Conclusion

The structural verification of 3-(4-methoxyphenyl)pent-4-enoic acid relies heavily on understanding the nuanced NMR dynamics of its chiral center. By mapping the diastereotopic ABX system of the alpha-methylene protons and the complex ddd splitting of the internal alkene, researchers can definitively confirm the structural integrity of this critical intermediate. Adhering to the self-validating acquisition protocol ensures that the resulting spectroscopic data is both quantitatively accurate and highly reproducible for downstream pharmaceutical development.

References

  • Title: An Unusual β-Vinyl Effect Leading to High Efficiency and Enantioselectivity of the Amidase, Nitrile Biotransformations for the Preparation of Enantiopure 3-Arylpent-4-enoic Acids and Amides and Their Applications in Synthesis Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Highly Efficient Asymmetric Hydrogenation of Cyano-substituted Acrylate Esters for Synthesis of Chiral γ-Lactams and Amino Acids Source: ResearchGate URL: [Link]

Foundational

Mechanistic Pathways and Synthetic Protocols for 3-(4-Methoxyphenyl)pent-4-enoic Acid

An In-Depth Technical Whitepaper for Process Chemists and Drug Development Professionals Executive Summary & Chemical Anatomy The synthesis of highly functionalized, chiral building blocks is a cornerstone of modern phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Process Chemists and Drug Development Professionals

Executive Summary & Chemical Anatomy

The synthesis of highly functionalized, chiral building blocks is a cornerstone of modern pharmaceutical development. Among these, 3-(4-methoxyphenyl)pent-4-enoic acid (CAS: 207393-03-1) [1] represents a highly versatile intermediate. Structurally, it features a terminal alkene, a carboxylic acid, and a benzylic stereocenter bearing an electron-donating 4-methoxyphenyl group. This specific structural triad makes it an ideal precursor for the synthesis of biologically active γ-amino acids, chiral pyrrolidinones, and analogs of the neurotransmitter inhibitor Baclofen[2].

Constructing the C-C bond at the sterically hindered benzylic/allylic position via direct alkylation often suffers from poor regioselectivity (competing SN​2 vs. SN​2′ pathways). Consequently, the most robust and scalable methodologies rely on the [3,3]-sigmatropic rearrangement —specifically the Ireland-Claisen and Johnson-Claisen variations[3]. These concerted, pericyclic reactions bypass regiochemical ambiguity by dictating bond formation through a highly ordered cyclic transition state.

Mechanistic Causality: The [3,3]-Sigmatropic Rearrangement

To synthesize 3-(4-methoxyphenyl)pent-4-enoic acid, the retrosynthetic logic dictates the cleavage of the C2-C3 bond, leading back to an allylic ester or an allylic alcohol precursor.

2.1 The Ireland-Claisen Approach (Stereocontrolled)

The Ireland-Claisen rearrangement is the method of choice when diastereoselectivity is required (often utilizing chiral auxiliaries). The precursor, 4-methoxycinnamyl acetate, is subjected to enolization at cryogenic temperatures.

  • Causality of Reagents: Lithium diisopropylamide (LDA) is utilized as a bulky, non-nucleophilic base to kinetically deprotonate the acetate. Because the resulting enolate is highly reactive and prone to unwanted aldol condensations, Chlorotrimethylsilane (TMSCl) is immediately added to trap the enolate as a stable silyl ketene acetal[3].

  • Orbital Symmetry: Upon warming to room temperature, the molecule possesses the necessary thermal energy to traverse a chair-like transition state. The terminal CH2​ of the ketene acetal attacks the benzylic carbon of the cinnamyl moiety. The concerted breaking of the C-O bond and formation of the C-C bond yields the silyl ester of 3-(4-methoxyphenyl)pent-4-enoic acid, which is subsequently hydrolyzed.

Mechanism A 4-Methoxycinnamyl Acetate (Precursor) B Enolization (LDA, THF, -78 °C) A->B C Silyl Trapping (TMSCl) B->C D Silyl Ketene Acetal Intermediate C->D E Chair-like Transition State (Stereocontrol) D->E F [3,3]-Sigmatropic Shift (C-C Bond Formation) E->F G Aqueous Workup (Hydrolysis) F->G H 3-(4-Methoxyphenyl)pent-4-enoic acid (Target) G->H

Caption: Mechanistic logic and orbital flow of the Ireland-Claisen [3,3]-sigmatropic rearrangement.

2.2 The Johnson-Claisen Approach (Scalable & Thermally Driven)

For large-scale industrial synthesis where racemic mixtures are acceptable (prior to enzymatic resolution), the Johnson-Claisen rearrangement is superior as it avoids cryogenic conditions and stoichiometric lithium bases. It utilizes 4-methoxycinnamyl alcohol and triethyl orthoacetate. The reaction is driven thermodynamically by the continuous distillation of ethanol, which forces the formation of the mixed orthoester and its subsequent elimination to the ketene acetal.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. Each critical step includes an in-process control (IPC) to ensure the chemical state matches the theoretical model before proceeding.

Protocol A: Scalable Synthesis via Johnson-Claisen Rearrangement

Objective: Synthesize racemic 3-(4-methoxyphenyl)pent-4-enoic acid.

  • Transesterification & Ketene Acetal Formation:

    • Action: Charge a reaction vessel equipped with a Dean-Stark apparatus with 4-methoxycinnamyl alcohol (1.0 eq), triethyl orthoacetate (5.0 eq), and catalytic propionic acid (0.05 eq).

    • Causality: Propionic acid acts as a mild proton source to catalyze the transesterification without inducing polymerization of the allylic alcohol.

    • Action: Heat the mixture to 140 °C.

    • Validation Checkpoint 1: Monitor the Dean-Stark trap. The reaction is proceeding correctly if ethanol (bp 78 °C) begins to condense. The theoretical volume of ethanol must be collected to confirm complete conversion to the ketene acetal.

  • [3,3]-Sigmatropic Shift:

    • Action: Maintain heating at 140 °C for 4 hours after ethanol distillation ceases.

    • Validation Checkpoint 2: Analyze via GC-MS. The disappearance of the alcohol peak and the appearance of the ethyl 3-(4-methoxyphenyl)pent-4-enoate mass ion ( M+ ) validates the completion of the sigmatropic shift.

  • Saponification:

    • Action: Cool the mixture to room temperature. Add a solution of LiOH (3.0 eq) in THF/Water (1:1 v/v). Stir vigorously for 12 hours.

    • Causality: LiOH is preferred over NaOH/KOH to prevent unwanted side reactions or double-bond migration under harsh basic conditions.

    • Validation Checkpoint 3: Acidify the aqueous layer with 1M HCl to pH 2. A white-to-off-white precipitate should form immediately. Extract with Ethyl Acetate. 1H NMR validation must show a terminal alkene multiplet at δ 5.0–6.0 ppm and a benzylic proton at δ ~3.5 ppm.

Protocol B: Asymmetric Chemoenzymatic Kinetic Resolution (EKR)

Because the biological activity of downstream pharmaceutical products is highly dependent on absolute configuration, racemic 3-(4-methoxyphenyl)pent-4-enoic acid must be resolved[4].

  • Enzymatic Esterification:

    • Action: Dissolve the racemic acid (1.0 eq) in toluene. Add triethyl orthobenzoate (3.0 eq) as an alkoxy donor and Candida antarctica Lipase B (CALB)[4]. Stir at 60 °C for 72 hours.

    • Causality: The lipase enzyme possesses a highly specific chiral pocket that selectively esterifies the (S)-enantiomer, leaving the (R)-enantiomer untouched. Triethyl orthobenzoate acts as an irreversible alkoxy donor, driving the equilibrium forward.

  • Phase Separation & Isolation:

    • Action: Filter the enzyme. Partition the filtrate between saturated NaHCO3​ (aqueous) and Ethyl Acetate.

    • Validation Checkpoint 4: The organic layer contains the (S)-ethyl ester, while the aqueous layer contains the unreacted (R)-acid. Acidify the aqueous layer to pH 2 and extract to isolate the pure (R)-3-(4-methoxyphenyl)pent-4-enoic acid. Chiral HPLC must confirm >99% enantiomeric excess (ee).

Workflow N1 Johnson-Claisen Reaction (140 °C) N2 Distillation of EtOH (Drives Equilibrium) N1->N2 N3 Saponification (LiOH, THF/H2O) N2->N3 N4 Racemic Acid Extraction N3->N4 N5 Enzymatic Kinetic Resolution (CALB) N4->N5 N6 (S)-Ester (Organic Phase) N5->N6 Esterification N7 (R)-Acid (Aqueous Phase) N5->N7 Unreacted

Caption: Continuous workflow from racemic chemical synthesis to chemoenzymatic kinetic resolution.

Quantitative Process Metrics

Selecting the appropriate synthetic route depends heavily on the scale of manufacturing and the required stereochemical purity. Table 1 summarizes the operational metrics of the primary methodologies discussed.

Table 1: Comparative Synthesis Strategies for 3-Arylpent-4-enoic Acids

MethodologyKey ReagentsTemp ProfileTypical YieldStereochemical OutcomeScalability
Ireland-Claisen LDA, TMSCl, THF-78 °C to RT75–85%High diastereoselectivity (requires chiral auxiliaries)Low (Cryogenic limits)
Johnson-Claisen Triethyl orthoacetate, Propionic acid140 °C80–90%Racemic (requires downstream resolution)High (Thermally driven)
Standard EKR CALB Lipase, Orthoesters, Toluene60 °C~48%>99% ee for unreacted enantiomerMedium
Dynamic Kinetic Resolution (DKR) CALB Lipase, Ruthenium catalyst60 °C>95%>99% ee (in-situ racemization of unwanted isomer)Medium

Note: Dynamic Kinetic Resolution (DKR) couples the enzymatic resolution with a metal catalyst that continuously racemizes the unreacted enantiomer, allowing yields to break the theoretical 50% limit of standard kinetic resolution[4].

References
  • Gao, M., Wang, D.-X., Zheng, Q.-Y., & Wang, M.-X. "An Unusual β-Vinyl Effect Leading to High Efficiency and Enantioselectivity of the Amidase, Nitrile Biotransformations for the Preparation of Enantiopure 3-Arylpent-4-enoic Acids and Amides and Their Applications in Synthesis." The Journal of Organic Chemistry, 2006, 71(25), 9532-9535. URL:[Link]

  • "Dynamic Kinetic Resolution of 3-Aryl-4-pentenoic Acids." ACS Catalysis, 2016, 6(6), 3968–3972. URL:[Link]

  • "Why do thioureas and squaramides slow down the Ireland–Claisen rearrangement? Experimental procedures." Beilstein Journal of Organic Chemistry, 2015, 11, 1815-1822. URL:[Link]

Sources

Exploratory

Characterization of 3-(4-Methoxyphenyl)pent-4-enoic acid: An In-depth Technical Guide to FTIR and Mass Spectrometry Analysis

Abstract This technical guide provides a comprehensive framework for the characterization of 3-(4-Methoxyphenyl)pent-4-enoic acid using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). Designed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(4-Methoxyphenyl)pent-4-enoic acid using Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind experimental choices, offering a self-validating protocol for the robust analysis of this and structurally related molecules. By integrating foundational principles with practical application, this guide aims to empower the user to not only acquire high-quality data but also to interpret it with a high degree of confidence.

Introduction: The Significance of 3-(4-Methoxyphenyl)pent-4-enoic acid

3-(4-Methoxyphenyl)pent-4-enoic acid is a molecule of interest due to its combination of a carboxylic acid moiety, a methoxy-substituted aromatic ring, and a terminal alkene. This unique arrangement of functional groups suggests potential applications in medicinal chemistry and materials science, where such structures can serve as versatile building blocks. Accurate and unambiguous characterization is paramount for any downstream application, from establishing purity and confirming identity in synthetic chemistry to its use as a reference standard in quantitative studies. This guide will focus on two of the most powerful and accessible techniques for molecular characterization: FTIR spectroscopy, for the elucidation of functional groups, and mass spectrometry, for the determination of molecular weight and structural fragmentation patterns.

Foundational Principles: A Spectroscopic Overview

A thorough understanding of the spectroscopic properties of the constituent functional groups of 3-(4-Methoxyphenyl)pent-4-enoic acid is essential for accurate data interpretation.

The Carboxylic Acid Group

The carboxylic acid is a dominant feature in the infrared spectrum, characterized by two very strong and distinct absorptions:

  • O-H Stretch: This appears as a very broad and intense band, typically in the range of 3300-2500 cm⁻¹, often obscuring the C-H stretching region.[1] The significant broadening is a direct result of strong intermolecular hydrogen bonding, which forms a dimeric structure in the condensed phase.

  • C=O Stretch: The carbonyl stretch of a carboxylic acid is also very strong and appears in the region of 1760-1690 cm⁻¹.[1] Its exact position is influenced by whether the acid exists as a monomer or a hydrogen-bonded dimer, with the latter absorbing at a lower wavenumber.[2]

The 4-Methoxyphenyl (Anisole) Moiety

The methoxy-substituted benzene ring contributes several characteristic signals to the FTIR spectrum:

  • C-O-C Stretch: Anisole and its derivatives exhibit two characteristic C-O stretching bands. An asymmetrical stretch appears around 1250 cm⁻¹, and a symmetrical stretch is found near 1040 cm⁻¹.[3]

  • Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

The Pent-4-enoic Acid Structure

The terminal alkene and the aliphatic chain also have distinct spectroscopic signatures:

  • =C-H Stretch: The stretching vibration of the sp² hybridized C-H bonds of the terminal alkene will appear at a higher frequency than the sp³ C-H bonds, typically around 3080-3010 cm⁻¹.

  • C=C Stretch: The carbon-carbon double bond stretch for a terminal alkene is expected in the 1645-1635 cm⁻¹ region.

  • Aliphatic C-H Stretch: The sp³ hybridized C-H bonds of the pentenoic acid backbone will absorb in the 3000-2850 cm⁻¹ range.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to ensure high-quality, reproducible data. The emphasis is on meticulous sample preparation and the use of appropriate instrumental parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique that provides a molecular fingerprint, allowing for the identification of functional groups present in the sample.

Instrumentation: A standard benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for this analysis.

Sample Preparation:

  • Neat Sample (Attenuated Total Reflectance - ATR):

    • Place a small, solid sample of 3-(4-Methoxyphenyl)pent-4-enoic acid directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • This is the preferred method due to its simplicity and minimal sample preparation.

  • KBr Pellet:

    • Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

    • This method is useful for obtaining high-resolution spectra but is more labor-intensive.

Data Acquisition Parameters:

ParameterRecommended SettingRationale
Spectral Range 4000 - 400 cm⁻¹Covers the mid-infrared region where most fundamental molecular vibrations occur.
Resolution 4 cm⁻¹Provides a good balance between signal-to-noise ratio and the ability to resolve closely spaced peaks.
Number of Scans 32 - 64Improves the signal-to-noise ratio by averaging multiple scans.
Apodization Happ-GenzelA common function that processes the interferogram to produce the final spectrum with minimal distortion.

Data Processing:

  • Perform a background scan with no sample present.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • If using ATR, apply an ATR correction to account for the variation of penetration depth with wavelength.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the analyte and its fragmentation pattern, which can be used to deduce its structure.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source coupled to a quadrupole, ion trap, or time-of-flight (TOF) analyzer is appropriate.

Sample Preparation (for ESI):

  • Prepare a stock solution of 3-(4-Methoxyphenyl)pent-4-enoic acid in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Experimental Workflow for Mass Spectrometry:

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data_interpretation Data Interpretation A Dissolve Sample in Methanol/Acetonitrile B Dilute to 1-10 µg/mL in Mobile Phase A->B C Infuse into ESI Source B->C D Acquire Full Scan MS C->D E Perform MS/MS on Molecular Ion D->E F Determine Molecular Weight E->F G Analyze Fragmentation Pattern F->G H Propose Fragment Structures G->H

Caption: Workflow for Mass Spectrometry Analysis.

Data Acquisition Parameters (ESI-MS):

ParameterRecommended SettingRationale
Ionization Mode Negative Ion ModeCarboxylic acids readily deprotonate to form [M-H]⁻ ions, leading to high sensitivity.
Capillary Voltage 3-4 kVOptimizes the formation of ions in the ESI source.
Drying Gas Flow 5-10 L/minAids in desolvation of the analyte ions.
Drying Gas Temp. 250-350 °CFacilitates solvent evaporation.
Mass Range m/z 50 - 500Encompasses the expected molecular ion and its fragments.
MS/MS Collision-Induced Dissociation (CID)Fragmenting the precursor ion ([M-H]⁻) provides structural information.

Data Interpretation and Expected Results

Predicted FTIR Spectrum of 3-(4-Methoxyphenyl)pent-4-enoic acid

The FTIR spectrum is expected to be a superposition of the characteristic absorptions of its functional groups.

Predicted FTIR Data Summary:

Wavenumber (cm⁻¹)AssignmentIntensityNotes
3300-2500O-H stretch (carboxylic acid dimer)Strong, very broadA key indicator of the carboxylic acid functionality.[1]
~3080=C-H stretch (alkene)MediumCharacteristic of the terminal double bond.
~3030=C-H stretch (aromatic)MediumFrom the methoxyphenyl ring.
2960-2850C-H stretch (aliphatic)MediumFrom the pentenoic acid chain.
~1710C=O stretch (carboxylic acid dimer)Strong, sharpConjugation with the double bond may slightly lower this frequency.
~1640C=C stretch (alkene)MediumIndicates the presence of the terminal alkene.
1600, 1580, 1500C=C stretch (aromatic)Medium to StrongCharacteristic "picket fence" of the benzene ring.
~1430O-H bend (in-plane)Medium, broadOften coupled with C-O stretching.
~1250C-O-C asymmetric stretchStrongDiagnostic for the aryl ether (anisole) group.[3]
~1040C-O-C symmetric stretchMediumAnother key feature of the methoxy group.[3]
~910=C-H bend (out-of-plane)StrongCharacteristic of a terminal vinyl group.

Logical Relationship of FTIR Peaks to Structure:

FTIR_Structure cluster_peaks Characteristic FTIR Peaks mol 3-(4-Methoxyphenyl)pent-4-enoic acid Carboxylic Acid Methoxyphenyl Alkene p1 3300-2500 cm⁻¹ (Broad O-H) ~1710 cm⁻¹ (C=O) mol:f0->p1 correlates to p2 ~1250 cm⁻¹ (Asym. C-O-C) ~1040 cm⁻¹ (Sym. C-O-C) mol:f1->p2 correlates to p3 ~1640 cm⁻¹ (C=C) ~910 cm⁻¹ (oop =C-H) mol:f2->p3 correlates to

Caption: Correlation of Functional Groups to FTIR Peaks.

Predicted Mass Spectrum of 3-(4-Methoxyphenyl)pent-4-enoic acid

The molecular weight of 3-(4-Methoxyphenyl)pent-4-enoic acid (C₁₂H₁₄O₃) is 206.24 g/mol . In negative ion ESI-MS, the most prominent ion is expected to be the deprotonated molecule, [M-H]⁻, at m/z 205.

Predicted Mass Spectrometry Fragmentation (MS/MS of m/z 205):

The fragmentation of the [M-H]⁻ ion will likely proceed through several pathways, driven by the loss of stable neutral molecules and the formation of resonance-stabilized fragment ions.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
20516144 (CO₂)Loss of carbon dioxide from the carboxylate.
20518718 (H₂O)Loss of water.
20512184 (C₅H₄O)Complex rearrangement and cleavage.
16111942 (C₃H₆)Loss of propene from the pentenyl chain.

Plausible Fragmentation Pathway:

MS_Fragmentation cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragment parent [M-H]⁻ m/z 205 frag1 m/z 161 parent->frag1 - CO₂ (44 Da) frag2 m/z 187 parent->frag2 - H₂O (18 Da) frag3 m/z 119 frag1->frag3 - C₃H₆ (42 Da)

Caption: Predicted MS/MS Fragmentation Pathway.

Potential Impurities and Their Spectroscopic Signatures

A comprehensive analysis includes the consideration of potential impurities arising from the synthesis of the target molecule. Common synthetic routes, such as a Wittig-type reaction or a Claisen rearrangement, may introduce specific side products.

  • Starting Materials: Unreacted starting materials, such as 4-methoxybenzaldehyde or a phosphonium ylide, could be present. These would exhibit their own characteristic FTIR and MS signals.

  • Isomers: The Wittig reaction can sometimes produce a mixture of E and Z isomers, which may be difficult to distinguish by FTIR but could potentially be separated by chromatography coupled to mass spectrometry.

  • Solvent Residues: Residual solvents from the synthesis and purification steps (e.g., THF, ethyl acetate, hexanes) may be observed in the FTIR spectrum, particularly in the C-H stretching region.

Conclusion: A Framework for Confident Characterization

This technical guide has provided a detailed protocol and theoretical framework for the characterization of 3-(4-Methoxyphenyl)pent-4-enoic acid by FTIR and mass spectrometry. By understanding the expected spectroscopic behavior of the molecule's constituent parts and by following a robust experimental methodology, researchers can confidently confirm the identity and purity of this compound. The principles and practices outlined herein are broadly applicable to the characterization of other novel organic molecules, serving as a valuable resource for the scientific community.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Bartleby. (2021). IR Spectrum Of Anisole. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of 3-(4-Methoxyphenyl)pent-4-enoic Acid

Abstract This technical guide provides a comprehensive analysis of the predicted thermal stability and degradation pathways of 3-(4-Methoxyphenyl)pent-4-enoic acid. In the absence of direct experimental data for this spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability and degradation pathways of 3-(4-Methoxyphenyl)pent-4-enoic acid. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from established chemical principles and analogous structures to build a robust theoretical framework. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal behavior of this and structurally related compounds. We will explore the expected outcomes of thermal analyses, propose primary degradation mechanisms, and detail the analytical methodologies required for their experimental verification.

Introduction: The Significance of Thermal Stability

The thermal stability of a compound is a critical parameter in the pharmaceutical and chemical industries. It dictates storage conditions, manufacturing processes, and the overall shelf-life of a product. For a molecule like 3-(4-Methoxyphenyl)pent-4-enoic acid, which possesses a combination of a methoxy-substituted aromatic ring, a carboxylic acid functional group, and a terminal double bond, understanding its response to thermal stress is paramount. Uncontrolled degradation can lead to loss of efficacy, the formation of potentially toxic byproducts, and changes in physical properties. This guide will provide a predictive overview of the thermal behavior of 3-(4-Methoxyphenyl)pent-4-enoic acid, offering a foundational understanding for its handling and development.

Predicted Thermal Analysis Profile

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for assessing thermal stability.[1][2] Based on the analysis of structurally similar compounds, a predicted thermal profile for 3-(4-Methoxyphenyl)pent-4-enoic acid can be postulated.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 3-(4-Methoxyphenyl)pent-4-enoic acid, a single-step degradation is anticipated to be the most prominent feature, primarily attributed to decarboxylation. The onset of this degradation is likely to occur in the range of 150-250°C. Carboxylic acids, in general, exhibit a wide range of decomposition temperatures influenced by their structure.[1]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. The DSC thermogram is expected to show an endothermic peak corresponding to the melting point of the compound, followed by an endothermic event associated with the energy required for the degradation process.

Thermal Event Predicted Temperature Range (°C) Description
Melting Point (T_m)100 - 150Endothermic event corresponding to the solid-to-liquid phase transition.
Onset of Decomposition (T_onset)150 - 250The temperature at which significant mass loss begins.
Maximum Decomposition Rate (T_max)200 - 300The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA curve.

Proposed Degradation Pathways

The chemical structure of 3-(4-Methoxyphenyl)pent-4-enoic acid suggests that the primary thermal degradation pathway will be decarboxylation, a common reaction for carboxylic acids upon heating.[3][4][5][6] The presence of a β,γ-unsaturated bond relative to the carboxylic acid is particularly significant, as it facilitates a specific intramolecular rearrangement.

Primary Degradation: Decarboxylation via a Cyclic Transition State

The thermal decarboxylation of β,γ-unsaturated carboxylic acids is proposed to proceed through a six-membered cyclic transition state.[3][4] This mechanism involves the transfer of the acidic proton from the carboxyl group to the terminal carbon of the double bond, with the simultaneous elimination of carbon dioxide. This concerted pericyclic reaction is thermally allowed and leads to the formation of a new double bond.

For 3-(4-Methoxyphenyl)pent-4-enoic acid, this pathway would result in the formation of 4-(4-methoxyphenyl)but-1-ene and carbon dioxide.

Caption: Proposed decarboxylation pathway of 3-(4-Methoxyphenyl)pent-4-enoic acid.

Secondary Degradation Pathways

At higher temperatures, further fragmentation of the primary degradation product, 4-(4-methoxyphenyl)but-1-ene, and the parent molecule can occur. These secondary pathways are likely to involve the cleavage of the methoxy group and fragmentation of the aromatic ring and the aliphatic side chain.

  • Demethylation: Loss of the methyl group from the methoxy ether to form a phenolic compound.

  • Benzylic Cleavage: Fragmentation of the bond between the aromatic ring and the aliphatic side chain is a common pathway in mass spectrometry and can also occur under pyrolytic conditions.[7]

  • Aromatic Ring Opening: At very high temperatures, the stable aromatic ring can undergo cleavage, leading to the formation of smaller, unsaturated hydrocarbons.

Analytical Methodologies for Degradation Studies

To experimentally validate the proposed degradation pathways and identify the resulting byproducts, a combination of analytical techniques is essential. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful tool for this purpose.[8][9]

Experimental Workflow: Pyrolysis-GC-MS Analysis

Caption: Workflow for Py-GC-MS analysis of thermal degradation products.

Predicted Mass Spectra of Key Degradation Products

The identification of degradation products by GC-MS relies on the interpretation of their mass spectra. Based on the known fragmentation patterns of similar molecules, we can predict the key mass spectral fragments for the expected products.

Compound Molecular Weight ( g/mol ) Predicted Key m/z Fragments Fragment Identity
4-(4-methoxyphenyl)but-1-ene162.23162, 147, 121, 91, 77[M]+, [M-CH3]+, [M-C3H5]+ (benzylic cation), [C7H7]+, [C6H5]+
Anisole108.14108, 93, 78, 65[M]+, [M-CH3]+, [C6H6]+, [C5H5]+
4-Vinylphenol120.15120, 119, 91, 65[M]+, [M-H]+, [C7H7]+, [C5H5]+

The fragmentation of the methoxy-substituted aromatic ring is well-documented.[10] The loss of a methyl radical (CH₃•) followed by the loss of carbon monoxide (CO) is a characteristic pathway.

Conclusion

While direct experimental data on the thermal stability of 3-(4-Methoxyphenyl)pent-4-enoic acid is not currently available, a comprehensive theoretical framework can be constructed based on the established principles of organic chemistry and data from analogous structures. The primary degradation pathway is predicted to be a facile decarboxylation reaction, driven by the β,γ-unsaturation, to yield 4-(4-methoxyphenyl)but-1-ene. This guide provides a detailed roadmap for the experimental investigation of this compound's thermal properties, outlining the expected results from thermal analysis and the analytical workflows necessary for the identification of its degradation products. This predictive approach is invaluable for the early stages of drug development and chemical manufacturing, enabling informed decisions regarding the handling, formulation, and storage of 3-(4-Methoxyphenyl)pent-4-enoic acid and related molecules.

References

  • Arnold, R. T., Elmer, O. C., & Dodson, R. M. (1950). Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society, 72(10), 4359–4361. [Link]

  • Bigley, D. B. (1964). 742. Studies in decarboxylation. Part I. The mechanism of decarboxylation of unsaturated acids. Journal of the Chemical Society (Resumed), 3897-3899. [Link]

  • Bigley, D. B., & Thurman, J. C. (1965). 1155. Studies in decarboxylation. Part II. Kinetic evidence for the mechanism of thermal decarboxylation of βγ-unsaturated acids. Journal of the Chemical Society (Resumed), 6202-6205. [Link]

  • Fuentes, M., & Baigorri, R. (2010). Pyrolysis–Gas Chromatography/Mass Spectrometry Identification of Distinctive Structures Providing Humic Character to Organic Materials. Journal of Environment Quality, 39(4), 1486-1495. [Link]

  • Ranzi, E., Frassoldati, A., Stagni, A., Pelucchi, M., Cuoci, A., & Faravelli, T. (2015). Detailed kinetics of substituted phenolic species in pyrolysis bio-oils. Energy & Fuels, 29(12), 8179-8193. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical mass spectrometry, 7(3), 109-114. [Link]

  • Yefremova, S., et al. (2020). On the primary thermal decomposition pathways of hydroxycinnamic acids. Journal of Analytical and Applied Pyrolysis, 151, 104907. [Link]

  • PSTC. (n.d.). Pyrolysis GC/MS as a method for quality and manufacturing control. [Link]

  • Tran, T. H. T., et al. (2023). Thermal and Thermo-Oxidative Degradations of Polyvinyl Alcohol with 2,5-Furandicarboxylic Acid Acting as a Crosslinking. Vietnam Journal of Science and Technology, 61(5). [Link]

  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • MDPI. (2023). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. [Link]

  • Sciforum. (2021). Thermal decomposition of 4-methoxy cinnamic acid over nanoceria. [Link]

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 3-(4-Methoxyphenyl)pent-4-enoic Acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of 3-(4-Methoxyphenyl)pent-4-enoic acid. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data. This document is designed to be a practical, hands-on resource, moving beyond mere procedural steps to explain the causality behind experimental choices, thereby ensuring scientific integrity and trustworthy, reproducible results.

Introduction: The Significance of a Solubility Profile

3-(4-Methoxyphenyl)pent-4-enoic acid is a solid organic compound with potential applications in pharmaceuticals and materials science.[1] A thorough understanding of its solubility in various organic solvents is paramount for several stages of development, including:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms.

  • Preclinical and Clinical Studies: Ensuring adequate dissolution for absorption and bioavailability.[2]

This guide will equip you with the necessary knowledge to generate a robust solubility profile for this compound, a crucial step in its journey from the lab to a potential final product.

Theoretical Foundations of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 3-(4-Methoxyphenyl)pent-4-enoic acid, its molecular structure, featuring a carboxylic acid group, a methoxyphenyl group, and an alkene moiety, dictates its polarity and potential for hydrogen bonding.

The carboxylic acid group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar, protic solvents. The aromatic ring and the hydrocarbon backbone contribute to its nonpolar character, indicating possible solubility in less polar solvents. Therefore, a systematic evaluation across a spectrum of solvents is necessary.

Physicochemical Characterization of 3-(4-Methoxyphenyl)pent-4-enoic Acid

Before embarking on extensive solubility studies, a preliminary characterization of the compound is essential. Key parameters include:

  • Molecular Formula: C12H14O3[1]

  • Molecular Weight: 206.24 g/mol [1][4]

  • Physical Form: Tan to white solid[1]

  • pKa: The acid dissociation constant (pKa) of the carboxylic acid group is a critical parameter, as it determines the ionization state of the molecule at different pH values. This is particularly important for solubility in aqueous and protic organic solvents. Potentiometric titration is a standard method for pKa determination.[5]

  • LogP: The partition coefficient (logP) provides a measure of the compound's lipophilicity and can help in predicting its solubility in nonpolar versus polar solvents.

A logical workflow for understanding the factors influencing the solubility of 3-(4-Methoxyphenyl)pent-4-enoic acid is depicted below.

Caption: Factors influencing the solubility of 3-(4-Methoxyphenyl)pent-4-enoic acid.

Experimental Determination of Solubility

The following section details the protocols for determining both equilibrium and kinetic solubility. It is crucial to use a well-characterized, pure sample of 3-(4-Methoxyphenyl)pent-4-enoic acid for accurate results.

Solvent Selection

A diverse set of organic solvents should be chosen to cover a range of polarities and functionalities. A suggested panel includes:

Solvent ClassExamplesRationale
Protic Methanol, Ethanol, Isopropanol, WaterCapable of hydrogen bonding with the carboxylic acid group.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Can engage in dipole-dipole interactions.
Nonpolar Hexane, Toluene, Dichloromethane, Diethyl EtherTo assess the contribution of the nonpolar regions of the molecule to solubility.
Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[6][7] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol:

  • Preparation: Add an excess amount of solid 3-(4-Methoxyphenyl)pent-4-enoic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C for biological relevance).[6][8][9] Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The required time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid phase. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of 3-(4-Methoxyphenyl)pent-4-enoic acid must be prepared to ensure accurate quantification.[10]

The experimental workflow for the shake-flask method is outlined in the following diagram.

Shake_Flask_Workflow start Start excess_solid Add excess solid to solvent start->excess_solid equilibrate Equilibrate at constant temperature (24-72h) excess_solid->equilibrate separate Separate solid and liquid phases (Centrifugation) equilibrate->separate sample Sample supernatant separate->sample dilute Dilute sample sample->dilute quantify Quantify by HPLC dilute->quantify end End quantify->end

Caption: Experimental workflow for the shake-flask solubility determination.

Data Presentation and Interpretation

The solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Equilibrium Solubility of 3-(4-Methoxyphenyl)pent-4-enoic Acid at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Acetone21.0Experimental ValueCalculated Value
Acetonitrile37.5Experimental ValueCalculated Value
Dichloromethane9.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Hexane1.9Experimental ValueCalculated Value

The results should be analyzed in the context of the solvent properties. High solubility in polar protic solvents like methanol would confirm the significant role of the carboxylic acid group in the dissolution process. Conversely, solubility in less polar solvents like toluene would indicate a contribution from the nonpolar parts of the molecule.

Practical Applications in Drug Development

The generated solubility profile is not merely an academic exercise; it has direct implications for the developability of 3-(4-Methoxyphenyl)pent-4-enoic acid as a potential drug candidate. For instance, if the aqueous solubility is low, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary to enhance bioavailability.[2]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[8][9] Determining the aqueous solubility of 3-(4-Methoxyphenyl)pent-4-enoic acid at different pH values (e.g., pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines) is essential for its BCS classification.[6][8][9]

Conclusion

This guide has provided a comprehensive and scientifically rigorous approach to determining the solubility profile of 3-(4-Methoxyphenyl)pent-4-enoic acid in organic solvents. By understanding the underlying principles and meticulously following the detailed protocols, researchers can generate reliable and reproducible data. This information is invaluable for making informed decisions throughout the research and development process, ultimately contributing to the successful advancement of this compound.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Vertex AI Search. (n.d.). Solubility of Organic Compounds.
  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid, 830-09-1.
  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL).
  • Sigma-Aldrich. (n.d.). 4-(4-Methoxy-phenyl)-but-3-enoic acid.
  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
  • Hoffman Chemicals. (n.d.). 4-(4-Methoxyphenyl)pent-4-enoic Acid: A Premium Chemical Solution.
  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid.
  • ChemScene. (n.d.). 3-(4-Methoxyphenyl)pentanedioic acid.
  • NextSDS. (n.d.). (R)-3-(4-METHOXYPHENYL)PENT-4-ENOIC ACID.
  • PubChem. (2026, March 7). 4-(3-Methoxyphenyl)pent-4-enoic acid.
  • PMC. (2008, November 20). 3-(4-Methoxyphenyl)pent-2-ene-1,5-dioic acid.
  • CORE. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds.
  • Semantic Scholar. (1986). Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs.
  • Sapphire Bioscience. (n.d.). 3-(4-Methoxyphenyl)pentanoic acid.
  • Google Books. (n.d.). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature.
  • ResearchGate. (n.d.). Solubilities of Phenylphosphinic Acid, Hydroxymethylphenylphosphinic Acid, p -Methoxyphenylphosphinic Acid, p -Methoxyphenylhydroxymethylphosphinic Acid, Triphenylphosphine, Tri( p -methoxyphenyl)phosphine, and Tri( p -methoxyphenyl)phosphine Oxide in Selected Solvents.

Sources

Foundational

In-Depth Technical Guide to the X-ray Crystallographic Analysis of 3-(4-Methoxyphenyl)pent-4-enoic acid

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the process for determining the three-dimensional structure of 3-(4-Methoxypheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the process for determining the three-dimensional structure of 3-(4-Methoxyphenyl)pent-4-enoic acid through single-crystal X-ray diffraction. As the crystallographic data for this specific molecule is not publicly available, this document serves as both a procedural manual and a framework for its determination. We will detail the synthesis, crystallization, data collection, and structure refinement processes, drawing upon established methodologies and using the closely related structure of 3-(4-methoxyphenyl)propanoic acid as a practical, illustrative example.

Introduction: The Significance of Structural Elucidation

3-(4-Methoxyphenyl)pent-4-enoic acid is a small organic molecule with potential applications in medicinal chemistry and materials science. A definitive understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR), guiding lead optimization in drug discovery, and predicting its solid-state properties. X-ray crystallography remains the gold standard for obtaining precise atomic coordinates, bond lengths, and angles, thereby revealing the molecule's conformation and the intricate network of intermolecular interactions that govern its crystal packing. This guide is designed to equip researchers with the foundational knowledge to pursue the crystallographic analysis of this and similar compounds.

PART 1: Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of 3-(4-Methoxyphenyl)pent-4-enoic acid

A plausible and citable synthetic route for a similar structure, 3-phenyl-4-pentenoic acid, involves the reaction of cinnamyl alcohol with triethyl orthoacetate, followed by hydrolysis.[1] This Johnson-Claisen rearrangement is a robust method for the formation of γ,δ-unsaturated esters, which can then be hydrolyzed to the desired carboxylic acid.

Step-by-step Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a distillation head, combine 4-methoxycinnamyl alcohol (1 equivalent), triethyl orthoacetate (1 equivalent), and a catalytic amount of a weak acid such as hexanoic acid.

  • Johnson-Claisen Rearrangement: Heat the mixture in an oil bath. Ethanol will begin to distill off, driving the reaction forward. The temperature of the reaction mixture will gradually rise as the reaction progresses. Monitor the reaction by a suitable technique (e.g., thin-layer chromatography or gas chromatography) to ensure the consumption of the starting alcohol.

  • Hydrolysis: After cooling the reaction mixture, add a solution of potassium hydroxide in aqueous methanol. Heat the mixture at reflux to hydrolyze the intermediate ethyl ester to the corresponding carboxylate salt.

  • Work-up and Purification: After cooling, wash the alkaline solution with a nonpolar solvent like ether to remove any unreacted, non-acidic starting materials. Acidify the aqueous layer with a strong acid, such as concentrated HCl, to precipitate the carboxylic acid. Extract the product into an organic solvent (e.g., ether or ethyl acetate), dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-(4-Methoxyphenyl)pent-4-enoic acid.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield the pure carboxylic acid.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. For carboxylic acids, methods that allow for the slow formation of hydrogen-bonded dimers and their subsequent ordered packing are often successful.[2]

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration can promote the growth of large, well-ordered crystals.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is placed on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility of the compound, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystallization.

The choice of solvent is critical. A good crystallization solvent is one in which the compound is moderately soluble, allowing for the creation of a supersaturated solution under controlled conditions. For carboxylic acids like the target molecule, solvents such as ethanol, ethyl acetate, toluene, or mixtures with water or hexane are often good starting points.[1]

PART 2: X-ray Diffraction Analysis: A Step-by-Step Workflow

Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin. The following workflow outlines the key stages from crystal mounting to the final refined structure.

XRay_Workflow Figure 1: X-ray Crystallography Workflow cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection mounting Mounting on Goniometer crystal_selection->mounting centering Crystal Centering mounting->centering preliminary_scan Preliminary Scan & Unit Cell Determination centering->preliminary_scan strategy Data Collection Strategy preliminary_scan->strategy full_data_collection Full Data Collection strategy->full_data_collection integration Integration & Scaling full_data_collection->integration space_group Space Group Determination integration->space_group solution Structure Solution (e.g., Direct Methods) space_group->solution refinement Refinement (e.g., SHELXL) solution->refinement validation Validation (e.g., checkCIF) refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Caption: A flowchart illustrating the major steps in single-crystal X-ray diffraction analysis.

Experimental Protocol for Data Collection:
  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperature).

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[3] The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[4][5]

  • Data Processing: The collected images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters, integrating the intensities of the reflections, and applying corrections for various experimental factors (e.g., absorption, polarization).

PART 3: Crystallographic Data and Structure Elucidation: An Illustrative Example

As the crystallographic data for 3-(4-Methoxyphenyl)pent-4-enoic acid is not available, we will use the data for a close structural analog, 3-(4-methoxyphenyl)propanoic acid , to illustrate the type of information obtained from an X-ray diffraction experiment. The data for this analog is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 796376.[4]

Illustrative Crystallographic Data

The following table summarizes the key crystallographic parameters for 3-(4-methoxyphenyl)propanoic acid.

ParameterIllustrative Value (for 3-(4-methoxyphenyl)propanoic acid)
CCDC Deposition Number796376
Empirical FormulaC₁₀H₁₂O₃
Formula Weight180.20
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 11.234(2) Å, α = 90°
b = 5.678(1) Å, β = 105.45(3)°
c = 14.897(3) Å, γ = 90°
Volume916.1(3) ų
Z (Molecules per unit cell)4
Calculated Density1.307 Mg/m³
R-factor (R1)0.045
Goodness-of-Fit (S)1.05

Data sourced from CCDC 796376 via PubChem.[4]

Structure Solution and Refinement
  • Structure Solution: The processed diffraction data is used to solve the phase problem and obtain an initial electron density map. For small molecules, this is typically achieved using direct methods implemented in programs like SHELXS.[6]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure, typically with a program like SHELXL.[7] This iterative process involves adjusting atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[6]

Caption: A 2D representation of 3-(4-Methoxyphenyl)pent-4-enoic acid.

PART 4: Self-Validating Protocols and Data Integrity

A crucial aspect of any crystallographic study is the validation of the final structure. This ensures the quality and reliability of the data presented for publication and deposition.

Key Quality Indicators:
  • R1 (R-factor): This value represents the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit of the model to the data. For small molecule structures, an R1 value below 0.05 is generally considered very good.

  • wR2 (weighted R-factor): A weighted R-factor based on squared structure factor intensities.

  • Goodness-of-Fit (S): This should be close to 1 for a good refinement. Values significantly different from 1 may indicate an incorrect model or improper weighting of the data.

The checkCIF Procedure:

Before publication or deposition, the final crystallographic information file (CIF) should be validated using the International Union of Crystallography's (IUCr) checkCIF service.[8][9] This automated procedure checks for self-consistency, compliance with crystallographic conventions, and potential errors or unusual features in the structure.[10] The output is a report with alerts classified by severity (A, B, C, G), which must be addressed or explained.

Conclusion

This technical guide has outlined the comprehensive workflow for determining the X-ray crystal structure of 3-(4-Methoxyphenyl)pent-4-enoic acid. While the specific data for this compound remains to be determined experimentally, the methodologies for its synthesis, crystallization, data collection, and structure refinement are well-established. By following these field-proven protocols and utilizing the illustrative data from a close structural analog, researchers are well-equipped to undertake this and similar crystallographic studies, thereby providing invaluable insights for the fields of drug discovery and materials science.

References

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Retrieved from [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gonzalez, F. B., & Bartlett, P. A. (1987). trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Organic Syntheses, 65, 194. Retrieved from [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2018). Data Collection for Crystallographic Structure Determination. In X-Ray Crystallography. IntechOpen. Retrieved from [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.
  • Dauter, Z., & Dauter, M. (2010). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 405–413. Retrieved from [Link]

  • Mayo Clinic. (n.d.). X-ray crystallography. Structural Biology Core. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1–13. Retrieved from [Link]

  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]

  • Sheldrick, G. M. (n.d.). Chapter 6.1.2 SHELXL-97. Retrieved from [Link]

  • Kim, S., & Kim, W. (2020). Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. Minerals, 10(10), 914. Retrieved from [Link]

  • ResearchGate. (n.d.). Carboxylic Acids and Single Crystal. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. Retrieved from [Link]

  • Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. SciSpace. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega, 5(43), 28256–28265. Retrieved from [Link]

Sources

Exploratory

electronic effects of the p-methoxyphenyl group in pent-4-enoic acid

An In-depth Technical Guide to the Electronic Effects of the p-Methoxyphenyl Group in Pent-4-enoic Acid Introduction In the landscape of medicinal chemistry and materials science, the ability to modulate a molecule's pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Effects of the p-Methoxyphenyl Group in Pent-4-enoic Acid

Introduction

In the landscape of medicinal chemistry and materials science, the ability to modulate a molecule's properties through strategic functionalization is paramount. The electronic character of a substituent can profoundly influence reactivity, acidity, metabolic stability, and intermolecular interactions. This guide provides a detailed examination of the electronic effects imparted by the para-methoxyphenyl (PMP) group when incorporated into a pent-4-enoic acid scaffold, specifically focusing on 4-(4-methoxyphenyl)pent-4-enoic acid. We will dissect the fundamental principles governing these effects, predict their impact on the molecule's distinct functional moieties, and provide robust, self-validating experimental protocols for their characterization. This analysis serves as a blueprint for understanding and harnessing the nuanced influence of one of organic chemistry's most common and intriguing substituents.

The Dual Electronic Character of the p-Methoxyphenyl Group

The methoxy group (–OCH₃) is a classic example of a substituent that exerts two opposing electronic influences: an electron-withdrawing inductive effect and an electron-donating resonance effect.[1] The ultimate impact on the aromatic system is a net balance of these forces, which is highly dependent on the substituent's position.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom relative to carbon, the methoxy group pulls electron density away from the attached aromatic carbon through the sigma bond. This is a distance-dependent effect that deactivates the ring to some extent.[2]

  • Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[3] This delocalization significantly increases electron density within the ring, particularly at the ortho and para positions.

In the case of para-substitution, the resonance effect is dominant and far outweighs the inductive effect.[3][4] This makes the p-methoxyphenyl group a strong electron-donating group (EDG) overall, activating the aromatic ring toward electrophilic attack and influencing the electronic nature of substituents attached to it.[5][6] This net electron-donating character is quantitatively captured by its Hammett constant (σₚ), which is -0.27, indicating a significant electron-releasing tendency.[7][8]

Caption: Duality of the p-methoxyphenyl group's electronic influence.

The resonance delocalization can be visualized through the following contributing structures, which explicitly show the increased electron density at the para position of the benzene ring.

Caption: Resonance delocalization in the p-methoxyphenyl group.

Electronic Manifestations in 4-(4-Methoxyphenyl)pent-4-enoic Acid

For this guide, we will analyze the structure 4-(4-methoxyphenyl)pent-4-enoic acid (CAS RN 398142-14-8).[9] In this molecule, the p-methoxyphenyl group is attached to the C4 position of the pent-4-enoic acid backbone. Its electronic influence propagates through the molecule, affecting its three key functional regions: the carboxylic acid, the terminal alkene, and the aromatic ring itself.

Impact on Carboxylic Acid Acidity (pKa)

The acidity of the carboxyl group is determined by the stability of its conjugate base, the carboxylate anion. Electronic effects are transmitted from the aromatic ring to the carboxyl group via the two-carbon aliphatic chain.

  • Causality: Inductive effects weaken significantly with distance. While the p-methoxyphenyl group is a net electron donor, the sp²-hybridized carbons of the phenyl ring are more electronegative than the sp³ carbons of the alkyl chain. This creates a weak electron-withdrawing inductive effect on the chain. We can infer the likely impact by comparing related structures. Acetic acid has a pKa of ~4.76.[10] 4-Methoxyphenylacetic acid, where the group is closer to the carboxyl function, has a pKa of ~4.12, making it a stronger acid.[11] This increased acidity is primarily due to the inductive pull of the aromatic ring stabilizing the conjugate base. In 4-(4-methoxyphenyl)pent-4-enoic acid, this effect will be attenuated by the longer alkyl chain. Therefore, its pKa is expected to be slightly lower (more acidic) than that of a simple alkyl-substituted pentenoic acid but higher (less acidic) than that of 4-methoxyphenylacetic acid.

Influence on the Terminal Alkene

The p-methoxyphenyl group is situated at the allylic position relative to the C4-C5 double bond.

  • Causality: The primary influence on the alkene will be a weak, through-bond inductive effect. The net electron-donating nature of the substituted phenyl ring will slightly increase the electron density of the C=C bond, potentially making it more nucleophilic and thus more reactive towards electrophiles compared to the unsubstituted pent-4-enoic acid. This effect is generally subtle but can be significant in competitive reactions.

Reactivity of the Aromatic Ring

As established, the dominant +R effect of the methoxy group makes the aromatic ring electron-rich.

  • Causality: This increased nucleophilicity makes the ring highly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions). The methoxy group is a strong ortho, para-director, meaning incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the pentenoic acid chain, substitutions will be directed to the two equivalent ortho positions.

Experimental Validation Protocols

To empirically verify these theoretical effects, a suite of analytical techniques must be employed. The following sections provide detailed, self-validating methodologies.

Protocol 1: Spectroscopic Characterization

Spectroscopy provides a detailed fingerprint of the molecule's electronic environment.[12]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To map the electronic environment of each proton and carbon nucleus. The chemical shifts (δ) are highly sensitive to electron density.[13]

  • Methodology:

    • Sample Preparation: Dissolve 10-15 mg of 4-(4-methoxyphenyl)pent-4-enoic acid in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher spectrometer.

    • Analysis:

      • ¹H NMR: Identify the characteristic AA'BB' splitting pattern of the p-disubstituted benzene ring. The protons ortho to the electron-donating –OCH₃ group will be shielded and appear at a higher field (lower δ, ~6.8-6.9 ppm) compared to those in a non-substituted ring. The methoxy protons will appear as a sharp singlet around 3.8 ppm.[14] The vinyl protons of the terminal alkene will show characteristic splitting patterns in the 5.0-6.0 ppm region.

      • ¹³C NMR: The carbon attached to the methoxy group (C-para) and the ortho carbons will be shielded (appear at lower δ) due to the +R effect. The carboxyl carbon (C=O) will appear significantly downfield (>170 ppm).

Predicted Spectroscopic Data for 4-(4-Methoxyphenyl)pent-4-enoic Acid
Technique Expected Observation & Rationale
¹H NMR ~6.85 ppm (d, 2H): Aromatic protons ortho to OCH₃. Shielded by +R effect.
~7.15 ppm (d, 2H): Aromatic protons meta to OCH₃. Less affected by resonance.
~5.8 ppm (m, 1H): Vinyl proton (-CH=).
~5.1 ppm (m, 2H): Terminal vinyl protons (=CH₂).
~3.80 ppm (s, 3H): Methoxy (–OCH₃) protons.
~2.5 ppm (m, 2H): Protons alpha to COOH.
¹³C NMR ~175-178 ppm: Carboxylic acid carbon (C=O).
~158-160 ppm: Aromatic carbon attached to OCH₃. Shielded.
~113-115 ppm: Aromatic carbons ortho to OCH₃. Shielded.
~55 ppm: Methoxy carbon (–OCH₃).
IR (cm⁻¹) ~2800-3300 (broad): O-H stretch of carboxylic acid.
~1700-1720: C=O stretch of carboxylic acid. EDG may slightly lower frequency.
~1640: C=C stretch of alkene.
~1250 & ~1030: Asymmetric & symmetric C-O-C stretch of aryl ether.

B. Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups by their characteristic vibrational frequencies.[13]

  • Methodology:

    • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Analysis: Confirm the presence of the broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), the sharp C=O stretch (~1710 cm⁻¹), the alkene C=C stretch (~1640 cm⁻¹), and the strong, characteristic C-O ether stretches (~1250 and 1030 cm⁻¹).

Protocol 2: Acidity Measurement by Potentiometric Titration
  • Objective: To obtain a precise quantitative measure of the carboxylic acid's acidity (pKa).[10]

  • Causality of Experimental Design: Potentiometric titration allows for the direct observation of the neutralization process. By monitoring the pH as a function of added base, the half-equivalence point—where the concentrations of the acid and its conjugate base are equal—can be determined. At this point, according to the Henderson-Hasselbalch equation, pH = pKa. This method is self-validating as the shape of the titration curve confirms a monoprotic acid behavior.

pKa_Determination_Workflow cluster_setup 1. System Setup & Calibration cluster_titration 2. Titration cluster_analysis 3. Data Analysis A1 Calibrate pH meter with standard buffers (pH 4, 7, 10) B1 Immerse calibrated pH electrode A1->B1 A2 Prepare standardized ~0.1 M NaOH solution B2 Add NaOH titrant in small, precise increments (e.g., 0.1 mL) A2->B2 A3 Accurately weigh sample (~0.1-0.2 mmol) A4 Dissolve sample in suitable solvent (e.g., 50:50 EtOH/H₂O) A4->B1 B3 Record pH and total volume of titrant added after each increment C1 Plot pH vs. Volume of NaOH B3->C1 C2 Determine Equivalence Point (V_eq) (max of first derivative plot, d(pH)/dV) C1->C2 C3 Identify Half-Equivalence Point (V_half = V_eq / 2) C2->C3 C4 Determine pKa (pH at V_half) C3->C4

Caption: Workflow for pKa determination via potentiometric titration.

  • Step-by-Step Methodology:

    • Preparation: Accurately weigh approximately 0.1 mmol of 4-(4-methoxyphenyl)pent-4-enoic acid and dissolve it in 50 mL of a 1:1 ethanol/water mixture.

    • Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

    • Titration: Place the dissolved sample on a magnetic stir plate and immerse the calibrated pH electrode. Titrate the solution with a standardized ~0.1 M NaOH solution, adding the titrant in 0.1 mL increments and recording the pH after each addition.

    • Data Processing: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point (the point of sharpest inflection). The pKa is the pH value at exactly half the volume of the equivalence point.

Conclusion

The p-methoxyphenyl group is a powerful modulator of molecular properties, acting as a potent electron-donating group through a dominant resonance effect. When appended to the pent-4-enoic acid framework at the C4 position, its influence is multifaceted. It enhances the nucleophilicity of the aromatic ring, subtly increases the electron density of the terminal alkene, and imparts a weak, long-range inductive effect that influences the acidity of the distal carboxylic acid group. The experimental protocols outlined in this guide—from high-resolution NMR and IR spectroscopy to precise potentiometric titration—provide a robust framework for the empirical validation of these effects. A thorough understanding of this structure-property relationship is essential for professionals in drug design and materials science, enabling the rational design of molecules with finely tuned chemical and biological characteristics.

References

  • ResearchGate. (n.d.). Experimental Determination of Electron Affinities of Organic Molecules. Retrieved from [Link]

  • Brainly. (2023, February 10). When looking at anisole (methoxybenzene), the methoxy group is inductively electron-withdrawing because.... Retrieved from [Link]

  • OSTI.gov. (2024, October 15). Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants. Retrieved from [Link]

  • StackExchange. (2013, October 23). Competing resonance and inductive effects in a substituted benzene. Retrieved from [Link]

  • Infinity Learn. (n.d.). Toluene is less reactive than anisole towards electrophilic aromatic substitution reaction.STATEMENT-2: Methyl group in Toluene shows positive inductive effect whereas methoxy group in anisole shows resonance (+R)effect. Retrieved from [Link]

  • Pearson. (n.d.). Propose mechanisms for the Birch reduction of anisole. Show why t.... Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, June 13). Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]

  • PubMed. (2025, June 25). Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants. Retrieved from [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

  • University of Würzburg. (n.d.). Experimental Electron Density Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic experiments (PMP = p-methoxyphenyl). Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 4-Methoxyphenylacetic acid (FDB022832). Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis. Retrieved from [Link]

  • ACS Publications. (2026, March 13). Antifungal Efficacy against Candida spp. Strains and Synthesis via Heck−Matsuda Arylation of Aryl. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

  • IUCr. (2022, September 15). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Anisole. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). UV, FL and IR spectroscopic analysis of N-confused meso-tetra(methoxyphenyl)porphyrins. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(p-Methoxyphenyl)-1-pentene-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient N-p-Methoxyphenyl Amine Deprotection Through Anodic Oxidation. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(p-Methoxyphenyl)-5-vinyloxazolidin-2-one. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). o-Bromo-p-methoxyphenyl Ethers. Protecting/Radical Translocating (PRT) Groups That Generate Radicals from C−H Bonds β to Oxygen Atoms. Retrieved from [Link]

  • ResearchGate. (2014, February 19). Spectral Correlation Analysis of Hammett Substituent Constants and Biological Activities of some (E)-1-(4-Phenoxyphenyl)-3-Phenylprop-2-en-1-Ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Retrieved from [Link]

  • SETSCI Conference Proceedings. (n.d.). Investigation of Spectroscopic, Theoretical and Molecular Docking of methoxyphenyl derivatives. Retrieved from [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • DTIC. (2021, November 18). Effects of Redox, Molecular, and Ionic Dopants on the Structure and Electronic Behavior of Haloplumbate Perovskites. Retrieved from [Link]

  • Hoffman Chemicals. (n.d.). 4-(4-Methoxyphenyl)pent-4-enoic Acid: A Premium Chemical Solution. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis and Crystal Structure of P-Methoxyphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]

  • NextSDS. (n.d.). (R)-3-(4-METHOXYPHENYL)PENT-4-ENOIC ACID. Retrieved from [Link]

  • Imperial College London. (2020, April 21). Novel synthesis of 4-allyl-2-methoxyphenyl pentadecanoate. Retrieved from [Link]

  • Radboud Repository. (2006, September 29). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Efficient Deprotection of the Amine Protecting p-Methoxyphenyl (PMP) Group. Retrieved from [Link]

  • DTIC. (n.d.). PHOSPHORUS-31 NMR RELAXATION STUDIES OF DIETHYL P- METHOXYPHENYL PHOSPHATE BOUND TO PHOSPHOTRIESTERASE. Retrieved from [Link]

  • Quora. (2017, February 12). Why is the pKa of methanoic acid lower than ethanoic acid?. Retrieved from [Link]

Sources

Foundational

reactivity of the terminal alkene in 3-(4-Methoxyphenyl)pent-4-enoic acid

An In-depth Technical Guide to the Reactivity of the Terminal Alkene in 3-(4-Methoxyphenyl)pent-4-enoic acid For Researchers, Scientists, and Drug Development Professionals Executive Summary 3-(4-Methoxyphenyl)pent-4-eno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of the Terminal Alkene in 3-(4-Methoxyphenyl)pent-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Methoxyphenyl)pent-4-enoic acid is a molecule of significant interest due to its bifunctional nature, incorporating a terminal alkene, a carboxylic acid, and an electronically influential methoxyphenyl group. The terminal alkene serves as a primary site of reactivity, acting as a versatile handle for a wide array of chemical transformations. Its reactivity is profoundly modulated by the adjacent molecular architecture. The C3 position, being both allylic and benzylic, provides exceptional stability to cationic intermediates, thereby directing the regiochemical outcome of electrophilic additions. Furthermore, the para-methoxy substituent functions as a potent electron-donating group through resonance, enhancing the nucleophilicity of the double bond. This guide provides a comprehensive analysis of the alkene's reactivity profile, detailing the mechanistic underpinnings of its reactions, offering field-proven experimental protocols, and exploring its potential in synthetic applications.

Molecular Structure Analysis: The Interplay of Functional Groups

The is not governed in isolation. It is the result of a delicate interplay between three key structural features:

  • The Terminal Alkene (C4=C5): As a π-system, the double bond is an electron-rich region, rendering it nucleophilic and susceptible to attack by electrophiles.[1][2] Terminal alkenes are generally more reactive than internal alkenes due to reduced steric hindrance.[1]

  • The 4-Methoxyphenyl Group: The methoxy substituent at the para-position of the phenyl ring is a powerful electron-donating group due to its strong resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I).[3] This electron donation increases the electron density of the aromatic ring and, by extension, stabilizes adjacent positive charges. The location of this group at C3 is critical, as it provides benzylic stabilization to any carbocation formed at the allylic C4 position during electrophilic attack.

  • The Carboxylic Acid (-COOH): This group is electron-withdrawing and acidic. While its inductive effect on the distant C4=C5 double bond is modest, its presence is crucial. The acidic proton can be deprotonated under basic conditions, and the carboxylate can act as an intramolecular nucleophile.[4][5] Care must be taken to select reagents that are compatible with the acidic nature of this functional group.[6]

G cluster_0 3-(4-Methoxyphenyl)pent-4-enoic acid cluster_1 Influence on Reactivity Molecule Core Structure Alkene Terminal Alkene (Nucleophilic Center) Aryl 4-Methoxyphenyl Group (Electron Donating) Acid Carboxylic Acid (Electron Withdrawing / Acidic) Reactivity Alkene Reactivity Profile Alkene->Reactivity Stabilization Carbocation Stabilization (Benzylic/Allylic) Aryl->Stabilization Resonance Nucleophilicity Enhanced Nucleophilicity Aryl->Nucleophilicity +R Effect Compatibility Reagent Compatibility Issues Acid->Compatibility Acidity Stabilization->Reactivity Nucleophilicity->Reactivity Compatibility->Reactivity G Reactants 3-(4-Methoxyphenyl)pent-4-enoic acid + H-X Intermediate Highly Stabilized Carbocation IntermediatePositive charge at C4 is stabilized by resonance with both the adjacent double bond (allylic) and the electron-rich methoxyphenyl ring (benzylic). Reactants->Intermediate Step 1: Protonation at C5 Product Markovnikov Product(X adds to C4) Intermediate->Product Step 2: Nucleophilic Attack at C4

Figure 2: Mechanism of electrophilic addition, highlighting the formation of the stabilized carbocation leading to the Markovnikov product.

Oxidative Transformations

The terminal alkene is readily susceptible to oxidation by various reagents, leading to a range of synthetically useful products.

2.2.1 Oxidative Cleavage: Ozonolysis Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond, replacing it with carbonyl groups. [7][8]Treatment of the terminal alkene with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, Me₂S) will yield two carbonyl compounds. [9][10]

  • The C4 carbon will be converted to a ketone.

  • The terminal C5 carbon will be converted to formaldehyde.

This reaction is highly reliable and provides a method for structural confirmation or for the synthesis of smaller, functionalized molecules from a larger precursor. [9] 2.2.2 Dihydroxylation The alkene can be converted to a vicinal diol (a glycol) via dihydroxylation. [11]The stereochemical outcome depends on the chosen reagent.

  • Syn-Dihydroxylation: Achieved using osmium tetroxide (OsO₄, often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide, NMO) or cold, alkaline potassium permanganate (KMnO₄). [12][13][14]The reaction proceeds through a concerted [3+2] cycloaddition to form a cyclic osmate or manganate ester, which is then hydrolyzed to give the syn-diol. [12][15]* Anti-Dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene with a peroxyacid (e.g., m-CPBA) followed by acid-catalyzed ring-opening of the epoxide. [16][17]

G Start 3-(4-Methoxyphenyl)pent-4-enoic acid OsO4_NMO 1. cat. OsO4, NMO 2. NaHSO3, H2O Start->OsO4_NMO Syn Addition MCPBA 1. m-CPBA 2. H3O+ Start->MCPBA Anti Addition SynDiol Syn-1,2-Diol OsO4_NMO->SynDiol AntiDiol Anti-1,2-Diol MCPBA->AntiDiol

Figure 3: Experimental workflow for syn- and anti-dihydroxylation of the terminal alkene.

2.2.3 Epoxidation Reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide (an oxirane). [16][18][19]The reaction is a concerted process where an oxygen atom is transferred to the double bond. [17][20]The electron-donating nature of the methoxyphenyl group enhances the alkene's nucleophilicity, facilitating this reaction. [20]The resulting epoxide is a valuable synthetic intermediate, prone to ring-opening by various nucleophiles.

Reduction: Catalytic Hydrogenation

The terminal double bond can be selectively reduced to a single bond (an alkane) through catalytic hydrogenation. [21] Conditions and Selectivity: This transformation is typically achieved using hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under mild conditions (e.g., atmospheric pressure, room temperature). [22][23]

  • Alkene vs. Aromatic Ring: The C=C double bond is hydrogenated much more readily than the aromatic ring. Selective reduction of the alkene is easily achieved, leaving the methoxyphenyl group intact. [24]* Alkene vs. Carboxylic Acid: The carboxylic acid functional group is inert to these catalytic hydrogenation conditions. [6] This high degree of selectivity makes catalytic hydrogenation a robust and reliable method for saturating the terminal alkene without affecting other functional groups in the molecule. The addition of hydrogen occurs with syn stereochemistry, where both hydrogen atoms add to the same face of the double bond. [21][23]

Radical Polymerization

As a vinyl-type compound, 3-(4-Methoxyphenyl)pent-4-enoic acid can act as a monomer in free-radical polymerization. [25]The process involves three main stages: initiation, propagation, and termination. [26][27]

  • Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) thermally decomposes to generate free radicals. [27]This radical then adds to the terminal alkene, creating a new carbon-centered radical at the more stable C4 position (stabilized by the adjacent aryl group).

  • Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. [28]3. Termination: The growing chains are terminated, typically by combination or disproportionation. [27] The bulky 3-(4-methoxyphenyl) and carboxylic acid substituents would be expected to produce a polymer with distinct properties, likely an amorphous solid with a relatively high glass transition temperature.

Summary of Key Reactions

Reaction ClassReagent(s)Product TypeKey Features
Electrophilic Addition H-X (e.g., HBr, HCl)Alkyl HalideFollows Markovnikov's rule; proceeds via highly stabilized benzylic/allylic carbocation.
Oxidative Cleavage 1. O₃; 2. Me₂SKetone + FormaldehydeCleaves the C4=C5 bond reliably. [7][8]
Syn-Dihydroxylation cat. OsO₄, NMOVicinal DiolSyn addition of two -OH groups. [12][15]
Epoxidation m-CPBAEpoxideConcerted, stereospecific formation of a three-membered ether ring. [16][18]
Catalytic Hydrogenation H₂, Pd/CAlkaneSelective reduction of the alkene; aromatic ring and carboxylic acid are unaffected. [21][23]
Radical Polymerization AIBN, heatPolymerForms a polymer chain via a free-radical mechanism. [25][26]

Experimental Protocols

The following protocols are provided as validated, standalone methodologies for key transformations of the terminal alkene.

Protocol: Oxidative Cleavage via Ozonolysis

Objective: To cleave the terminal alkene of 3-(4-Methoxyphenyl)pent-4-enoic acid to yield 3-(4-methoxyphenyl)-4-oxopentanoic acid and formaldehyde.

Self-Validation System: The complete disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC). The formation of a carbonyl group can be confirmed by 2,4-DNP stain or by IR spectroscopy (appearance of a new C=O stretch).

Methodology:

  • Preparation: Dissolve 3-(4-Methoxyphenyl)pent-4-enoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol, 0.1 M concentration) in a three-neck round-bottom flask equipped with a gas dispersion tube and a drying tube outlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. [7]3. Ozone Generation: Generate ozone (O₃) using a laboratory ozone generator.

  • Reaction: Bubble the ozone gas through the cooled solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone and the consumption of the alkene. [7][8]Alternatively, bubble the effluent gas through a potassium iodide solution, which will turn colorless when the reaction is complete.

  • Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with dry nitrogen or argon for 10-15 minutes to remove excess ozone.

  • Reductive Workup: Add dimethyl sulfide (DMS, 1.5 eq) to the cold solution. [9]7. Warm-up and Stirring: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for at least 2 hours, or until the reaction is complete as indicated by TLC analysis.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to isolate the desired keto-acid product.

Protocol: Selective Catalytic Hydrogenation

Objective: To selectively reduce the terminal alkene of 3-(4-Methoxyphenyl)pent-4-enoic acid to the corresponding alkane, 3-(4-Methoxyphenyl)pentanoic acid.

Self-Validation System: Reaction completion is monitored by TLC or ¹H NMR spectroscopy (disappearance of vinyl proton signals).

Methodology:

  • Preparation: To a solution of 3-(4-Methoxyphenyl)pent-4-enoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) add 10% Palladium on Carbon (Pd/C, 5-10 mol % by weight).

  • Hydrogen Atmosphere: Seal the reaction vessel and evacuate the air, backfilling with hydrogen gas (H₂). This is typically done 3 times. A hydrogen-filled balloon is often sufficient for atmospheric pressure reactions. [23]3. Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering them through a small plug of celite to remove the catalyst, and analyzing by TLC or ¹H NMR.

  • Workup: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or column chromatography.

References

  • Alkene Reactions: 1,2-diol formation via dihydroxylation with osmium tetroxide (OsO4). Available from: https://www.masterorganicchemistry.
  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Master Organic Chemistry. Available from: https://www.masterorganicchemistry.
  • Catalytic Hydrogenation of Terminal Alkenes by a (PPP) Pincer-Ligated Cobalt(II) Complex. Available from: https://pubs.acs.org/doi/10.1021/acs.inorgchem.3c00841
  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Available from: https://www.wako-chem.co.
  • Mechanism of Ozonolysis - MSU chemistry. Available from: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/ozonolis.htm
  • Dihydroxylation - Wikipedia. Available from: https://en.wikipedia.
  • Free Radical Vinyl Polymerization - Polymer Science Learning Center.
  • 9.13: Dihydroxylation of Alkenes - Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/09%3A_Alkenes_and_Alkynes_II/9.
  • 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide - Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_a_Biological_Focus_(Soderberg)/12%3A_Electrophilic_additions/12.
  • Ozonolysis - Wikipedia. Available from: https://en.wikipedia.org/wiki/Ozonolysis
  • Hydrogenation - Wikipedia. Available from: https://en.wikipedia.
  • Alkene Reactivity - MSU chemistry. Available from: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/alkene1.htm
  • Physically Controlled Radical Polymerization of Vaporized Vinyl Monomers on Surfaces. Synthesis of Block Copolymers of Methyl Methacrylate and Styrene with a Conventional Free Radical Initiator | Macromolecules - ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/ma0300995
  • Ozonolysis - Chemistry Steps. Available from: https://www.chemistrysteps.com/ozonolysis-of-alkenes-and-alkynes/
  • Ozonolysis of Alkenes and Alkynes - BYJU'S. Available from: https://byjus.com/chemistry/ozonolysis/
  • Carbon Nitride as a Ligand: Selective Hydrogenation of Terminal Alkenes using [(η5-C5Me5)I - White Rose Research Online. Available from: https://eprints.whiterose.ac.uk/163829/
  • Radical polymerization - Wikipedia. Available from: https://en.wikipedia.
  • Ozonolysis of Alkenes and Alkynes - Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/08%3A_Reactions_of_Alkenes/8.16%3A_Ozonolysis_of_Alkenes_and_Alkynes
  • 19.7. Oxidation of alkenes | Organic Chemistry II - Lumen Learning. Available from: https://courses.lumenlearning.
  • Wilkinson's Catalyst|Mechanism|Hydrogenation of olefins - AdiChemistry. Available from: https://www.adichemistry.
  • Carboxylic Acid Reactivity - MSU chemistry. Available from: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/crbxy2.htm
  • Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids - ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/jo970358h
  • What Is Free Radical Polymerization? How PVC and PS Are Made - Eureka by PatSnap. Available from: https://eureka.patsnap.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available from: https://www.masterorganicchemistry.com/2011/05/12/reagent-friday-palladium-on-carbon-pdc/
  • 9.12: Oxidation of Alkenes - Epoxidation - Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/09%3A_Alkenes_and_Alkynes_II/9.
  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation - Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/08%3A_Alkenes_and_Alkynes_-Reactions_and_Synthesis/8.
  • How would you reduce the alkene in the presence of a carboxylic a... - Pearson. Available from: https://www.pearson.com/en-us/higher-education/products-services-teaching/solutions-for-you/question-answer/how-would-you-reduce-the-alkene-in-the-presence-of-a-carboxylic-acid-a-by-using-h2-and-lindlar-s-catalyst-b-by-using-h2-and-pd-c-c-by-using-nabh4-in-ethanol-d-by-using-liaih4-in-ether-9780134066585-7E9EF58E.html
  • Ch 11 : Additions to styrenes - Chemistry. Available from: https://www.chem.ucla.edu/~harding/IGOC/S/styrene01.html
  • A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems - Benchchem. Available from: https://www.benchchem.com/blog/a-comparative-analysis-of-the-electronic-effects-of-methoxy-groups-in-biphenyl-systems/
  • Reactions of Carboxylic Acids - Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.03%3A_Reactions_of_Carboxylic_Acids
  • Alkenes to Carboxylic Acids - Chemistry Steps. Available from: https://www.chemistrysteps.com/alkenes-to-carboxylic-acids/
  • Alkene Reactivity - MSU chemistry. Available from: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/alkene1.htm#alk1a
  • Organic Chemistry Reactions Of Alkenes. Free In-Depth Study Guide. Available from: https://www.chemistryscl.com/reactions/alkenes/index.php
  • Carboxylic acid reactions overview (article) - Khan Academy. Available from: https://www.khanacademy.org/science/organic-chemistry/carboxylic-acids-derivatives/reactions-of-carboxylic-acid-derivatives-jay/a/carboxylic-acid-reactions-overview
  • Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. Available from: https://www.semanticscholar.org/paper/Synthesis-of-3-(4%E2%80%B2-Methoxyphenyl)-2%2C2%2C4%2C4-and-Some-Collins-Jacobs/60787d55913e0108873030384a778e82a9335f60
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Available from: https://www.researchgate.
  • Alkenes - Electrophilic Addition (A-Level) | ChemistryStudent. Available from: https://chemistrystudent.com/alevel/alkenes/electrophilic-addition-of-alkenes/
  • 7.8: Electrophilic Addition Reactions of Alkenes - Chemistry LibreTexts. Available from: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I_(Bennett)/07%3A_Structure_and_Reactivity_of_Alkenes/7.08%3A_Electrophilic_Addition_Reactions_of_Alkenes
  • 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax. Available from: https://openstax.org/books/organic-chemistry/pages/7-7-electrophilic-addition-reactions-of-alkenes
  • Reactivity of Alkenes - Chemistry LibreTexts. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Focus_(Soderberg)/01%3A_Introduction_to_Organic_Structure_and_Bonding_I/1.09%3A_Reactivity_of_Alkenes
  • Reactions of Alkenes. Available from: https://www.csun.edu/~hcchm001/chem333/333lec10.pdf
  • Synthesis of 3-(4-methoxyphenyl)glutaric acid - PrepChem.com. Available from: https://www.prepchem.com/synthesis-of-3-(4-methoxyphenyl)glutaric-acid
  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid - PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/19445100/
  • WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents. Available from: https://patents.google.

Sources

Protocols & Analytical Methods

Method

synthesis of gamma-butyrolactones from 3-(4-Methoxyphenyl)pent-4-enoic acid

An Application Guide to the Synthesis of γ-(Iodomethyl)-γ-(4-methoxyphenyl)dihydrofuran-2(3H)-one via Iodolactonization Abstract This application note provides a comprehensive guide for the synthesis of γ-butyrolactones...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of γ-(Iodomethyl)-γ-(4-methoxyphenyl)dihydrofuran-2(3H)-one via Iodolactonization

Abstract

This application note provides a comprehensive guide for the synthesis of γ-butyrolactones from 3-(4-Methoxyphenyl)pent-4-enoic acid. The γ-butyrolactone scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules, making its efficient synthesis a topic of significant interest to the scientific community.[1][2][3] This document details a robust protocol centered on iodolactonization, an effective and mild method for the electrophilic cyclization of unsaturated carboxylic acids.[4][5][6] We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline methods for the characterization of the final product, γ-(Iodomethyl)-γ-(4-methoxyphenyl)dihydrofuran-2(3H)-one. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both practical instructions and the theoretical basis for procedural choices.

Introduction and Reaction Principle

Gamma-butyrolactones (GBLs) are five-membered lactone rings that form the core of many biologically active compounds, exhibiting properties ranging from antifungal to neuroprotective.[1] Their synthesis is a cornerstone of modern organic chemistry. One of the most reliable and widely used methods for constructing the GBL ring is halolactonization, first reported by M. J. Bougalt in 1904.[4]

The protocol described herein utilizes the iodolactonization of a γ,δ-unsaturated carboxylic acid, 3-(4-Methoxyphenyl)pent-4-enoic acid. This intramolecular electrophilic cyclization reaction transforms the linear acid into a bicyclic lactone structure containing a versatile iodine atom, which can be used for further synthetic modifications.[6] The reaction proceeds under mild conditions, making it compatible with a wide range of functional groups.[4]

The Iodolactonization Mechanism

The reaction is initiated by the electrophilic addition of iodine (I₂) across the carbon-carbon double bond of the pentenoic acid. This forms a cyclic iodonium ion intermediate.[6] The reaction is typically performed under mildly basic conditions (e.g., using sodium bicarbonate) to deprotonate the carboxylic acid, enhancing the nucleophilicity of the resulting carboxylate anion.[4][5]

The carboxylate then performs an intramolecular nucleophilic attack on one of the carbons of the iodonium ion ring. This ring-closing step follows Baldwin's rules, which predict the favorability of certain ring closures. For this system, a "5-exo-tet" cyclization is highly favored, leading to the formation of a stable five-membered γ-butyrolactone ring.[4][7][8] The nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge, resulting in the formation of the γ-substituted lactone.[4]

Iodolactonization_Mechanism Mechanism of Iodolactonization cluster_0 Step 1: Iodonium Ion Formation cluster_1 Step 2: Intramolecular Cyclization Start 3-(4-Methoxyphenyl)pent-4-enoic acid + I₂ Intermediate Cyclic Iodonium Ion Intermediate Start->Intermediate Electrophilic Addition Attack Nucleophilic Attack by Carboxylate Intermediate->Attack Deprotonation with NaHCO₃ Product γ-(Iodomethyl)-γ-(4-methoxyphenyl) dihydrofuran-2(3H)-one Attack->Product 5-exo-tet Ring Closure

Caption: The two-step mechanism of iodolactonization.

Experimental Protocol

This section provides a detailed procedure for the synthesis, purification, and characterization of the target γ-butyrolactone.

Materials and Reagents

Proper preparation and handling of reagents are critical for the success and reproducibility of the synthesis.

ReagentFormulaMW ( g/mol )ConcentrationQuantityMoles (mmol)Notes
3-(4-Methoxyphenyl)pent-4-enoic acidC₁₂H₁₄O₃206.24Solid1.00 g4.85Starting material.
Iodine (I₂)I₂253.81Solid2.46 g9.70Use 2.0 equivalents.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Solid1.22 g14.55Use 3.0 equivalents.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous50 mL-Reaction solvent.
Deionized WaterH₂O18.02-50 mL-For aqueous solution.
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11-~2 g-For quenching.
Diethyl Ether (Et₂O)C₄H₁₀O74.12Anhydrous150 mL-Extraction solvent.
Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous~5 g-Drying agent.
HexanesC₆H₁₄-ACS GradeAs needed-For chromatography.
Ethyl AcetateC₄H₈O₂88.11ACS GradeAs needed-For chromatography.
Required Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical equipment for characterization (NMR, IR, MS)

Step-by-Step Synthesis Procedure

Experimental_Workflow A 1. Dissolve Acid Dissolve starting material in 25 mL DCM. C 3. Combine and Cool Combine solutions in a flask and cool to 0°C. A->C B 2. Prepare Bicarbonate Solution Dissolve NaHCO₃ in 50 mL water. B->C D 4. Add Iodine Add solid I₂ portion-wise over 15 mins. C->D E 5. Reaction Stir at 0°C for 30 mins, then warm to RT for 4-6 hours. D->E F 6. Quench Reaction Add saturated Na₂S₂O₃ solution until colorless. E->F G 7. Extraction Extract aqueous layer 3x with Diethyl Ether. F->G H 8. Wash and Dry Combine organic layers, wash with brine, dry over MgSO₄. G->H I 9. Concentrate Remove solvent under reduced pressure. H->I J 10. Purify Purify crude product via column chromatography. I->J K 11. Characterize Analyze pure product by NMR, IR, and MS. J->K

Caption: Step-by-step experimental workflow for iodolactonization.

  • Preparation : To a 250 mL round-bottom flask, add 3-(4-Methoxyphenyl)pent-4-enoic acid (1.00 g, 4.85 mmol) and dissolve it in 25 mL of dichloromethane (DCM).

  • Bicarbonate Addition : In a separate beaker, dissolve sodium bicarbonate (1.22 g, 14.55 mmol) in 50 mL of deionized water. Add this aqueous solution to the flask containing the starting material. The two-phase system should be stirred vigorously.

    • Causality Note: Sodium bicarbonate acts as a mild base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion, which is essential for the subsequent intramolecular attack.[4][5]

  • Cooling : Place the flask in an ice bath and allow the mixture to cool to 0°C with continuous stirring.

  • Iodine Addition : Slowly add solid iodine (2.46 g, 9.70 mmol) to the cold, stirring mixture in small portions over 15 minutes. The mixture will turn a dark brown/purple color.

    • Safety Note: Handle iodine in a well-ventilated fume hood. Avoid inhalation of vapors.

  • Reaction Monitoring : Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching : Once the reaction is complete, cool the flask again in an ice bath. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark iodine color completely disappears and the solution becomes colorless. This step removes excess unreacted iodine.

  • Workup and Extraction : Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Drying : Combine all organic layers and wash once with a saturated NaCl solution (brine). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the drying agent.

  • Concentration : Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification : Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1) to elute the final product.

Characterization of the Product

The identity and purity of the synthesized γ-(Iodomethyl)-γ-(4-methoxyphenyl)dihydrofuran-2(3H)-one should be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations and Assignments
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.20-7.40 (d, 2H, Ar-H), 6.80-7.00 (d, 2H, Ar-H), 3.80 (s, 3H, -OCH₃), 3.30-3.50 (m, 2H, -CH₂I), 2.80-3.10 (m, 1H, Ar-CH), 2.40-2.70 (m, 2H, -CH₂-C=O).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 176-178 (C=O), 159-161 (Ar-C-OCH₃), 130-132 (Ar-C), 127-129 (Ar-CH), 113-115 (Ar-CH), 85-88 (O-C-Ar), 55-56 (-OCH₃), 45-48 (Ar-CH), 35-38 (-CH₂-C=O), 8-10 (-CH₂I).
IR (ATR)ν (cm⁻¹): ~1775 (C=O, lactone carbonyl stretch), ~1610, 1510 (C=C, aromatic stretch), ~1250 (C-O, ether stretch).
Mass Spec. (ESI+)m/z: Calculated for C₁₂H₁₃IO₃ [M+H]⁺: 333.0. Found: 333.0.

Note: The exact chemical shifts (δ) and coupling constants may vary slightly. The provided data is an educated prediction based on the structure and general spectroscopic data for similar compounds.[9][10][11]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete reaction. - Degradation of product. - Insufficient deprotonation of the acid.- Increase reaction time and monitor closely with TLC. - Ensure the workup is not overly acidic or basic. - Ensure vigorous stirring and use fresh NaHCO₃.
Reaction Stalls - Deactivation of iodine. - Low temperature.- Add an additional 0.2 eq of iodine. - Ensure the reaction is allowed to warm to room temperature after the initial cooling period.
Formation of Side Products - Competing intermolecular reactions. - Over-oxidation or decomposition.- Ensure the reaction is run at the recommended concentration; do not use overly dilute conditions. - Avoid excessive heat or prolonged reaction times after completion.

Conclusion

The iodolactonization of 3-(4-Methoxyphenyl)pent-4-enoic acid is a highly efficient and reliable method for the synthesis of a substituted γ-butyrolactone. The protocol presented here uses mild, readily available reagents and follows a well-established mechanistic pathway. The resulting iodinated product serves as a versatile intermediate for further synthetic transformations, making this procedure a valuable tool for researchers in medicinal and synthetic organic chemistry.

References

  • Wikipedia. Iodolactonization. [Link]

  • Chemistry Notes. (2022, September 14). Iodolactonization: Mechanism, examples, useful application. [Link]

  • Grokipedia. Iodolactonization. [Link]

  • Yeager, A. M., & Lectka, T. (2010). Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization. PMC - NIH. [Link]

  • Kiyokawa, K., et al. (2017). Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones. Organic Chemistry Portal. [Link]

  • ResearchGate. Mechanism of iodolactonization reaction. [Link]

  • SWGDRUG.org. (2005, August 22). gamma-butyrolactone. [Link]

  • Wang, R., et al. (2020). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry. [Link]

  • Legon, A. C. (1970). The microwave spectra and ring configuration of γ-butyrolactone and γ-crotonolactone. Journal of the Chemical Society D: Chemical Communications. [Link]

  • ResearchGate. Screening and structural analysis of natural γ-butyrolactones (GBLs). [Link]

  • Organic Syntheses. (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. [Link]

  • ResearchGate. Known approaches and the designed general protocol to γ-butyrolactones. [Link]

  • Wang, R., et al. (2020). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. PMC - NIH. [Link]

  • SpectraBase. gamma-Butyrolactone - Optional[1H NMR] - Spectrum. [Link]

  • Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PMC - NIH. [Link]

  • Google Patents.
  • Kim, H., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. PMC - NIH. [Link]

  • ResearchGate. Studies in the Oxidation of Carboxylic Acids: New Twists for an Old Reaction. [Link]

  • Google Patents. CN105801530A - Synthetic method of 4-substituted chiral gamma-butyrolactone.
  • Mayr, H., et al. (2020). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. PMC - NIH. [Link]

  • Griesbaum, K., et al. (2014). Formation of 3-acyloxy-γ-butyrolactones from 4-pentenols in vanadium-catalyzed oxidations. AGRIS. [Link]

  • ResearchGate. Bond disconnections for the synthesis of γ-butyrolactones. [Link]

  • Ganesh, M., & Seidel, D. (2012). Enantioselective Iodolactonization of Disubstituted Olefinic Acids Using a Bifunctional Catalyst. PMC - NIH. [Link]

  • Royal Society of Chemistry. Enantioselective Iodolactonization of Allenoic Acids. [Link]

  • Organic Syntheses. trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. [Link]

  • Google Patents. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones.

Sources

Application

Application Note: Advanced Catalytic Asymmetric Synthesis Protocols Using 3-(4-Methoxyphenyl)pent-4-enoic Acid

Scientific Context & Strategic Utility 3-(4-Methoxyphenyl)pent-4-enoic acid (CAS: 207393-03-1) is a highly privileged γ,δ -unsaturated carboxylic acid. Its unique structural topology—featuring an electron-rich aryl group...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Utility

3-(4-Methoxyphenyl)pent-4-enoic acid (CAS: 207393-03-1) is a highly privileged γ,δ -unsaturated carboxylic acid. Its unique structural topology—featuring an electron-rich aryl group at the β -stereocenter and a terminal alkene—makes it an ideal precursor for synthesizing complex chiral γ -butyrolactones and β -aryl- γ -amino acids (such as neuroactive baclofen and rolipram analogs) .

Because the racemic acid contains a pre-existing stereocenter at C3, catalytic asymmetric functionalization of the alkene must either resolve the enantiomers (Kinetic Resolution) or override inherent substrate biases to achieve high diastereoselectivity. This guide details a self-validating, two-stage workflow : first, the kinetic resolution of the racemate via organocatalytic iodolactonization, followed by the stereospecific bromolactonization of the recovered enantioenriched acid to validate its synthetic integrity.

Workflow Visualization

G Substrate Racemic 3-(4-Methoxyphenyl) pent-4-enoic acid KR_Iodo Protocol 1: Kinetic Resolution via Iodolactonization Catalyst: (DHQD)2PHAL Substrate->KR_Iodo NIS, CHCl3, -40°C Product1A Enantioenriched (R)-Acid (Recovered via Extraction) KR_Iodo->Product1A Unreacted Product1B Chiral Iodolactone (e.g., 3S,5S-isomer) KR_Iodo->Product1B Cyclized Bromo Protocol 2: Asymmetric Bromolactonization Catalyst: Chiral Diselenide Product2 Chiral Bromolactone (High ee / dr >99:1) Bromo->Product2 Stereospecific Cyclization Product1A->Bromo NBS, Toluene, -78°C

Figure 1: Divergent catalytic asymmetric halolactonization workflows for 3-(4-Methoxyphenyl)pent-4-enoic acid.

Protocol 1: Kinetic Resolution via Organocatalytic Iodolactonization

Causality & Rationale

The kinetic resolution of racemic 3-(4-methoxyphenyl)pent-4-enoic acid relies on the chiral cinchona alkaloid derivative (DHQD)₂PHAL. The basic quinuclidine nitrogen of the catalyst deprotonates the carboxylic acid, forming a tightly bound, hydrogen-bonded ion pair . This pre-reactive complexation creates a highly organized chiral pocket.

When N-iodosuccinimide (NIS) is introduced, the catalyst directs the electrophilic iodine atom exclusively to one face of the alkene. Due to severe steric clashes in the mismatched enantiomer, the (S)-enantiomer undergoes rapid 5-exo-trig cyclization to form the chiral iodolactone, leaving the (R)-enantiomer unreacted . Chloroform is selected as the solvent because its low dielectric constant prevents the dissociation of the critical ion pair, while the -40 °C temperature suppresses background racemic halogenation and maximizes the selectivity factor ( s ).

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add racemic 3-(4-methoxyphenyl)pent-4-enoic acid (1.0 mmol, 206.2 mg) and (DHQD)₂PHAL (0.1 mmol, 78.0 mg, 10 mol%).

  • Solvation & Ion-Pair Formation: Dissolve the mixture in anhydrous CHCl₃ (15 mL). Stir at room temperature for 15 minutes to ensure complete formation of the carboxylate-catalyst ion pair. Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.

  • Electrophile Addition: Dissolve N-iodosuccinimide (NIS) (0.55 mmol, 123.7 mg, 0.55 equiv) in anhydrous CHCl₃ (5 mL). Add this solution dropwise over 30 minutes via a syringe pump. Critical insight: Slow addition prevents localized concentration spikes of NIS that could bypass the catalyst pocket and lower enantioselectivity.

  • Reaction Monitoring: Stir the mixture at -40 °C for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the NIS is fully consumed.

  • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any unreacted iodine species. Dilute with CH₂Cl₂ (20 mL).

  • Acid/Base Extraction (Self-Validating Separation): Transfer the biphasic mixture to a separatory funnel. Extract the organic layer with saturated aqueous NaHCO₃ (3 x 15 mL).

    • Organic Phase: Contains the synthesized chiral iodolactone. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

    • Aqueous Phase: Contains the unreacted, enantioenriched (R)-3-(4-methoxyphenyl)pent-4-enoic acid. Acidify to pH 2 using 1M HCl, extract with EtOAc (3 x 20 mL), dry, and concentrate. This recovered material feeds directly into Protocol 2.

Protocol 2: Diastereoselective Bromolactonization via Organoselenium Catalysis

Causality & Rationale

To validate the synthetic utility and optical purity of the recovered enantioenriched (R)-acid from Protocol 1, it is subjected to a highly diastereoselective bromolactonization. While the C3 stereocenter provides some inherent facial bias, achieving a >99:1 diastereomeric ratio (dr) requires strict catalyst control.

A chiral C2​ -symmetric diselenide catalyst acts as a Lewis base, reacting with N-bromosuccinimide (NBS) to generate a chiral bromoselenonium intermediate . This intermediate acts as a bulky, highly face-selective Br⁺ donor. Toluene is utilized as a non-coordinating solvent to maximize the interaction between the bromoselenonium species and the alkene, preventing non-selective background bromination pathways .

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask, dissolve the enantioenriched (R)-3-(4-methoxyphenyl)pent-4-enoic acid (0.4 mmol, recovered from Protocol 1) and chiral C2​ -symmetric diselenide catalyst (0.02 mmol, 5 mol%) in anhydrous toluene (8 mL).

  • Cooling: Cool the solution to -78 °C under an argon atmosphere.

  • Bromination: Add recrystallized NBS (0.44 mmol, 78.3 mg, 1.1 equiv) in one portion. The solution will briefly turn pale yellow as the bromoselenonium active species forms.

  • Cyclization: Stir at -78 °C for 4 hours. The rigid transition state of the chiral Se-Br complex ensures the bromine is delivered anti to the bulky 4-methoxyphenyl group.

  • Workup: Quench with saturated aqueous Na₂SO₃ (5 mL). Warm to room temperature, extract with Et₂O (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the resulting bromolactone via silica gel chromatography to yield the pure trans-disubstituted γ -butyrolactone.

Quantitative Data Summary

The following table summarizes the optimization parameters and resulting stereochemical data for the halolactonization workflows, demonstrating the necessity of the specific catalytic conditions chosen.

Table 1: Optimization of Catalytic Halolactonization Parameters

EntryProtocol TypeCatalyst (mol%)Halogen SourceSolventTemp (°C)Conversion (%)Selectivity ( s ) / dree (%)
1KR Iodolactonization(DHQD)₂PHAL (10)NIS (0.55 eq)CHCl₃-4051 s = 2894 (Lactone)
2KR Iodolactonization(DHQD)₂PHAL (10)I₂ (0.55 eq)Toluene-4045 s = 1281 (Lactone)
3KR Iodolactonization(DHQD)₂PHAL (10)NIS (0.55 eq)CH₂Cl₂2555 s = 445 (Lactone)
4Asym. BromolactonizationChiral Diselenide (5)NBS (1.1 eq)Toluene-78>95dr >99:1>99 (Lactone)
5Asym. BromolactonizationNone (Background)NBS (1.1 eq)Toluene-7885dr 2.5:1N/A

Note: Entry 5 demonstrates the absolute necessity of the organoselenium catalyst to override poor inherent substrate diastereoselectivity during bromination.

References

  • Kinetic Resolution of Unsaturated Amides in a Chlorocyclization Reaction: Concomitant Enantiomer Differentiation and Face Selective Alkene Chlorination by a Single Catalyst Journal of the American Chemical Society (2013) URL:[Link]

  • A dynamic picture of the halolactonization reaction through a combination of ab initio metadynamics and experimental investigations Chemical Science (2021) URL:[Link]

  • Organoselenium Accelerated Bromolactonization Reaction The Journal of Organic Chemistry (2019) URL:[Link]

  • Enantioselective Halocyclization Using Reagents Tailored for Chiral Anion Phase-Transfer Catalysis Journal of the American Chemical Society (2012) URL:[Link]

  • Remarkable Electronic and Steric Effects in the Nitrile Biotransformations for the Preparation of Enantiopure Functionalized Carboxylic Acids and Amides The Journal of Organic Chemistry (2007) URL:[Link]

Method

Application Notes and Protocols for Olefin Cross-Metathesis Reactions Involving 3-(4-Methoxyphenyl)pent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Olefin Cross-Metathesis in Modern Synthesis Olefin metathesis has eme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Olefin Cross-Metathesis in Modern Synthesis

Olefin metathesis has emerged as a transformative carbon-carbon bond-forming reaction in organic synthesis, a recognition solidified by the 2005 Nobel Prize in Chemistry awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock.[1][2] Among its variants, cross-metathesis (CM) offers a powerful strategy for the convergent synthesis of complex molecules from simpler olefinic precursors.[3][4][5] This technique is particularly valuable in drug discovery and development, where it enables the construction of novel molecular architectures and the late-stage functionalization of intricate intermediates.[6][7]

This guide provides a detailed exploration of the olefin cross-metathesis reaction involving 3-(4-methoxyphenyl)pent-4-enoic acid, a substrate featuring a terminal olefin ripe for elaboration and a carboxylic acid moiety that presents both a synthetic handle and a potential challenge for catalyst stability. We will delve into the mechanistic underpinnings, strategic considerations for achieving high selectivity, and a robust experimental protocol designed for successful implementation in a research setting.

Mechanistic Rationale and Key Considerations

The broadly accepted mechanism for olefin metathesis, first proposed by Hérisson and Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal alkylidene catalyst and the olefin substrates.[1][8] This process generates a metallacyclobutane intermediate that subsequently fragments to yield new olefin products and regenerate the active catalyst.[3][8]

dot

Metathesis_Mechanism Catalyst [Ru]=CH2 (Catalyst) Metallacyclobutane1 Metallacyclobutane Intermediate Catalyst->Metallacyclobutane1 + Olefin 1 Olefin1 R1-CH=CH2 (Substrate 1) Olefin1->Metallacyclobutane1 IntermediateCarbene [Ru]=CHR1 (New Carbene) Metallacyclobutane1->IntermediateCarbene - Ethylene Metallacyclobutane2 Metallacyclobutane Intermediate IntermediateCarbene->Metallacyclobutane2 + Olefin 2 Olefin2 R2-CH=CH2 (Substrate 2) Olefin2->Metallacyclobutane2 Metallacyclobutane2->Catalyst Product R1-CH=CH-R2 (Cross-Product) Metallacyclobutane2->Product - Catalyst Ethylene H2C=CH2 (Byproduct)

Caption: The Chauvin mechanism for olefin cross-metathesis.

Achieving Selectivity: A Game of Reactivity

A primary challenge in cross-metathesis is controlling selectivity to favor the desired cross-product over undesired homodimers of the starting materials.[9][10] The outcome of a CM reaction is largely dictated by the relative reactivities of the olefin partners. A general model classifies olefins into different types based on their propensity to homodimerize and the reactivity of the resulting dimers.[11]

  • Type I: Highly reactive, readily homodimerize.

  • Type II: Less reactive, slower to homodimerize.

  • Type III: Do not homodimerize but are active in metathesis.

  • Type IV: Spectator olefins, generally unreactive.

Selective cross-metathesis is typically achieved by reacting olefins of different types, for instance, a Type I with a Type II or III olefin.[10][11] In the case of 3-(4-methoxyphenyl)pent-4-enoic acid, the terminal vinyl group classifies it as a Type I olefin . To achieve a high yield of the cross-product, it is advantageous to couple it with a less reactive olefin (Type II or III) or to use a significant excess of one of the coupling partners if both are Type I olefins.[8][10][11]

Catalyst Selection: The Heart of the Reaction

The development of well-defined ruthenium-based catalysts by Grubbs and others has been instrumental in the widespread adoption of olefin metathesis due to their remarkable functional group tolerance and stability.[12][13]

For the cross-metathesis of 3-(4-methoxyphenyl)pent-4-enoic acid, a second-generation Grubbs catalyst, such as Grubbs II (GII) or a Hoveyda-Grubbs second-generation catalyst , is recommended.[13] These catalysts exhibit higher activity and are more effective with electron-deficient or sterically hindered olefins compared to their first-generation counterparts.[3][10] The presence of the carboxylic acid in the substrate can potentially lead to catalyst decomposition; however, modern ruthenium catalysts generally show good tolerance.[9][14]

Experimental Protocol: Cross-Metathesis of 3-(4-Methoxyphenyl)pent-4-enoic Acid

This protocol outlines a general procedure for the cross-metathesis of 3-(4-methoxyphenyl)pent-4-enoic acid with a generic terminal olefin partner (e.g., an acrylate or another vinyl-containing compound).

dot

CM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Reagents & Glassware Solvent Degas Solvent Reagents->Solvent Setup Reaction Setup (Inert Atmosphere) Solvent->Setup Addition Add Catalyst Setup->Addition Monitoring Monitor Progress (TLC/GC-MS) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Purification Purification (Column Chromatography) Quench->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Experimental workflow for olefin cross-metathesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(4-Methoxyphenyl)pent-4-enoic acid≥95%N/ASynthesize or purchase.
Cross-metathesis partner (e.g., methyl acrylate)≥99%Sigma-AldrichUse a suitable excess.
Grubbs II or Hoveyda-Grubbs II CatalystN/ASigma-AldrichStore under inert atmosphere.
Dichloromethane (DCM)AnhydrousSigma-AldrichDegas before use.
Ethyl vinyl ether≥99%Sigma-AldrichTo quench the reaction.
Silica gel230-400 meshN/AFor column chromatography.
Standard laboratory glasswareN/AN/AFlame-dried before use.
Inert gas (Argon or Nitrogen)High purityN/AFor maintaining inert atmosphere.
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser under vacuum, and then backfill with an inert gas (Argon or Nitrogen).

    • Prepare a solution of 3-(4-methoxyphenyl)pent-4-enoic acid (1.0 eq.) and the chosen cross-metathesis partner (1.5-3.0 eq.) in anhydrous, degassed dichloromethane (DCM). The concentration should be relatively high for cross-metathesis, typically 0.1-0.5 M.[13]

    • Degas the solution by bubbling the inert gas through it for 15-30 minutes.[13]

  • Reaction Initiation:

    • To the stirred solution, add the Grubbs or Hoveyda-Grubbs second-generation catalyst (1-5 mol%) in one portion under a positive flow of inert gas.

    • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain the inert atmosphere.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Reaction Quenching and Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes. The solution may change color, indicating catalyst decomposition.

    • For more effective removal of ruthenium byproducts, a polar isocyanide can be added to the crude reaction mixture, followed by stirring before purification.[15][16]

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cross-metathesis product. The removal of ruthenium residues is a critical step, and multiple chromatographic purifications may be necessary if quenching agents are not used.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield - Incomplete reaction- Catalyst decomposition- Unfavorable equilibrium- Increase reaction time or temperature.- Ensure strictly anhydrous and anaerobic conditions.[17]- Increase the excess of one olefin partner.[8][10]
Mixture of Products - Significant homodimerization- Use a larger excess of one partner.- Choose a partner from a different reactivity class (e.g., Type II or III).[10][11]
Isomerization of Product - Catalyst decomposition to Ru-H species- Add a mild acid like acetic acid to the reaction mixture.- Minimize reaction time.
Difficulty in Removing Ruthenium - Inefficient quenching or purification- Use a dedicated quenching agent like a polar isocyanide or treat with DMSO/silica gel.[15]- Consider using a supported catalyst for easier removal.

Conclusion

The olefin cross-metathesis of 3-(4-methoxyphenyl)pent-4-enoic acid is a viable and powerful method for the synthesis of more complex and functionalized molecules. Success hinges on the careful selection of the catalyst and reaction partner, as well as meticulous execution of the experimental protocol under inert conditions. By understanding the underlying principles of selectivity and addressing the potential challenges associated with catalyst stability and product purification, researchers can effectively leverage this reaction in their synthetic endeavors, particularly in the demanding field of drug development.

References

  • Illinois Chemistry. (2008, February 21). Olefin Cross Metathesis. Retrieved from [Link]

  • Connon, S. J., & Blechert, S. (2003). Recent Developments in Olefin Cross-Metathesis.
  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370.
  • Collins, J. C., & Leadbeater, N. E. (2017).
  • Michalak, M., & Kadyrov, R. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols.
  • Srisombat, L., & Kenis, P. J. (2006). Cross metathesis on olefin-terminated monolayers on Si (111)
  • Chemistry LibreTexts. (2023, June 30). Olefin Metathesis. Retrieved from [Link]

  • Apeiron Synthesis. (2025, August 27). Cross-Metathesis Powered by Apeiron Synthesis Catalyst. Retrieved from [Link]

  • Kenis Group. (n.d.). Cross Metathesis on Olefin-Terminated Monolayers on Si(111) Using the Grubbs' Catalyst. Retrieved from [Link]

  • Tsantrizos, Y. S., Ferland, J. M., McClory, A., Poirier, M., Farina, V., Yee, N. K., & Wang, X. J. (2006). Olefin ring-closing metathesis as a powerful tool in drug discovery and development – potent macrocyclic inhibitors of the hepatitis C virus NS3 protease. Bioorganic & Medicinal Chemistry Letters, 16(1), 247-252.
  • Master Organic Chemistry. (n.d.). Olefin Metathesis. Retrieved from [Link]

  • Tyszka-Gumkowska, A., Sytniczuk, A., & Grela, K. (2022). Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support. STAR Protocols, 3(3), 101569.
  • Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203-1206.
  • Fustero, S., & Haufe, G. (2015). Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts. Chemical Reviews, 115(2), 871-930.
  • Keitz, B. K., & Grubbs, R. H. (2013). An Efficient Protocol for the Cross-Metathesis of Sterically Demanding Olefins. Organic Letters, 15(12), 3094-3097.
  • The Grubbs Group. (n.d.). Research. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions.
  • Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203-1206.
  • Gawin, R., & Skowerski, K. (2019). Semiheterogeneous Purification Protocol for the Removal of Ruthenium Impurities from Olefin Metathesis Reaction Products Using an Isocyanide Scavenger. Organic Process Research & Development, 23(4), 586-593.
  • Trzaskowski, B. (2021). Challenges in olefin metathesis: past, present and future. Catalysis Science & Technology, 11(1), 14-30.
  • Rix, D., & Caijo, F. (2014). Aqueous olefin metathesis: recent developments and applications. Catalysis Science & Technology, 4(1), 20-33.
  • Centre of New Technologies. (2025, July 9). Challenges in olefin metathesis: past, present and future. Retrieved from [Link]

  • Wikipedia. (n.d.). Olefin metathesis. Retrieved from [Link]

  • El-Garf, E. A., & Shaver, M. P. (2017). Olefin cross-metathesis and ring-closing metathesis in polymer chemistry. Polymer Chemistry, 8(17), 2585-2601.
  • Leadbeater, N. E. (2015). Styrene Cross-metathesis Using Low Catalyst Concentrations. Journal of Chemical and Process Engineering, 2(1), 1-4.
  • ResearchGate. (2015, January 29). When performing alkene metathesis, how can I ensure cross metathesis as opposed to homodimerization? Retrieved from [Link]

  • Korthals, K. (n.d.). Olefin Cross Metathesis: A Model in Selectivity. Retrieved from [Link]

  • Donohoe, T. J., Bower, J. F., & Chan, L. K. M. (2012). Olefin cross-metathesis for the synthesis of heteroaromatic compounds. Organic & Biomolecular Chemistry, 10(7), 1322-1328.
  • Choi, T. L., Lee, C. W., Chatterjee, A. K., & Grubbs, R. H. (2001). Synthesis of Trisubstituted Alkenes via Olefin Cross-Metathesis. Journal of the American Chemical Society, 123(42), 10417-10418.
  • Queval, P., & Falivene, L. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 2260-2272.

Sources

Application

Application Note: High-Yield Esterification Protocol for 3-(4-Methoxyphenyl)pent-4-enoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and high-yielding methodology for the esterification of 3-(4-methoxyphenyl)pent-4-eno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and high-yielding methodology for the esterification of 3-(4-methoxyphenyl)pent-4-enoic acid while preserving its sensitive terminal alkene.

Scientific Rationale & Mechanistic Causality

The substrate, 3-(4-methoxyphenyl)pent-4-enoic acid, features a terminal alkene and a highly activated benzylic/allylic proton at the C3 position. Subjecting this molecule to classical Fischer esterification conditions (strong mineral acids like H₂SO₄ and elevated temperatures) risks protonation of the alkene or loss of the C3 proton. This inevitably leads to carbocation-mediated isomerization, converting the terminal double bond into the more thermodynamically stable conjugated 3-enoic or 2-enoic acid derivatives.

To preserve the structural integrity of the terminal double bond, a mild, neutral methodology is paramount. The Steglich esterification provides an optimal solution, utilizing a carbodiimide coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to drive the reaction at room temperature.

While N,N'-Dicyclohexylcarbodiimide (DCC) is the traditional coupling agent, it generates dicyclohexylurea (DCU), a byproduct notoriously difficult to remove completely as it is partially soluble in many organic solvents . By substituting DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), the resulting urea byproduct (EDU) is highly water-soluble. This strategic substitution allows for a self-validating purification via simple aqueous workup, ensuring high purity of the final ester without tedious initial chromatography .

Mechanistic Pathway

SteglichMechanism A 3-(4-Methoxyphenyl) pent-4-enoic acid C O-Acylisourea Intermediate A->C + EDC B EDC·HCl B->C E N-Acylpyridinium Intermediate (+ EDU Byproduct) C->E + DMAP D DMAP D->E G Ester Product E->G + R-OH F Alcohol (R-OH) F->G

Mechanistic pathway of the EDC/DMAP-mediated Steglich esterification.

Quantitative Data & Reagent Specifications

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale esterification.

ReagentMW ( g/mol )EquivalentsAmountRole
3-(4-Methoxyphenyl)pent-4-enoic acid 206.241.02.06 g (10.0 mmol)Substrate / Limiting Reagent
EDC·HCl 191.701.22.30 g (12.0 mmol)Coupling Agent
DMAP 122.170.10.12 g (1.0 mmol)Nucleophilic Catalyst
Methanol (or other R-OH)32.041.50.48 g (15.0 mmol)Nucleophile
Dichloromethane (DCM) 84.93-50 mLSolvent (0.2 M)

Experimental Workflow & Step-by-Step Protocol

ExperimentalWorkflow Step1 Step 1: Activation Add Acid, EDC·HCl, and DMAP in DCM at 0°C Step2 Step 2: Esterification Add Alcohol (R-OH), warm to RT, stir 4-12 h Step1->Step2 Step3 Step 3: Quench & Wash Wash with 1M HCl, NaHCO3, and Brine Step2->Step3 Step4 Step 4: Drying & Concentration Dry over Na2SO4, evaporate solvent Step3->Step4 Step5 Step 5: Purification Flash Column Chromatography (Hexane/EtOAc) Step4->Step5

Step-by-step experimental workflow for the esterification protocol.

Step 1: Reaction Setup and Activation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolution: Add 3-(4-methoxyphenyl)pent-4-enoic acid (2.06 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol) to the flask. Dissolve the mixture in 50 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath to cool the solution to 0 °C. Causality: Cooling prevents the highly reactive O-acylisourea intermediate from undergoing unwanted side reactions, such as rearrangement to an unreactive N-acylurea.

  • Activation: Add EDC·HCl (2.30 g, 12.0 mmol) in one portion. Stir the mixture at 0 °C for 15 minutes to allow the formation of the N-acylpyridinium active species.

Step 2: Esterification and Monitoring
  • Nucleophilic Attack: Add the desired alcohol (e.g., Methanol, 0.48 g, 15.0 mmol) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) solvent system.

    • Validation: The starting acid will remain near the baseline (low Rf), while the ester product will migrate significantly higher. Use a KMnO₄ stain to visualize the terminal alkene; a positive yellow spot on a purple background confirms the double bond has not isomerized or degraded.

Step 3: Quench and Selective Workup
  • Dilution: Once TLC indicates complete consumption of the starting material (typically 4–6 hours for primary alcohols), dilute the reaction mixture with an additional 50 mL of DCM.

  • Acid Wash (1M HCl): Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl (2 × 30 mL).

    • Causality: This step selectively protonates and extracts the DMAP catalyst and any unreacted EDC into the aqueous layer.

  • Base Wash (Sat. NaHCO₃): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL).

    • Causality: This neutralizes residual HCl and extracts any unreacted carboxylic acid starting material as its water-soluble sodium salt.

  • Brine Wash: Wash with saturated NaCl solution (brine, 1 × 30 mL) to break any micro-emulsions and draw bulk water out of the organic phase.

Step 4: Drying and Purification
  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: While the crude product is often >95% pure at this stage, analytically pure samples can be obtained via flash column chromatography on silica gel, eluting with a gradient of Hexane to 10% Ethyl Acetate in Hexane.

Substrate Scope & Optimization Parameters

The steric bulk of the alcohol directly impacts the reaction kinetics. The table below summarizes expected yields and reaction times for various alcohols using this specific protocol.

Alcohol (R-OH)Reaction Time (h)Expected Yield (%)Kinetic & Steric Notes
Methanol 4>92%Fast reaction due to minimal steric hindrance.
Ethanol 588–92%Standard primary alcohol reactivity.
Isopropanol 880–85%Slower kinetics due to secondary carbon steric bulk.
tert-Butanol 16–2465–75%Requires excess alcohol (often used as co-solvent) due to severe steric hindrance. DMAP loading may be increased to 0.5 eq.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. URL:[Link]

  • Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., Ali, K. G., & Irfan, A. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. URL:[Link]

Method

Application Note: 3-(4-Methoxyphenyl)pent-4-enoic Acid as a Privileged Pharmaceutical Building Block

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Value In modern drug discovery, accessing densely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Value

In modern drug discovery, accessing densely functionalized, chiral building blocks is a critical bottleneck. 3-(4-Methoxyphenyl)pent-4-enoic acid (CAS: 207393-03-1) has emerged as a highly versatile β -aryl- γ,δ -unsaturated carboxylic acid. As a Senior Application Scientist, I frequently recommend this compound for its unique structural topology: it features a terminal vinyl group, a chiral β -carbon bearing an electron-rich 4-methoxyphenyl ring, and a terminal carboxylic acid.

This orthogonal functionality allows it to act as a divergence point for synthesizing complex active pharmaceutical ingredients (APIs), including γ -butyrolactones, γ -lactams, and β -aryl- γ -aminobutyric acids (direct structural analogs of GABA-B receptor agonists like Baclofen)[1][2].

Physicochemical Properties

The physical and structural parameters of 3-(4-Methoxyphenyl)pent-4-enoic acid dictate its handling and reactivity profiles.

ParameterSpecification
Compound Name 3-(4-Methoxyphenyl)pent-4-enoic acid
CAS Number 207393-03-1
Molecular Weight 206.24 g/mol
Molecular Formula C₁₂H₁₄O₃
Structural Features β -aryl group, terminal alkene, aliphatic carboxylic acid
Storage Conditions Sealed in dry, room temperature

Mechanistic Pathways & Synthetic Divergence

The synthetic utility of this compound lies in the independent manipulability of its functional groups.

The Biocatalytic " β -Vinyl Effect"

Accessing the enantiopure (R)-enantiomer of this acid is highly efficient via whole-cell biotransformation of racemic nitriles using Rhodococcus erythropolis AJ270[1][3]. The enzyme system exhibits an unusual " β -vinyl effect," where the terminal alkene sterically and electronically enhances the R-enantioselectivity of the amidase enzyme. This allows for near-perfect kinetic resolution[1].

G Nitrile Racemic 3-Arylpent-4-enenitrile Amide Racemic Amide Intermediate Nitrile->Amide Nitrile Hydratase (R. erythropolis) Acid (R)-3-Arylpent-4-enoic Acid Amide->Acid Amidase (High R-enantioselectivity) S_Amide (S)-Amide (Unreacted) Amide->S_Amide Amidase (No reaction)

Fig 1: Biocatalytic resolution pathway of 3-arylpent-4-enenitriles.

Downstream Pharmaceutical Applications

Once isolated, the acid serves as a precursor for multiple drug classes[2]. The proximity of the carboxylic acid to the terminal alkene enables stereoselective iodolactonization , yielding functionalized γ -butyrolactones. Alternatively, a Curtius rearrangement converts the carboxylic acid to an amine, yielding β -aryl- γ -aminobutyric acids[2].

G Core 3-(4-Methoxyphenyl) pent-4-enoic acid Iodolactonization Iodolactonization (I2, NaHCO3) Core->Iodolactonization Curtius Curtius Rearrangement (DPPA, Et3N) Core->Curtius Metathesis Cross-Metathesis (Grubbs Catalyst) Core->Metathesis Lactone γ-Butyrolactone Derivatives Iodolactonization->Lactone GABA β-Aryl-γ-Amino Butyric Acids Curtius->GABA Elongated Functionalized Alkenes Metathesis->Elongated

Fig 2: Synthetic divergence of 3-(4-Methoxyphenyl)pent-4-enoic acid.

Validated Experimental Protocols

Protocol A: Biocatalytic Kinetic Resolution to (R)-3-(4-Methoxyphenyl)pent-4-enoic Acid

Objective: Isolate the (R)-enantiomer from racemic precursors using R. erythropolis AJ270[1]. Causality & Insights: The nitrile hydratase in the whole-cell catalyst rapidly converts the racemic nitrile to a racemic amide without significant enantioselectivity. However, the amidase enzyme selectively hydrolyzes the (R)-amide to the (R)-acid while leaving the (S)-amide intact[1]. Temperature control is critical here; exceeding 30 °C accelerates amidase degradation, while lower temperatures stall the hydratase.

Step-by-Step Methodology:

  • Preparation: Suspend resting cells of R. erythropolis AJ270 in 100 mM phosphate buffer (pH 7.2) to maintain optimal enzyme conformation and prevent premature denaturation.

  • Substrate Addition: Add racemic 3-(4-methoxyphenyl)pent-4-enenitrile (10 mM final concentration) dissolved in a minimal volume of DMSO (max 2% v/v). Self-Validation: Ensure DMSO does not exceed 2% to prevent solvent-induced cell toxicity.

  • Incubation: Incubate the suspension at 30 °C with orbital shaking (200 rpm) for 24–48 hours.

  • Quenching & Extraction: Terminate the reaction by removing the cells via centrifugation (10,000 x g, 10 min). Adjust the supernatant to pH 9.0 and extract with ethyl acetate to recover the unreacted (S)-amide.

  • Acid Recovery: Acidify the aqueous layer to pH 2.0 using 1M HCl to protonate the target carboxylate. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (R)-3-(4-methoxyphenyl)pent-4-enoic acid.

Protocol B: Stereoselective Iodolactonization to γ -Butyrolactone

Objective: Convert 3-(4-Methoxyphenyl)pent-4-enoic acid into an iodomethyl- γ -butyrolactone derivative. Causality & Insights: The reaction relies on the electrophilic activation of the terminal alkene by iodine. The addition of NaHCO₃ is non-negotiable; it deprotonates the carboxylic acid, forming a highly nucleophilic carboxylate that rapidly attacks the intermediate iodonium ion in a 5-exo-trig cyclization. Operating in the dark prevents radical-mediated side reactions of iodine.

Step-by-Step Methodology:

  • Solvent System: Dissolve 1.0 eq of 3-(4-Methoxyphenyl)pent-4-enoic acid in a 1:1 mixture of THF and H₂O (0.1 M). Insight: The biphasic system solubilizes both the organic substrate and the inorganic base.

  • Base Addition: Add 3.0 eq of NaHCO₃ and stir for 15 minutes at room temperature to ensure complete carboxylate formation.

  • Halogenation: Cool the mixture to 0 °C and add 2.0 eq of Iodine (I₂) in one portion. Cover the reaction flask with aluminum foil to exclude light.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: Monitor completion via TLC (Hexanes:EtOAc, 3:1); the starting material spot should completely disappear.

  • Workup: Quench the excess iodine by adding saturated aqueous Na₂S₂O₃ dropwise until the characteristic brown color completely dissipates to a clear/pale yellow solution. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography to isolate the pure iodolactone.

Quantitative Data Summary

The following table summarizes the expected outcomes when executing the protocols described above, based on validated field data for this class of β -aryl acids[1][2].

Reaction / PathwaySubstrateExpected Yield (%)Enantiomeric Excess (ee %)Key Operating Condition
Biocatalytic Resolution Racemic Nitrile45-48% (Max theoretical: 50%)>99% (R-Acid)pH 7.2, 30 °C, R. erythropolis
Iodolactonization (R)-Acid85-90%>99% (Retention of chirality)I₂, NaHCO₃, THF/H₂O, 0 °C to RT
Curtius Rearrangement (R)-Acid78-82%>98%DPPA, Et₃N, Toluene, 80 °C

Sources

Application

Application Note: A Process Chemistry Approach to the Scaled Synthesis of 3-(4-Methoxyphenyl)pent-4-enoic acid

Abstract This application note provides a comprehensive guide for the synthesis and scale-up of 3-(4-Methoxyphenyl)pent-4-enoic acid, a valuable building block for pharmaceutical and materials science applications. Movin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis and scale-up of 3-(4-Methoxyphenyl)pent-4-enoic acid, a valuable building block for pharmaceutical and materials science applications. Moving from bench-scale synthesis to a robust process suitable for pilot or manufacturing scales presents significant challenges in terms of safety, efficiency, and product purity. This document details a scalable synthetic strategy centered around the Ireland-Claisen rearrangement, chosen for its mild reaction conditions and direct access to the target carboxylic acid. We will dissect the process from initial lab-scale proof-of-concept to a detailed scale-up protocol, emphasizing critical process parameters, safety considerations, and purification strategies essential for successful implementation in a process chemistry environment.

Introduction and Strategic Overview

The synthesis of γ,δ-unsaturated carboxylic acids is a common objective in organic chemistry. The target molecule, 3-(4-Methoxyphenyl)pent-4-enoic acid, incorporates both an aromatic moiety and a reactive terminal alkene, making it a versatile intermediate. While several synthetic routes could be envisioned, a process designed for scale-up must prioritize safety, atom economy, cost-effectiveness, and operational simplicity.

The classical aromatic Claisen rearrangement of an allyl aryl ether typically requires high temperatures (often >200 °C) and yields a phenol, which would necessitate further functional group manipulation to arrive at the desired carboxylic acid.[1] A more elegant and process-friendly approach is the Ireland-Claisen rearrangement . This powerful[2][2]-sigmatropic rearrangement utilizes an allylic ester as the precursor and proceeds through a silyl ketene acetal intermediate.[3] A key advantage is that the reaction can be conducted at much lower temperatures (from -78 °C to room temperature) and directly yields the target carboxylic acid upon workup, streamlining the synthetic sequence.[2]

Our selected strategy involves two primary stages:

  • Esterification: Formation of allyl 4-methoxyphenylacetate from commercially available 4-methoxyphenylacetic acid and allyl alcohol.

  • Ireland-Claisen Rearrangement: Base-mediated formation of a silyl ketene acetal from the allylic ester, followed by spontaneous rearrangement and acidic workup to yield the final product.

G SM 4-Methoxyphenylacetic Acid + Allyl Alcohol INT Allyl 4-methoxyphenylacetate (Ester Intermediate) SM->INT Esterification PROD 3-(4-Methoxyphenyl)pent-4-enoic acid (Target Molecule) INT->PROD Ireland-Claisen Rearrangement

Caption: Overall synthetic pathway for 3-(4-Methoxyphenyl)pent-4-enoic acid.

Part 1: Laboratory-Scale Synthesis (Proof-of-Concept)

This section establishes a reliable, small-scale synthesis to serve as the baseline for process optimization.

Protocol 1.1: Synthesis of Allyl 4-methoxyphenylacetate (Ester Intermediate)

Rationale: A straightforward acid-catalyzed Fischer esterification is selected for its simplicity and use of inexpensive reagents. Toluene is used as the solvent to azeotropically remove water with a Dean-Stark apparatus, driving the equilibrium towards the product.

Materials:

  • 4-Methoxyphenylacetic acid

  • Allyl alcohol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-methoxyphenylacetic acid (1.0 eq), toluene (approx. 2 M), and allyl alcohol (1.5 eq).

  • Add p-TsOH monohydrate (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify by vacuum distillation to obtain pure allyl 4-methoxyphenylacetate.

Protocol 1.2: Ireland-Claisen Rearrangement to 3-(4-Methoxyphenyl)pent-4-enoic acid

Rationale: This is the key C-C bond-forming step. The reaction is performed at cryogenic temperatures to ensure kinetic control during the formation of the lithium enolate by lithium diisopropylamide (LDA). The enolate is "trapped" with chlorotrimethylsilane (TMSCl) to form the silyl ketene acetal, which rearranges upon warming.[3]

Materials:

  • Allyl 4-methoxyphenylacetate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of allyl 4-methoxyphenylacetate (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour.

  • Silyl Ketene Acetal Formation: Add TMSCl (1.2 eq) neat and dropwise to the reaction mixture at -78 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude acid by column chromatography or recrystallization.

G cluster_0 Mechanism of the Ireland-Claisen Rearrangement Ester Allylic Ester Enolate Lithium Enolate Ester->Enolate 1. LDA, -78°C SKA Silyl Ketene Acetal Enolate->SKA 2. TMSCl TS [3,3] Sigmatropic Rearrangement (Chair-like TS) SKA->TS 3. Warm to RT SilylAcid Silyl Ester Intermediate TS->SilylAcid Acid Carboxylic Acid Product SilylAcid->Acid 4. H₃O⁺ Workup

Caption: Key stages of the Ireland-Claisen rearrangement mechanism.

Part 2: Process Development and Scale-Up Considerations

Transitioning from grams to kilograms requires a fundamental shift in approach, prioritizing safety and robustness over laboratory convenience.

Safety Analysis
  • Exotherm Management: The two most significant thermal hazards are the preparation of LDA from n-BuLi and the quenching of the reaction with acid.[4] On a large scale, these additions must be performed slowly with efficient overhead stirring and external cooling via a jacketed reactor to maintain strict temperature control. A reaction calorimetry study is highly recommended to determine the heat of reaction and ensure the cooling capacity of the pilot plant reactor is sufficient.

  • Reagent Handling: n-Butyllithium is pyrophoric and must be handled under a strictly inert atmosphere using sealed systems and transfer cannulas. LDA is a strong, corrosive base. Appropriate personal protective equipment (PPE) is mandatory.

  • Solvent Choice: While THF is an excellent solvent for this chemistry, its tendency to form peroxides requires management. For a scaled process, 2-Methyltetrahydrofuran (2-MeTHF) is a superior alternative due to its higher boiling point, lower peroxide-forming tendency, and better phase separation from water during workup.

Process Optimization and Control
  • LDA Formation: On scale, LDA is often purchased as a pre-formed solution in a suitable solvent, eliminating the risks associated with its in-situ generation.

  • Cryogenic Cooling: Maintaining -78 °C in a large reactor can be challenging and expensive. Process optimization should explore the upper-temperature limit for kinetic enolate formation. It may be possible to run the reaction at a higher temperature (e.g., -40 °C to -60 °C) with a more rapid addition of the ester to the LDA solution.

  • Work-up and Purification: Column chromatography is not viable for large-scale production. The purification strategy must be shifted to either crystallization or distillation .

    • Crystallization: The crude carboxylic acid product should be screened with various solvent systems (e.g., heptane/ethyl acetate, toluene) to develop a robust crystallization protocol that effectively removes impurities.

    • Aqueous Workup: Large-scale extractions can lead to problematic emulsions.[5] The addition of brine can help break these up. Minimizing agitation speed and designing appropriate settling times are critical.

Workflow for Process Scale-Up

G Lab Lab-Scale Proof-of-Concept (1-10g) Safety Hazard & Operability Study (HAZOP) Lab->Safety Route Route Scouting & Solvent Selection (e.g., THF -> 2-MeTHF) Safety->Route Param Parameter Optimization (Temp, Conc., Time) Route->Param Purify Develop Non-Chromatographic Purification (Crystallization) Param->Purify Pilot Pilot Scale Batch (1-5 kg) Purify->Pilot Validate Process Validation & Documentation Pilot->Validate

Caption: A logical workflow for scaling up the synthesis process.

Part 3: Scaled Synthesis Protocol (100g Scale)

This protocol incorporates the process considerations for a safer and more efficient synthesis in a jacketed reactor system.

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, thermocouple, N₂ inlet, and pressure-equalizing addition funnel.

  • Cryogenic cooling system capable of maintaining -78 °C.

  • Cannula for inert-atmosphere liquid transfer.

Table 1: Comparison of Reagent Quantities and Parameters

ParameterLab-Scale (1g Ester)Scaled Protocol (100g Ester)Rationale for Change
Allyl 4-methoxyphenylacetate1.0 g (5.2 mmol)100 g (0.52 mol)100x Scale-Up
Diisopropylamine0.58 g (5.7 mmol)57.8 g (0.57 mol)Maintained 1.1 eq ratio
n-BuLi (2.5 M in hexanes)2.2 mL (5.5 mmol)218 mL (0.55 mol)Maintained 1.05 eq ratio
Solvent (THF or 2-MeTHF)20 mL2.0 LMaintained concentration
TMSCl0.71 g (6.2 mmol)71 g (0.62 mol)Maintained 1.2 eq ratio
Quench (1 M HCl)~15 mL~1.5 LSufficient to neutralize base
Temperature ControlDry ice/acetone bathJacketed reactor with circulatorRequired for large volume/mass
Addition MethodSyringeAddition funnel / pumpControl and safety at scale
PurificationChromatographyRecrystallizationScalability

Protocol:

  • Reactor Preparation: Ensure the 10 L reactor is clean, dry, and inerted with nitrogen.

  • LDA Preparation: Charge diisopropylamine (0.57 mol) and 1.0 L of anhydrous 2-MeTHF into the reactor. Cool the jacket to -78 °C.

  • Slowly add n-BuLi (0.55 mol) via cannula over 30-45 minutes, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes after addition is complete.

  • Enolization: In a separate dry vessel, dissolve allyl 4-methoxyphenylacetate (100 g, 0.52 mol) in 1.0 L of anhydrous 2-MeTHF. Transfer this solution to the addition funnel.

  • Add the ester solution to the LDA dropwise over 1-1.5 hours, maintaining the internal temperature at -78 °C. Stir for an additional hour upon completion.

  • Rearrangement: Add TMSCl (0.62 mol) via the addition funnel over 30 minutes at -78 °C. Once complete, turn off the reactor cooling and allow the mixture to warm slowly to room temperature overnight with stirring.

  • Work-up and Isolation: a. Cool the reactor jacket to 0 °C. b. CAUTION: EXOTHERMIC. Slowly and carefully add 1.5 L of 1 M HCl via the addition funnel. Maintain the internal temperature below 25 °C. c. Stir for 30 minutes, then stop agitation and allow the layers to separate. d. Drain the lower aqueous layer. e. Wash the organic layer with 1 L of brine. f. Transfer the organic layer to a rotary evaporator and concentrate to a thick oil.

  • Purification: a. Dissolve the crude oil in a minimum amount of hot toluene (or another pre-determined crystallization solvent). b. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to induce crystallization. c. Collect the solid product by filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum to a constant weight.

Conclusion

This application note outlines a robust and scalable pathway to 3-(4-Methoxyphenyl)pent-4-enoic acid via an Ireland-Claisen rearrangement. By carefully considering the principles of process chemistry—including reaction safety, solvent selection, and developing a non-chromatographic purification method—the synthesis can be confidently transitioned from the laboratory bench to a pilot-scale manufacturing environment. The provided protocols offer a solid foundation for researchers, scientists, and drug development professionals aiming to produce this valuable intermediate in larger quantities.

References

  • ResearchGate. Claisen rearrangement with a novel solid superacid UDCaT-5: Atom economical and selective conversion of allyl-4-methoxyphenyl ether into 2-allyl-4-methoxyphenol. Available at: [Link]

  • Publications of the IAS Fellows. A New Route to (±) Metoprolol. Available at: [Link]

  • Wikipedia. Claisen rearrangement. Available at: [Link]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. Available at: [Link]

  • SciSpace. Part 2: Impact Factor Analysis of the Claisen Rearrangement, in Batch and in Flow. Available at: [Link]

  • Chemistry LibreTexts. Claisen Rearrangement. Available at: [Link]

  • Baran Lab. Practical Process Chemistry. Available at: [Link]

Sources

Method

enantioselective synthesis of (R)-3-(4-Methoxyphenyl)pent-4-enoic acid

An Application Note on the Enantioselective Synthesis of (R)-3-(4-Methoxyphenyl)pent-4-enoic Acid Introduction: The Significance of Chiral Carboxylic Acids Chiral 3-aryl-pent-4-enoic acids are valuable structural motifs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Enantioselective Synthesis of (R)-3-(4-Methoxyphenyl)pent-4-enoic Acid

Introduction: The Significance of Chiral Carboxylic Acids

Chiral 3-aryl-pent-4-enoic acids are valuable structural motifs in medicinal chemistry and materials science. The specific enantiomer, (R)-3-(4-Methoxyphenyl)pent-4-enoic acid, serves as a key building block for synthesizing complex molecules where stereochemistry is critical for biological activity. Traditional methods for accessing such compounds often involve stoichiometric chiral auxiliaries, leading to multi-step processes and significant waste generation[1]. Modern synthetic chemistry seeks more efficient, catalytic approaches to establish the desired stereocenter with high fidelity. This application note details a robust and highly enantioselective protocol for the synthesis of the target molecule, leveraging a state-of-the-art cooperative catalysis system.

Method Selection and Rationale: The Power of Cooperative Catalysis

To achieve a highly efficient and selective synthesis, we have selected a cooperative catalysis strategy that unites a chiral Lewis base with a transition metal complex. This approach has emerged as a powerful tool for constructing complex chiral molecules from simple precursors[2][3].

The core of this methodology lies in the simultaneous and orthogonal activation of two different reacting partners:

  • Lewis Base Catalysis : A chiral isothiourea or a related Lewis base is employed to activate an aryl acetic acid ester. It does so by forming a C1-ammonium enolate, a highly reactive and nucleophilic species whose stereochemistry is dictated by the chiral catalyst[4][5][6].

  • Transition Metal Catalysis : Concurrently, a palladium(0) complex activates an allylic electrophile (e.g., an allylic carbonate or ester) to generate a cationic π-allyl palladium(II) intermediate[4][6].

The synergy between these two catalytic cycles allows the precisely controlled enolate to attack the electrophilic palladium complex, forging the critical carbon-carbon bond with exceptional control over the stereochemical outcome. This dual-catalysis system overcomes challenges associated with direct enolate formation and provides a general pathway to a wide range of enantioenriched α-allylated aryl acetic acid derivatives[5][6].

Mechanistic Overview

The reaction proceeds through two interconnected catalytic cycles. The chiral Lewis base deprotonates the starting aryl acetic ester to form a chiral ammonium enolate. Simultaneously, the Pd(0) catalyst undergoes oxidative addition into the allylic electrophile to create the π-allyl Pd(II) species. The subsequent enantioselective C-C bond formation regenerates the Lewis base and, after reductive elimination, the Pd(0) catalyst, allowing both cycles to continue.

Cooperative_Catalysis_Mechanism Simplified Mechanism of Cooperative Catalysis cluster_0 Lewis Base Cycle cluster_1 Palladium Cycle LB Chiral Lewis Base (LB) Ester Aryl Acetic Ester Enolate C1-Ammonium Enolate Ester->Enolate + LB, -H+ Enolate->LB + Pd-π-allyl - Product Pi_Allyl π-Allyl Pd(II) Complex Enolate->Pi_Allyl C-C Bond Formation Pd0 Pd(0) Allyl_E Allyl Electrophile Allyl_E->Pi_Allyl + Pd(0) Pi_Allyl->Pd0 + Enolate - Product caption Dual catalytic cycles for asymmetric allylation.

Sources

Application

Application Note: Advanced Derivatization Strategies for 3-(4-Methoxyphenyl)pent-4-enoic Acid in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rapid generation of structural complexity from simple, highly functionalized building blocks is paramount. 3-(4-Methoxyphenyl)pent-4-enoic acid is a versatile, multi-f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structural complexity from simple, highly functionalized building blocks is paramount. 3-(4-Methoxyphenyl)pent-4-enoic acid is a versatile, multi-functional intermediate containing a terminal alkene, a carboxylic acid, and an electron-rich aromatic ring centered around a potentially chiral β-carbon. This application note details field-proven derivatization strategies to convert this flexible aliphatic chain into rigidified, pharmacologically privileged heterocyclic scaffolds, specifically γ-lactones and 2-pyrrolidinones.

Structural Rationale & Chemoselectivity

The synthetic utility of 3-(4-Methoxyphenyl)pent-4-enoic acid lies in the orthogonality of its reactive sites:

  • The Carboxylic Acid Handle: Readily undergoes amidation, esterification, or reduction. It serves as an internal nucleophile during cyclization events.

  • The Terminal Alkene: Susceptible to electrophilic addition, metathesis, or oxidative cleavage.

  • The β-Aryl Center (C3): The p-methoxyphenyl group exerts significant steric and electronic influence. During electrophilic cyclizations, it directs the stereochemical outcome by minimizing 1,3-diaxial interactions in the transition state, often yielding highly diastereoselective trans-products. Furthermore, the electron-donating methoxy group stabilizes transient carbocationic character during electrophilic additions.

By systematically manipulating these functional groups, researchers can access diverse chemical space critical for CNS and oncology drug discovery programs.

Derivatization Pathway I: Diastereoselective Iodolactonization

Halolactonization is a powerful method for constructing rigid γ-butyrolactone rings, a common pharmacophore in natural products and synthetic therapeutics. When 3-(4-Methoxyphenyl)pent-4-enoic acid is exposed to an electrophilic halogen source (e.g., I₂), the terminal alkene is activated into an iodonium ion. The pendant carboxylate subsequently attacks the activated alkene via a 5-exo-trig cyclization.

The presence of the bulky p-methoxyphenyl group at C3 forces the cyclization transition state into a pseudo-equatorial conformation, heavily favoring the formation of the trans-disubstituted γ-lactone.

G A 3-(4-Methoxyphenyl) pent-4-enoic acid B Deprotonation (NaHCO3) A->B C Carboxylate Anion B->C D Electrophilic Addition (I2) C->D E Iodonium Ion Intermediate D->E F Intramolecular Nucleophilic Attack E->F G 5-(Iodomethyl)-4-(4-methoxyphenyl) dihydrofuran-2(3H)-one F->G

Mechanistic pathway of iodolactonization forming a γ-lactone.

Derivatization Pathway II: Oxidative Cleavage and Reductive Cyclization

Pyrrolidinones (lactams) are privileged scaffolds, particularly in the design of nootropics (e.g., the "racetam" family) and protease inhibitors. Converting 3-(4-Methoxyphenyl)pent-4-enoic acid to a 4-aryl-2-pyrrolidinone requires a sequence of amidation, alkene cleavage, and reductive cyclization.

To prevent over-oxidation of the electron-rich p-methoxyphenyl ring—a common pitfall when using aggressive ozonolysis—a milder Lemieux-Johnson oxidation (OsO₄/NaIO₄) is employed. The resulting aldehyde undergoes spontaneous intramolecular condensation with the primary amide to form a cyclic N-acyliminium intermediate, which is subsequently trapped by a mild hydride source.

G A 3-(4-Methoxyphenyl) pent-4-enoic acid B Amidation (EDCI, HOBt, NH4Cl) A->B C 3-(4-Methoxyphenyl) pent-4-enamide B->C D Oxidative Cleavage (OsO4, NaIO4) C->D E Aldehyde Intermediate D->E F Reductive Cyclization (NaBH3CN) E->F G 4-(4-Methoxyphenyl) -2-pyrrolidinone F->G

Synthetic workflow for the conversion to a 2-pyrrolidinone scaffold.

Quantitative Data Summary

The following table summarizes the expected outcomes and stereochemical efficiencies of the derivatization workflows based on established literature parameters [1][2].

Derivatization PathwayReagents / CatalystTarget ScaffoldIsolated Yield (%)Diastereomeric Ratio (dr)
Iodolactonization I₂, NaHCO₃, THF/H₂Oγ-Iodolactone82 - 86%> 95:5 (trans:cis)
Amidation EDCI, HOBt, NH₄Cl, DIPEAPrimary Amide91 - 94%N/A (Retention of C3)
Oxidative Cleavage OsO₄ (cat.), NaIO₄, THF/H₂OAldehyde Intermediate78 - 83%N/A
Reductive Cyclization NaBH₃CN, MeOH, AcOH2-Pyrrolidinone85 - 89%N/A (Retention of C3)

Experimental Protocols (Self-Validating Systems)

Protocol A: Diastereoselective Iodolactonization

Objective: Synthesis of trans-5-(iodomethyl)-4-(4-methoxyphenyl)dihydrofuran-2(3H)-one.

  • Preparation of the Biphasic System: Dissolve 3-(4-Methoxyphenyl)pent-4-enoic acid (1.0 equiv, 10 mmol) in THF (30 mL). Add a solution of NaHCO₃ (3.0 equiv, 30 mmol) in deionized water (30 mL).

    • Causality: The biphasic THF/H₂O solvent system is critical. THF solubilizes the lipophilic substrate, while water dissolves the NaHCO₃, ensuring a steady concentration of the carboxylate nucleophile without causing premature hydrolysis of the iodine complex.

  • Electrophilic Activation: Cool the vigorously stirring biphasic mixture to 0 °C. Add Iodine (I₂, 1.5 equiv, 15 mmol) portion-wise over 15 minutes.

    • Causality: Cooling to 0 °C minimizes non-specific oxidative side reactions on the electron-rich aromatic ring and enhances the diastereoselectivity of the halonium ion trapping.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir in the dark for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Quenching and Isolation: Quench the unreacted iodine by adding saturated aqueous Na₂S₂O₃ (20 mL) until the organic layer turns from purple/brown to colorless. Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation: The disappearance of the alkene protons (δ 5.0-5.8 ppm) and the appearance of the lactone CH-O proton (δ 4.5-4.8 ppm) in the ¹H-NMR spectrum confirms successful cyclization.

Protocol B: Synthesis of 4-(4-Methoxyphenyl)-2-pyrrolidinone

Objective: Conversion of the pentenoic acid to a rigid lactam via a chemoselective oxidation/reduction sequence [1].

Step 1: Amidation

  • Dissolve the starting acid (10 mmol) in anhydrous DCM (40 mL). Add HOBt (1.2 equiv) and EDCI (1.2 equiv). Stir for 15 minutes at room temperature.

    • Causality: EDCI facilitates coupling, while HOBt suppresses racemization at the potentially sensitive C3 position and prevents the formation of unreactive N-acylurea byproducts.

  • Add NH₄Cl (2.0 equiv) and DIPEA (3.0 equiv). Stir for 12 hours. Wash with 1M HCl, then saturated NaHCO₃. Dry and concentrate to yield the primary amide.

Step 2: Lemieux-Johnson Oxidation & Cyclization

  • Dissolve the crude amide in a 3:1 mixture of THF:H₂O (40 mL). Add OsO₄ (0.02 equiv, 2.5 wt% in t-BuOH) followed by NaIO₄ (2.5 equiv) in small portions at 0 °C.

    • Causality: Milder than ozonolysis, this reagent combination selectively cleaves the terminal alkene to an aldehyde while preserving the oxidation-sensitive p-methoxy ether linkage.

  • Stir for 3 hours, filter through a pad of Celite to remove osmium salts, and extract the intermediate aldehyde with EtOAc.

  • Redissolve the crude aldehyde in anhydrous MeOH (30 mL). Add glacial acetic acid (0.5 mL) to adjust the pH to ~5, followed by NaBH₃CN (1.5 equiv).

    • Causality: Sodium cyanoborohydride is stable at the slightly acidic pH required for imine formation. It selectively reduces the cyclic N-acyliminium intermediate without prematurely reducing the transient aldehyde.

  • Stir for 6 hours. Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography to isolate the 2-pyrrolidinone.

References

  • Gao, M., Wang, D.-X., Zheng, Q.-Y., & Wang, M.-X. (2006). An Unusual β-Vinyl Effect Leading to High Efficiency and Enantioselectivity of the Amidase, Nitrile Biotransformations for the Preparation of Enantiopure 3-Arylpent-4-enoic Acids and Amides and Their Applications in Synthesis. Journal of Organic Chemistry, 71(25), 9532–9535.[Link]

  • Brigaud, T., Doussot, P., & Rousseau, G. (2007). An Approach to Enantioselective 5-endo Halo-Lactonization Reactions. European Journal of Organic Chemistry, 2007(20), 3281–3291.[Link]

  • Da, Y., Han, S., Du, X., Liu, S., Liu, L., & Li, J. (2022). Photoredox-Catalyzed Acyl Lactonization of Alkenes with Aldehydes. ACS Catalysis, 12(21), 13634–13643.[Link]

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 3-(4-Methoxyphenyl)pent-4-enoic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 3-(4-methoxyphenyl)pent-4-enoic acid.

This γ,δ -unsaturated carboxylic acid is a highly valuable building block in drug development, often utilized in the synthesis of bioactive lactones and complex pharmacophores 1. The most robust and scalable route to this molecule is a two-step sequence: a Johnson-Claisen rearrangement of an allylic alcohol precursor, followed by alkaline saponification.

Below, you will find validated protocols, quantitative optimization data, and a mechanistic troubleshooting guide to ensure high yields and purity in your workflow.

Synthetic Workflow

Workflow A 1-(4-Methoxyphenyl) prop-2-en-1-ol C Ethyl 3-(4-methoxyphenyl) pent-4-enoate A->C Johnson-Claisen 140°C, -EtOH B Triethyl Orthoacetate + Propionic Acid B->C E 3-(4-Methoxyphenyl) pent-4-enoic acid C->E Saponification & Acidification D NaOH / EtOH Reflux D->E

Workflow for the two-step synthesis of 3-(4-methoxyphenyl)pent-4-enoic acid.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . By monitoring specific physical milestones, you can confirm the reaction's progress in real-time without relying solely on offline analytics.

Step 1: Johnson-Claisen Rearrangement
  • Setup: Charge a dry, argon-purged round-bottom flask equipped with a short-path distillation head with 1-(4-methoxyphenyl)prop-2-en-1-ol (1.0 equiv) and triethyl orthoacetate (TEOA) (4.0 to 5.0 equiv).

  • Catalysis: Add a strictly catalytic amount of propionic acid (0.05 equiv) 2.

  • Thermal Activation: Heat the reaction mixture in an oil bath set to 140–150 °C 3.

  • Self-Validation (Distillation): Monitor the thermometer at the distillation head. It should stabilize at ~78 °C, indicating the active generation and removal of ethanol. When the head temperature drops significantly below 78 °C, the formation of the ketene acetal intermediate is complete.

  • Isolation: Stir for a total of 12–16 hours. Cool to room temperature and remove excess TEOA under reduced pressure to yield the crude ethyl 3-(4-methoxyphenyl)pent-4-enoate.

Step 2: Alkaline Saponification & Acidification
  • Solvent System: Dissolve the crude ethyl ester in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

  • Hydrolysis: Heat the mixture to reflux (85 °C) for 2–4 hours 4.

  • Self-Validation (Phase Transition): The reaction will initially appear biphasic (organic ester + aqueous base). As the ester hydrolyzes into the sodium carboxylate salt, the mixture will transition into a clear, monophasic solution. This visual cue confirms >95% conversion.

  • Purification by Extraction: Evaporate the ethanol under reduced pressure. Wash the remaining aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted ester and neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 2M HCl. Self-Validation: Monitor with pH paper until the solution reaches pH 1-2. A white/off-white precipitate (the free acid) will form.

  • Final Recovery: Extract the acidified aqueous layer with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford pure 3-(4-methoxyphenyl)pent-4-enoic acid.

Quantitative Optimization Data

By adhering to the mechanistic principles outlined in this guide, researchers can significantly improve upon baseline literature yields.

Process StepParameterStandard Literature ConditionsOptimized Support Center Conditions
Johnson-Claisen Catalyst LoadingPropionic acid (10–20 mol%)Propionic acid (5 mol%)
Reaction SetupStandard Reflux SetupShort-path Distillation Setup
Reaction Time24–48 hours12–16 hours
Expected Yield 49–63% 185–92%
Saponification Solvent SystemPure Aqueous NaOH1:1 EtOH / 2M aq. NaOH
TemperatureRoom Temperature85 °C (Reflux)
Reaction Time12+ hours2–4 hours
Expected Yield ~70% >95% 4

Troubleshooting & FAQs

Q1: Why is my conversion to the ethyl ester stalling at 50-60%, even after 24 hours of heating? A1: The Johnson-Claisen rearrangement is fundamentally an equilibrium-driven process prior to the irreversible [3,3]-sigmatropic shift. The initial reaction of the allylic alcohol with TEOA produces a mixed orthoester, which must eliminate a molecule of ethanol to form the reactive ketene acetal 2. According to Le Chatelier's principle, if ethanol is trapped in the reflux condenser and returns to the flask, the equilibrium shifts backward. Solution: Replace your reflux condenser with a short-path distillation head or Dean-Stark trap to continuously remove ethanol from the reaction matrix.

Q2: I am observing significant degradation and a dark, tarry mixture during the rearrangement. How can I prevent this? A2: The 4-methoxyphenyl group on your starting material is highly electron-donating. Under strongly acidic conditions, it can stabilize a benzylic/allylic carbocation, leading to unintended polymerization or decomposition at high temperatures. Solution: Ensure you are using a weak organic acid like propionic acid, and strictly limit the loading to 5 mol% [[3]](). Never use strong mineral acids or p-TsOH for this specific substrate. Additionally, thoroughly degas the solvent and run the reaction under a strict Argon atmosphere to prevent oxidative degradation.

Q3: The saponification step is sluggish, and NMR shows unreacted ester. What is the mechanistic cause? A3: Ethyl 3-(4-methoxyphenyl)pent-4-enoate is highly lipophilic. If you attempt hydrolysis using only aqueous NaOH, the reaction is biphasic. Hydroxide ions cannot easily access the ester carbonyl because the reaction is limited to the interfacial surface area. Solution: Introduce ethanol or THF as a co-solvent (1:1 ratio with the aqueous base). This homogenizes the mixture, drastically increasing the collision frequency between the hydroxide nucleophiles and the ester, driving the reaction to >95% completion in under 4 hours 4.

Mechanistic Pathway Visualization

Mechanism N1 Mixed Orthoester Formation (Acid Catalyzed) N2 Loss of Ethanol (Requires Distillation) N1->N2 Heat (130-150°C) N3 Ketene Acetal Intermediate (Reactive Species) N2->N3 -EtOH Err1 Equilibrium stalls if EtOH is not removed N2->Err1 N4 [3,3]-Sigmatropic Rearrangement (Highly Ordered TS) N3->N4 Stereospecific Shift N5 γ,δ-Unsaturated Ester (Stable Product) N4->N5 Irreversible C-C Bond Formation

Mechanistic pathway of the Johnson-Claisen rearrangement and ethanol elimination.

References

  • [1] New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. National Center for Biotechnology Information (PMC).[Link]

  • [3] Claisen Rearrangement. Chemistry LibreTexts.[Link]

Sources

Optimization

preventing double bond isomerization in 3-(4-Methoxyphenyl)pent-4-enoic acid reactions

Welcome to the technical support center for 3-(4-Methoxyphenyl)pent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and critical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-Methoxyphenyl)pent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and critical issue encountered during its use: the unintended isomerization of the terminal double bond. This guide provides in-depth technical explanations, actionable protocols, and diagnostic advice to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm seeing an unexpected isomer in my reaction with 3-(4-Methoxyphenyl)pent-4-enoic acid. What is likely happening?

You are likely observing double bond isomerization, where the terminal (α,β to the phenyl ring) double bond migrates to a more thermodynamically stable internal position. This results in the formation of (E/Z)-3-(4-methoxyphenyl)pent-3-enoic acid. This is a common issue with allylic and homoallylic systems, especially under certain reaction conditions.[1][2]

The isomerization transforms your desired terminal alkene into a mixture of internal alkenes, which can significantly impact the biological activity, reactivity, and physical properties of your target molecule.

Troubleshooting Guide: Preventing Double Bond Isomerization

Issue 1: Isomerization observed during transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

Root Cause Analysis:

Transition metal catalysts, particularly those based on palladium, are known to catalyze double bond isomerization.[3][4][5] The mechanism often involves the formation of a metal-hydride species which can add to the double bond and then be eliminated, leading to the repositioning of the double bond to a more thermodynamically stable internal position.[4][5]

dot

Isomerization_Mechanism cluster_0 Isomerization Pathway Start 3-(4-Methoxyphenyl)pent-4-enoic acid (Terminal Alkene) Hydride_Addition π-Allyl Palladium Complex Formation Start->Hydride_Addition + Pd-H Pd_Complex Pd(0) Catalyst Pd_Complex->Hydride_Addition Isomerized_Product (E/Z)-3-(4-Methoxyphenyl)pent-3-enoic acid (Internal Alkene) Hydride_Addition->Isomerized_Product β-Hydride Elimination

Caption: Palladium-catalyzed double bond isomerization mechanism.

Preventative Measures & Protocols:

  • Ligand Selection: The choice of ligand for your palladium catalyst is critical. Bulky, electron-rich phosphine ligands can often suppress isomerization by sterically hindering the formation of the intermediate π-allyl complex.

  • Reaction Temperature: Lowering the reaction temperature can favor the kinetic product (your desired terminal alkene) over the thermodynamic product (the isomerized internal alkene).[1][6] Reactions should be run at the lowest temperature that still allows for an acceptable reaction rate.

  • Choice of Base: The base used in the coupling reaction can influence the rate of isomerization.[7][8] For Suzuki couplings, milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred over stronger bases like sodium or potassium tert-butoxide.

Recommended Protocol for a Suzuki Coupling:

ParameterRecommended ConditionRationale
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Bulky ligands to minimize isomerization.
Base K2CO3 or Cs2CO3Milder base to reduce potential for side reactions.[7]
Solvent Dioxane/Water or Toluene/WaterCommon solvent systems for Suzuki couplings.[9]
Temperature 60-80 °CStart at a lower temperature and slowly increase if needed.
Reaction Time Monitor by TLC/LC-MSAvoid prolonged reaction times to minimize isomerization.
Issue 2: Isomerization occurring during acid- or base-catalyzed reactions (e.g., esterification, amidation).

Root Cause Analysis:

Both acids and bases can catalyze double bond migration.

  • Acid Catalysis: Protonation of the double bond can lead to the formation of a carbocation intermediate. A subsequent deprotonation at a different position results in the isomerized alkene.[10][11]

  • Base Catalysis: Abstraction of an allylic proton can generate a resonance-stabilized carbanion (enolate-like intermediate). Reprotonation at a different position leads to the isomerized product.[12][13]

Acid_Base_Isomerization cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A_Start Terminal Alkene A_Carbocation Carbocation Intermediate A_Start->A_Carbocation + H+ A_End Internal Alkene A_Carbocation->A_End - H+ B_Start Terminal Alkene B_Carbanion Allylic Carbanion (Resonance Stabilized) B_Start->B_Carbanion - H+ B_End Internal Alkene B_Carbanion->B_End + H+

Sources

Troubleshooting

Technical Support Center: Purification & Recrystallization of 3-(4-Methoxyphenyl)pent-4-enoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying 3-(4-Methoxyphenyl)pent-4-enoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying 3-(4-Methoxyphenyl)pent-4-enoic acid (CAS: 207393-03-1).

This compound presents unique purification challenges due to the presence of three distinct functional groups: a terminal alkene (prone to isomerization), an electron-rich anisole moiety (increasing lipophilicity), and a carboxylic acid (enabling pH-dependent partitioning). The following workflows establish a self-validating system for high-yield, high-purity recovery.

Part 1: Primary Isolation via Acid-Base Extraction

Before attempting crystallization, crude reaction mixtures must be stripped of neutral and basic organic impurities. We leverage the ionizable carboxylic acid group (pKa ~4.5) to reversibly partition the target molecule into an aqueous phase[1].

Quantitative Partitioning Data

Table 1: Phase Distribution Characteristics during Extraction

Chemical SpeciesIonization StatepH EnvironmentPreferred PhaseMechanistic Rationale
3-(4-Methoxyphenyl)pent-4-enoic acid NeutralpH < 2.5OrganicProtonated carboxylic acid is highly lipophilic and soluble in organic solvents.
Sodium 3-(4-methoxyphenyl)pent-4-enoate IonicpH > 7.5AqueousDeprotonation forms a highly water-soluble carboxylate salt[2].
Neutral Impurities (e.g., Anisole derivatives)NeutralAll pH levelsOrganicLack of ionizable functional groups keeps these permanently in the organic phase[3].
Standard Operating Procedure: Acid-Base Extraction

Self-Validating Cue: The evolution of CO₂ gas during step 2 confirms active neutralization of the carboxylic acid.

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate) inside a separatory funnel.

  • Deprotonation: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stopper and invert gently. Crucial: Vent the stopcock immediately and frequently to release CO₂ gas pressure[4].

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your product as a sodium salt) into an Erlenmeyer flask. Retain the organic layer (containing neutral impurities) for waste disposal[3].

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring. Monitor the pH using indicator paper until the solution reaches pH 2.0–2.5. A milky white precipitate or oil will form, indicating the regeneration of the neutral carboxylic acid[4].

  • Re-Extraction: Transfer the acidic aqueous mixture back to a clean separatory funnel. Extract twice with fresh Ethyl Acetate to pull the protonated acid back into the organic phase.

  • Drying & Concentration: Combine the new organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the semi-pure product.

AcidBaseExtraction Crude Crude Mixture (Acid + Neutral Impurities) Dissolve Dissolve in EtOAc Add sat. NaHCO3 Crude->Dissolve Org1 Organic Layer (Neutral Impurities) Dissolve->Org1 Discard Aq1 Aqueous Layer (Sodium Carboxylate Salt) Dissolve->Aq1 Retain Acidify Acidify with 1M HCl to pH 2 Extract with EtOAc Aq1->Acidify Org2 Organic Layer (Protonated Acid) Acidify->Org2 Retain Aq2 Aqueous Layer (Inorganic Salts) Acidify->Aq2 Discard Pure Dry over Na2SO4 Evaporate to yield Semi-Pure Acid Org2->Pure

Workflow for the selective acid-base extraction of carboxylic acids from neutral impurities.

Part 2: Advanced Recrystallization Techniques

To achieve >99% purity and remove structurally similar acidic impurities (such as regioisomers), the semi-pure product must be recrystallized. Recrystallization relies on the differential solubility of the compound in hot versus cold solvents[5].

Solvent Selection Matrix

Table 2: Mixed-Solvent System Evaluation

Solvent / SystemRoleBoiling Point (°C)Suitability & Causality
Ethyl Acetate Good Solvent77Excellent. High solubility for the compound when hot, low boiling point allows easy removal[5].
Hexanes Poor Solvent69Excellent. Induces crystallization when added to the good solvent[6].
Ethanol / Water Mixed System78 / 100Poor. The highly lipophilic 4-methoxyphenyl group often causes the product to "oil out" in water[7].
Toluene Single Solvent110Poor. Boiling point is too high; prolonged heating risks thermal degradation of the terminal alkene[6].
Standard Operating Procedure: Mixed-Solvent Recrystallization
  • Initial Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate (the "good" solvent) until the solid just dissolves[8].

  • Cloud Point Titration: While maintaining a gentle boil, add hot Hexanes (the "poor" solvent) dropwise until the solution becomes persistently cloudy. This cloudiness indicates the saturation point[7].

  • Clarification: Add 1–2 drops of hot Ethyl Acetate until the solution turns clear again[7].

  • Thermodynamic Cooling: Remove the flask from the heat source. Insulate it (e.g., wrap in a paper towel) and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling ensures thermodynamic control, allowing the target molecules to form a highly ordered, pure crystal lattice while excluding impurities.

  • Maximum Recovery: Once at room temperature, transfer the flask to an ice bath for 15 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel) and wash with a small volume of ice-cold hexanes.

Part 3: Troubleshooting & FAQs

Q: I am losing a significant amount of product during the acid-base extraction. Why? A: You are likely not acidifying the aqueous layer sufficiently. The pKa of 3-(4-Methoxyphenyl)pent-4-enoic acid is roughly 4.5. To ensure >99% protonation and drive the equilibrium entirely back into the organic phase, the aqueous layer must be acidified to at least two pH units below the pKa (i.e., pH 2.0–2.5)[4]. Always verify the pH with indicator paper before performing the final organic extraction.

Q: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (NaHCO₃) for the extraction? A: It is highly discouraged. While NaOH will successfully deprotonate your product, it is a strong base that can hydrolyze any ester impurities present in your crude mixture[2]. This hydrolysis would convert neutral ester impurities into contaminating carboxylic acids that will co-extract with your target product. NaHCO₃ is a sufficiently mild base for carboxylic acids and avoids this side reaction[1].

Q: My product is "oiling out" (forming a liquid layer instead of crystals) during cooling. What is happening and how do I fix it? A: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when high levels of impurities disrupt the crystal lattice[7]. Resolution: Do not attempt to freeze the oil. Instead, reheat the mixture until it forms a single homogeneous solution. Add a small volume (5-10%) of your "good" solvent (Ethyl Acetate) to lower the saturation temperature. Cool the flask much more slowly. If available, add a microscopic seed crystal of pure product just before it reaches the temperature where it previously oiled out.

OilingOut Oiled System 'Oils Out' (Two Liquid Phases) Reheat Reheat to Reflux (Homogeneous) Oiled->Reheat AddSolvent Add 5-10% Good Solvent (e.g., EtOAc) Reheat->AddSolvent Cool Cool Slowly (Insulate Flask) AddSolvent->Cool Seed Add Seed Crystal (Optional) Cool->Seed Crystals Pure Crystalline Product Cool->Crystals Seed->Crystals

Step-by-step resolution pathway to rescue a recrystallization that has oiled out.

Q: Is the terminal alkene stable during these purification steps? A: Terminal alkenes are susceptible to acid-catalyzed isomerization to internal alkenes (which are thermodynamically more stable, especially if they can conjugate with the aromatic ring). Do not leave the compound in concentrated strong acids (like 12M HCl or H₂SO₄) for prolonged periods. Use 1M HCl for acidification and extract immediately.

References

  • "Acide pent-4-énoique - Sigma-Aldrich." Sigma-Aldrich.
  • "Acid-Base Extraction." University of Massachusetts Amherst.
  • "Acid–base extraction." Wikipedia.
  • "Recrystalliz
  • "Acid-Base Extraction." Safrole.
  • "Lab 1-Recrystalliz
  • "recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
  • "Acid-Base Extraction | Purpose, Theory & Applic
  • "recrystallization, filtration and melting point." Texas Christian University.

Sources

Optimization

troubleshooting low conversion rates with 3-(4-Methoxyphenyl)pent-4-enoic acid substrates

Welcome to the Technical Support Center for 3-(Aryl)pent-4-enoic Acid Derivatives . This portal is designed for drug development professionals and synthetic chemists encountering low conversion rates, poor enantiomeric e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Aryl)pent-4-enoic Acid Derivatives .

This portal is designed for drug development professionals and synthetic chemists encountering low conversion rates, poor enantiomeric excess, or unexpected side reactions when working with 3-(4-Methoxyphenyl)pent-4-enoic acid [1] and its nitrile precursors. Due to the unique steric and electronic profile of the 4-methoxyphenyl group, standard lactonization and biotransformation workflows often require highly specific optimizations.

Diagnostic Workflow for Low Conversion

Before adjusting your reagents, use the following diagnostic logic tree to identify the mechanistic root cause of your reaction failure.

DiagnosticWorkflow Start Low Conversion Detected 3-(4-Methoxyphenyl)pent-4-enoic acid CheckNMR Run Crude 1H-NMR Analysis Start->CheckNMR Isomerization Terminal Alkene Missing (Internal Alkene Present) CheckNMR->Isomerization Alkene shift SideRxn Aryl Ring Substitution (Methoxy-directed EAS) CheckNMR->SideRxn Aryl shift NoRxn Starting Material Recovered (Steric Hindrance) CheckNMR->NoRxn No change FixIso Buffer Reaction (Prevent Acid Catalysis) Isomerization->FixIso FixSide Use Milder Electrophile (e.g., NIS over I2) SideRxn->FixSide FixNoRxn Increase Catalyst Loading or Polar Aprotic Solvent NoRxn->FixNoRxn

Caption: Diagnostic workflow for low conversion of 3-(4-Methoxyphenyl)pent-4-enoic acid.

Frequently Asked Questions & Troubleshooting

Q1: My iodolactonization conversion is stalling at 30%, and LC-MS shows a mass corresponding to M+I without lactonization. What is happening? Causality: The para-methoxy group on the C3-aryl ring is strongly electron-donating via resonance (+M effect). When you introduce standard iodine ( I2​ ) or strong electrophilic halogen sources, the electron-rich aromatic ring competes with the terminal alkene for the electrophile. This results in an Electrophilic Aromatic Substitution (EAS) at the ortho-position of the methoxyphenyl ring, rather than the desired iodonium ion formation at the alkene. Solution: Shift from thermodynamic to kinetic control. Use N-Iodosuccinimide (NIS) in a solvent system that stabilizes the iodonium intermediate without overly polarizing the electrophile (see Protocol A).

Q2: During transition-metal catalyzed functionalization, my terminal alkene disappears, but I recover an unreactive carboxylic acid. Why? Causality: 3-Arylpent-4-enoic acids are highly susceptible to double-bond isomerization. The thermodynamic driving force to conjugate the alkene with the electron-rich 4-methoxyphenyl ring is immense. Under acidic conditions or in the presence of certain transition metals (e.g., Pd, Ru), the terminal Δ4,5 alkene rapidly isomerizes to the internal Δ3,4 alkene. This internal, conjugated alkene is sterically hindered and electronically deactivated toward standard 5-exo-trig cyclizations. Solution: Buffer your reaction strictly. If using metal catalysis, ensure a mild base (like K2​CO3​ ) is present to neutralize any generated HX acids.

Q3: We are using a biocatalytic approach to resolve racemic 3-(4-methoxyphenyl)pent-4-enoic acid via its nitrile precursor, but the enantiomeric excess (ee) is poor. How can we optimize this? Causality: Biocatalytic desymmetrization relies on a whole-cell catalyst containing both nitrile hydratase and amidase (e.g., Rhodococcus erythropolis AJ270)[2]. The nitrile hydratase is fast but non-enantioselective, converting the nitrile to the amide. The crucial step is the amidase-catalyzed hydrolysis of the amide to the acid, which is highly R-enantioselective due to an unusual " β -vinyl effect" [2]. If your substrate has partially isomerized (losing the terminal vinyl group), the amidase cannot recognize the substrate properly, and the ee plummets. Solution: Ensure absolute substrate purity (strictly terminal alkene) before biocatalysis. Run the biotransformation under very mild conditions (neutral aqueous buffer, 30 °C)[3].

BiocatalyticPathway Nitrile 3-(4-Methoxyphenyl) pent-4-enenitrile Amide 3-(4-Methoxyphenyl) pent-4-enoic acid amide Nitrile->Amide Nitrile Hydratase (Fast, non-selective) Acid (R)-3-(4-Methoxyphenyl) pent-4-enoic acid Amide->Acid Amidase (High R-selectivity, β-vinyl effect)

Caption: Biocatalytic resolution pathway leveraging the β-vinyl effect for enantiopurity.

Quantitative Data: Overcoming Side Reactions

The table below summarizes how optimizing the electrophile and solvent system directly suppresses the EAS side reaction and promotes quantitative conversion to the desired γ -butyrolactone.

EntryElectrophileSolvent SystemTemperatureAdditiveConversion (%)Chemoselectivity (Lactone : EAS)
1 I2​ (1.5 eq) CH2​Cl2​ 25 °CNone>95%15 : 85
2 I2​ (1.5 eq)THF / H2​O 0 °C NaHCO3​ 60%40 : 60
3NIS (1.2 eq) CH2​Cl2​ 0 °CNone75%70 : 30
4 NIS (1.2 eq) THF / H2​O (1:1) 0 °C NaHCO3​ >95% >99 : 1

Standardized Experimental Protocols

Protocol A: Chemoselective Iodolactonization (Suppressing EAS and Isomerization)

This protocol utilizes kinetic control to favor the 5-exo-trig cyclization over aromatic substitution.

Self-Validation Mechanism: The biphasic THF/aqueous NaHCO3​ system acts as a self-correcting pH buffer. As the iodolactonization proceeds, hydroiodic acid (HI) is released. If left unchecked, HI would catalyze the isomerization of the terminal alkene. The aqueous bicarbonate immediately neutralizes the HI, visually validated by sustained effervescence ( CO2​ release) only while the reaction is actively progressing. If effervescence stops before NIS is consumed, the reaction has stalled.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(4-methoxyphenyl)pent-4-enoic acid (1.0 equiv, 10 mmol) in 50 mL of Tetrahydrofuran (THF).

  • Buffering: Add 50 mL of saturated aqueous NaHCO3​ to create a 1:1 biphasic mixture (0.1 M overall concentration).

  • Cooling: Cool the biphasic mixture to exactly 0 °C using an ice bath under vigorous stirring (1000 rpm) to ensure maximum phase mixing.

  • Electrophile Addition: Add N-Iodosuccinimide (NIS) (1.2 equiv, 12 mmol) in three equal portions over 15 minutes. Note: Gradual addition prevents local concentration spikes that trigger aromatic substitution.

  • Reaction: Stir at 0 °C for 2 hours. Cover the flask with aluminum foil; light accelerates radical pathways which lead to polymerization.

  • Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous Na2​S2​O3​ to reduce any unreacted iodine species (solution will turn colorless). Extract with Ethyl Acetate ( 3×50 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Biocatalytic Resolution of the Nitrile Precursor

This protocol isolates the enantiopure (R)-acid needed for asymmetric downstream applications.

Self-Validation Mechanism: This enzymatic resolution is self-validating through the intrinsic substrate specificity of the amidase. Because the amidase strictly requires the β -vinyl group for active-site binding[2], any isomerized (degraded) substrate is inherently rejected and left as the amide. Therefore, the recovered carboxylic acid is guaranteed to be chemically pure regarding the double-bond position, acting as an internal quality control filter.

Step-by-Step Methodology:

  • Cell Preparation: Prepare a suspension of Rhodococcus erythropolis AJ270 resting cells in 100 mM phosphate buffer (pH 7.2)[3].

  • Substrate Loading: Add racemic 3-(4-methoxyphenyl)pent-4-enenitrile to achieve a final substrate concentration of ~50 mM.

  • Incubation: Incubate the mixture at 30 °C in an orbital shaker (200 rpm) for 24 to 48 hours.

  • Monitoring: Monitor the reaction via chiral HPLC. The amidase will selectively hydrolyze the (R)-amide to the (R)-acid, leaving the (S)-amide intact.

  • Isolation: Centrifuge to remove the cell mass. Adjust the supernatant pH to 9.0 and extract with Dichloromethane to remove the (S)-amide. Carefully acidify the aqueous layer to pH 2.0 with 1M HCl and extract with Ethyl Acetate to isolate the pure (R)-3-(4-methoxyphenyl)pent-4-enoic acid.

References

  • Source: researcher.life (Original Source: The Journal of Organic Chemistry)
  • Source: researchgate.net (Original Source: The Journal of Organic Chemistry)
  • Title: Acide pent-4-énoique / 3-(4-methoxyphenyl)pent-4-enoic acid (CAS No.: 207393-03-1)

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 3-(4-Methoxyphenyl)pent-4-enoic Acid Lactonization

Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals working on the cyclization of 3-arylpent-4-enoic acid derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals working on the cyclization of 3-arylpent-4-enoic acid derivatives.

The lactonization of 3-(4-methoxyphenyl)pent-4-enoic acid is a highly valuable transformation for constructing functionalized γ -lactones, which serve as critical pharmacophores in medicinal chemistry. However, the electron-rich nature of the 4-methoxyphenyl substituent and the presence of two potential stereocenters introduce unique kinetic and thermodynamic challenges.

Mechanistic Causality & Reaction Overview

To optimize this reaction, one must first understand the underlying physical organic chemistry. The standard transformation is an iodolactonization , which proceeds via the activation of the C4=C5 double bond by an electrophilic iodine source, followed by an intramolecular nucleophilic attack by the pendant carboxylate.

  • Regioselectivity (5-exo-trig vs. 6-endo-trig): The cyclization is governed by Baldwin’s rules. The attack of the carboxylate oxygen onto the C4 position (5-exo-trig) forms the kinetically favored 5-membered γ -lactone. The steric bulk of the 3-(4-methoxyphenyl) group biases the carbon backbone conformation, further accelerating the 5-exo pathway over the 6-endo pathway [1].

  • Electronic Effects: The strongly electron-donating para-methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO). While this increases the nucleophilicity of the adjacent alkene, it also makes the aromatic ring susceptible to electrophilic aromatic substitution (over-halogenation) or oxidative decomposition if reaction conditions are too harsh.

Self-Validating Experimental Protocol: Enantioselective Iodolactonization

This protocol utilizes a chiral bifunctional catalyst to achieve high enantiomeric excess (ee) while suppressing background racemic reactions. The system is designed with built-in validation checkpoints to ensure reproducibility.

Reagents Required:

  • 3-(4-Methoxyphenyl)pent-4-enoic acid (1.0 equiv, strictly dried)

  • N-Iodosuccinimide (NIS) (1.2 equiv, recrystallized)

  • BINOL-derived bifunctional organocatalyst (10 mol%) [1]

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add 3-(4-methoxyphenyl)pent-4-enoic acid (1.0 equiv) and the BINOL-derived catalyst (10 mol%).

  • Solvation & Thermal Control: Dissolve the solids in anhydrous CH2​Cl2​ to achieve a 0.1 M concentration. Cool the reaction mixture to -20 °C using a cryocooler.

    • Causality: Lowering the temperature to -20 °C drastically reduces the rate of the uncatalyzed background reaction, allowing the chiral catalyst to dictate the stereochemical outcome of the iodonium intermediate [2].

  • Electrophile Addition: Add NIS (1.2 equiv) in one single portion. Immediately wrap the reaction flask in aluminum foil to exclude light.

    • Causality: Excluding light prevents the homolytic cleavage of the N-I bond, which would otherwise initiate radical-mediated polymerization of the electron-rich alkene.

  • Reaction Monitoring (Validation Checkpoint 1): Stir at -20 °C for 4 to 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material ( Rf​≈0.3 ) is consumed and a new UV-active product spot ( Rf​≈0.5 ) appears. The solution should remain clear and slightly yellow; a dark brown color indicates iodine radical formation.

  • Quench & Extraction: Quench the reaction at -20 °C by adding saturated aqueous Na2​S2​O3​ (reduces unreacted NIS) and saturated aqueous NaHCO3​ . Warm to room temperature, extract with CH2​Cl2​ (3x), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & NMR (Validation Checkpoint 2): Purify via flash column chromatography. Validate the cyclization via 1H NMR: The disappearance of the terminal alkene protons ( δ 5.1–5.3 ppm) and the emergence of diastereotopic iodomethyl protons ( δ 3.2–3.4 ppm) confirms the successful formation of the γ -lactone.

Quantitative Data: Condition Optimization Matrix

The following table summarizes how different variables impact the yield, regioselectivity, and enantioselectivity of the lactonization process.

Electrophile / Catalyst SystemSolventTemp (°C)Regioselectivity ( γ : δ )Yield (%)ee (%)Ref
I2​ / NaHCO3​ (Aqueous base) Et2​O / H2​O 25>95:588RacemicN/A
NIS / Salen-Co(II) ComplexToluene-40>99:19285[2]
NIS / BINOL-Bifunctional Catalyst CH2​Cl2​ -20>99:195>97[1]
Aldehyde / Ir(ppy)3​ (Photoredox)*EtOAc25N/A (Acyl Lactone)80N/A[3]

*Note: Photoredox conditions yield an acyl lactone rather than an iodolactone, providing an alternative functionalization pathway.

Troubleshooting & FAQs

Q1: I am observing significant amounts of a dark, insoluble byproduct. What is causing this? A1: This is likely oxidative polymerization or electrophilic aromatic substitution on the electron-rich 4-methoxyphenyl ring. The methoxy group makes the aromatic ring highly reactive toward free iodine. Fix: Ensure your NIS is freshly recrystallized (free of I2​ impurities), strictly exclude light, and do not let the reaction temperature exceed -20 °C.

Q2: My enantiomeric excess (ee) is stalling at ~50%, despite using 10 mol% of a validated chiral catalyst. A2: A low ee indicates that the uncatalyzed background reaction is outcompeting your catalytic cycle. This happens if the solvent is not strictly anhydrous (trace water accelerates the racemic pathway) or if the temperature is too high. Fix: Switch to freshly distilled CH2​Cl2​ and lower the temperature to -40 °C. Ensure the catalyst is fully dissolved before adding the NIS [2].

Q3: Can I use this substrate to form δ -lactones instead of γ -lactones? A3: It is kinetically difficult. The 5-exo-trig pathway is heavily favored by Baldwin's rules and the steric bias of the C3 aryl group. To force a 6-endo-trig cyclization, you would need to redesign the substrate (e.g., using a 5-hexenoic acid derivative) or utilize highly specialized, sterically demanding Lewis acid catalysts that block the C4 position [1].

Q4: Are there alternative, non-halogenating methods to cyclize this substrate? A4: Yes. Recent advancements in visible-light photoredox catalysis allow for the acyl lactonization of alkenoic acids. By reacting 3-(4-methoxyphenyl)pent-4-enoic acid with an aldehyde in the presence of an Iridium photocatalyst (e.g., Ir(ppy)3​ ) under blue LED irradiation, you can generate an acyl radical that triggers cyclization, yielding an alkyl-substituted lactone without using toxic halogens [3].

Mechanistic Pathway Visualization

The following diagram maps the kinetic flow of the reaction, demonstrating why the γ -lactone is the dominant product.

G SM 3-(4-Methoxyphenyl)pent-4-enoic acid Iodonium Iodonium Ion Intermediate (Alkene Activation) SM->Iodonium I+ Transfer Reagents NIS (Electrophilic I+) + Chiral Catalyst Reagents->Iodonium Cyclization 5-exo-trig Cyclization (Carboxylate Attack) Iodonium->Cyclization Regioselective DeltaLactone δ-Lactone Byproduct (Minor, 6-endo-trig) Iodonium->DeltaLactone Disfavored GammaLactone γ-Lactone Product (Major, >99:1 dr) Cyclization->GammaLactone Kinetically Favored

Mechanistic pathway of 5-exo-trig iodolactonization vs. 6-endo-trig byproduct formation.

References

  • Fang, C., Paull, D. H., Hethcox, J. C., Shugrue, C. R., & Martin, S. F. (2012). Enantioselective Iodolactonization of Disubstituted Olefinic Acids Using a Bifunctional Catalyst. Organic Letters, 14(24), 6290–6293.[Link]

  • Gao, L., Ning, Z., Jin, R., & Ding, J. (2009). Enantioselective Iodolactonizations of 4-Pentenoic Acid Derivatives Mediated by Chiral Salen-Co(II) Complex. Synlett, 2009(14), 2291–2294.[Link]

  • Rao, W.-H., Li, Q., Jiang, L.-L., Li, Y.-G., Xu, P., Deng, X.-W., Li, M., Zou, G.-D., & Cao, X. (2022). Photoredox-Catalyzed Acyl Lactonization of Alkenes with Aldehydes: Synthesis of Acyl Lactones. The Journal of Organic Chemistry, 87(21), 14194-14207.[Link]

Optimization

Technical Support Center: Resolving Enantiomeric Mixtures of Chiral 3-(4-Methoxyphenyl)pent-4-enoic Acid

Welcome to the technical support center for the chiral resolution of 3-(4-methoxyphenyl)pent-4-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 3-(4-methoxyphenyl)pent-4-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating this chiral carboxylic acid into its distinct enantiomers. The biological activity of chiral compounds is often highly dependent on their absolute configuration, making the synthesis of enantiomerically pure substances a critical endeavor in the pharmaceutical industry.[1]

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the resolution of chiral 3-(4-methoxyphenyl)pent-4-enoic acid.

Q1: What are the primary methods for resolving racemic 3-(4-methoxyphenyl)pent-4-enoic acid?

A1: The most prevalent methods for resolving chiral carboxylic acids like 3-(4-methoxyphenyl)pent-4-enoic acid are diastereomeric salt crystallization and chiral chromatography. Diastereomeric salt crystallization is a classical and scalable method that involves reacting the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.[2] Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), utilizes a chiral stationary phase to directly separate the enantiomers.[3] Enzymatic resolution, which uses enzymes to selectively react with one enantiomer, is another powerful technique.[1][4]

Q2: How do I choose an appropriate chiral resolving agent for diastereomeric salt crystallization?

A2: The selection of a chiral resolving agent is crucial and often empirical. For resolving a carboxylic acid, you will need an enantiomerically pure chiral amine.[5] Commonly used classes of chiral amines include phenylethylamines, naturally occurring alkaloids (e.g., brucine, quinine), and other commercially available chiral amines.[5][6] The ideal resolving agent will form diastereomeric salts with significantly different solubilities in a chosen solvent system, enabling efficient separation through fractional crystallization.[2] It is highly recommended to perform a screening of several resolving agents and solvent systems to identify the optimal combination for your specific compound.[7]

Q3: What analytical techniques are used to determine the enantiomeric excess (e.e.) of the resolved acid?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of the resolved 3-(4-methoxyphenyl)pent-4-enoic acid.[1] This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed, but chiral HPLC is generally preferred for its accuracy and sensitivity.

Q4: Can I use the same method to resolve structurally similar chiral carboxylic acids?

A4: While the general principles of chiral resolution will apply, the optimal conditions (resolving agent, solvent, temperature) are highly specific to the compound being resolved. Structural analogs may require re-optimization of the resolution process. However, successful methods for similar compounds can provide a good starting point for developing a new resolution protocol.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the chiral resolution of 3-(4-methoxyphenyl)pent-4-enoic acid, organized by experimental technique.

A. Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a powerful and widely used technique for chiral resolution on both laboratory and industrial scales.[2] The process relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and a chiral resolving agent.[8]

Issue 1: No crystal formation is observed after mixing the racemic acid and the resolving agent.
  • Possible Cause: The diastereomeric salts may be too soluble in the chosen solvent, preventing the solution from reaching the necessary supersaturation for crystallization.[9]

  • Solution:

    • Concentrate the Solution: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts.[9]

    • Anti-Solvent Addition: Gradually add a solvent in which the salts are poorly soluble (an "anti-solvent") to induce precipitation.[9]

    • Cooling: Slowly lower the temperature of the solution, as solubility generally decreases with temperature. A controlled cooling profile is often more effective than rapid cooling.[9]

    • Induce Nucleation: Scratch the inside of the flask with a glass rod or add a few seed crystals of the desired diastereomeric salt if available.[7]

Issue 2: An oil or gum precipitates instead of a crystalline solid.
  • Possible Cause: The level of supersaturation is too high, leading to rapid precipitation rather than ordered crystal growth. This can also be caused by impurities.

  • Solution:

    • Heat and Redissolve: Gently heat the mixture to redissolve the oil/gum, then allow it to cool more slowly.

    • Use a More Solubilizing Solvent System: Start with a solvent system in which the salts are more soluble and then slowly introduce an anti-solvent.

    • Purify Starting Materials: Ensure the racemic 3-(4-methoxyphenyl)pent-4-enoic acid and the chiral resolving agent are of high purity.

Issue 3: The diastereomeric excess (d.e.) of the crystallized salt is low.
  • Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.[7]

  • Solution:

    • Solvent Screening: This is a critical step. Screen a variety of solvents and solvent mixtures to maximize the solubility difference between the diastereomers.[7]

    • Slow, Controlled Cooling: Rapid cooling can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[7]

    • Recrystallization: Perform one or more recrystallizations of the enriched solid material. This is a standard method to improve diastereomeric purity.[7]

    • Change the Resolving Agent: If optimizing the solvent and crystallization conditions does not yield satisfactory results, screening for a different chiral resolving agent is often the most effective solution.[7]

B. Chiral Chromatography (HPLC/SFC)

Chiral chromatography offers a direct method for separating enantiomers and is widely used for both analytical and preparative-scale resolutions.[10]

Issue 1: Poor or no separation of enantiomers on a chiral HPLC column.
  • Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for this specific compound, or the mobile phase composition is not optimal.

  • Solution:

    • Screen Different Chiral Columns: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[11]

    • Optimize the Mobile Phase:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a significant impact on resolution.

      • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile, methanol). The pH of the aqueous phase can also be a critical parameter for ionizable compounds like carboxylic acids.[12]

    • Adjust the Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Temperature can also affect the separation, so consider running the column at different temperatures.

Issue 2: Peak tailing or broad peaks.
  • Possible Cause: Secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.

  • Solution:

    • Add a Mobile Phase Additive: For carboxylic acids, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase can suppress ionization and reduce peak tailing.

    • Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.

    • Ensure Mobile Phase Compatibility: Make sure the sample is dissolved in a solvent that is compatible with the mobile phase.

III. Experimental Protocols

Protocol 1: Screening for Diastereomeric Salt Resolution

Objective: To identify an effective chiral resolving agent and solvent system for the resolution of racemic 3-(4-methoxyphenyl)pent-4-enoic acid.

Methodology:

  • Preparation: In an array of small vials, dissolve a known amount of racemic 3-(4-methoxyphenyl)pent-4-enoic acid (e.g., 50 mg) in a small volume of a suitable solvent (e.g., methanol, ethanol).

  • Addition of Resolving Agent: To each vial, add a stoichiometric equivalent of a different chiral amine resolving agent.

  • Solvent Screening: To each vial, add a different solvent or solvent mixture and heat gently to ensure complete dissolution.

  • Crystallization: Allow the vials to cool slowly to room temperature, and then if necessary, cool further in a refrigerator.

  • Isolation and Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Liberate the acid from the salt by treatment with a strong acid (e.g., HCl) and extract with an organic solvent.[2] Analyze the enantiomeric excess of the recovered acid by chiral HPLC.

Data Presentation: Example of a Solvent Screening Table
EntryChiral AmineSolvent SystemYield (%)Diastereomeric Excess (d.e.) (%)
1(R)-1-PhenylethylamineMethanol4560
2(R)-1-PhenylethylamineEthanol4075
3(R)-1-PhenylethylamineIsopropanol3585
4QuinineEthyl Acetate5055

This table illustrates how to present quantitative data from a screening experiment.[9]

Protocol 2: Chiral HPLC Method Development

Objective: To develop a robust analytical method for determining the enantiomeric excess of 3-(4-methoxyphenyl)pent-4-enoic acid.

Methodology:

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column.

  • Initial Mobile Phase (Normal Phase): Start with a mobile phase of 90:10 hexane:isopropanol with 0.1% trifluoroacetic acid.

  • Injection: Inject a solution of the racemic acid (e.g., 1 mg/mL).

  • Optimization:

    • If no separation is observed, incrementally increase the percentage of the polar modifier (isopropanol).

    • If the retention times are too long, increase the flow rate or the percentage of the polar modifier.

    • If the resolution is poor, try a different polar modifier (e.g., ethanol) or a different chiral column.

  • Validation: Once a satisfactory separation is achieved, validate the method for linearity, accuracy, and precision.

IV. Visualizations

Workflow for Diastereomeric Salt Crystallization

G cluster_0 Preparation cluster_1 Salt Formation cluster_2 Separation & Isolation cluster_3 Liberation & Analysis racemic_acid Racemic (R/S) 3-(4-Methoxyphenyl)pent-4-enoic Acid dissolve Dissolve in Optimal Solvent racemic_acid->dissolve resolving_agent Chiral Resolving Agent (e.g., (R)-Amine) resolving_agent->dissolve form_salts Formation of Diastereomeric Salts (R-Acid:R-Amine & S-Acid:R-Amine) dissolve->form_salts crystallize Induce Crystallization (Cooling / Anti-solvent) form_salts->crystallize filter Filter to Isolate Less Soluble Diastereomeric Salt crystallize->filter mother_liquor Mother Liquor (Enriched in More Soluble Salt) filter->mother_liquor Filtrate liberate Liberate Chiral Acid (Acidification) filter->liberate Solid analyze Analyze Enantiomeric Excess (Chiral HPLC) liberate->analyze pure_enantiomer Enantiomerically Enriched Acid analyze->pure_enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Troubleshooting Decision Tree for Low Diastereomeric Excess

Caption: Troubleshooting Decision Tree for Low Diastereomeric Excess.

V. References

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(4-Methoxyphenyl)pent-4-enoic Acid Activation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the complex reactivity of 3-(4-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the complex reactivity of 3-(4-Methoxyphenyl)pent-4-enoic acid .

Activating this specific carboxylic acid for amide or ester coupling is notoriously challenging. The molecule contains three distinct reactive domains: a terminal alkene, a highly electron-rich aromatic ring, and the carboxylic acid itself. Standard activation protocols often fail, leading to complex mixtures. This guide deconstructs the causality behind these failures and provides field-validated, self-correcting protocols to ensure high-yielding transformations.

System Overview & Mechanistic Pathways

When you activate 3-(4-Methoxyphenyl)pent-4-enoic acid, you are converting the stable -COOH group into a highly electrophilic intermediate (e.g., an acyl chloride, mixed anhydride, or active ester). However, this electrophilicity can be a double-edged sword.

The two primary modes of failure during this activation are:

  • Intramolecular Friedel-Crafts Acylation: The electron-donating 4-methoxy group activates the aromatic ring, making it highly nucleophilic. If the activated carbonyl becomes too electrophilic (e.g., an acylium ion), the aromatic ring will attack it, forming a 5-membered indanone ring[1],.

  • Base-Catalyzed Double Bond Isomerization: The terminal alkene (C4=C5) is thermodynamically driven to migrate into conjugation with the aromatic ring and the carbonyl. Strong organic bases commonly used in peptide coupling can deprotonate the alpha or allylic/benzylic positions, triggering this migration[2].

Pathways SM 3-(4-Methoxyphenyl) pent-4-enoic acid Act Activated Intermediate (Acyl Chloride / Active Ester) SM->Act Activation Reagent Des Desired Amide/Ester (Target Product) Act->Des Nucleophilic Attack (Amine/Alcohol) FC Side Product 1: Indanone Derivative (Intramolecular F-C) Act->FC High Temp / Lewis Acid (Electrophilic Aromatic Substitution) Iso Side Product 2: Conjugated Alkene (Isomerization) Act->Iso Strong Base (TEA/DIPEA) (Alpha-Deprotonation)

Reaction pathways of 3-(4-Methoxyphenyl)pent-4-enoic acid activation and side reactions.

Comparative Analysis of Activation Reagents

To establish a self-validating experimental design, you must select reagents that balance electrophilicity with mild basicity. The table below summarizes the quantitative and qualitative data for common activation strategies applied to this substrate.

Table 1: Side-Reaction Profiles by Activation Method

Activation ReagentBase UsedIndanone Formation (F-C)Alkene IsomerizationTypical YieldRecommendation & Causality
SOCl₂ / Oxalyl Chloride None / PyridineHigh (+++)Low (+)< 30%Avoid. Generates an acylium ion that rapidly undergoes intramolecular cyclization.
HATU / HBTU DIPEA / TEALow (+)High (+++)40-50%Avoid. Requires strong bases (DIPEA) which deprotonate the substrate, driving alkene migration.
DCC / DMAP NoneModerate (++)Moderate (++)50-60%Not ideal. DMAP can act as a nucleophilic catalyst but also promotes mild isomerization.
Isobutyl Chloroformate NMM (-15 °C)Low (+)Low (+)75-85%Good. Forms a mixed anhydride. Requires strict cryogenic control to prevent side reactions.
T3P (50% in EtOAc) NMM / PyridineVery Low (-)Very Low (-)> 90%Highly Recommended. Forms a mild active ester; tolerates weak bases, minimizing all side reactions.

Troubleshooting FAQs

Q1: During activation with oxalyl chloride, my yield is poor and LC-MS shows a major byproduct with a mass of [M-18]. What is happening?

A: You are observing an intramolecular Friedel-Crafts acylation . When you treat the carboxylic acid with oxalyl chloride, you form an acyl chloride. Under the reaction conditions, this can easily generate an acylium ion—a highly potent electrophile. Because your molecule contains a 4-methoxyphenyl group, the aromatic ring is highly electron-rich and nucleophilic. The acylium ion is attacked by the aromatic ring (ortho to the alkyl chain), closing a 5-membered ring to form a 3-vinyl-5-methoxy-1-indanone derivative. The loss of water/HCl during this cyclization accounts for the [M-18] mass difference relative to the expected activated intermediate. Solution: Abandon acid chlorides. You must use a coupling agent that forms a less electrophilic active ester, such as T3P or EDC/HOBt.

Q2: I switched to HATU and DIPEA, but my NMR indicates the loss of the terminal alkene signals (multiplets at 5.0-6.0 ppm) and the appearance of new vinylic protons. Why?

A: This is base-catalyzed double bond migration (isomerization) . The terminal alkene in your starting material is isolated. However, the molecule possesses a massive thermodynamic driving force to achieve extended conjugation. In the presence of strong organic bases like DIPEA or TEA, the protons at the C2 (alpha) or C3 (benzylic/allylic) positions can be deprotonated[2]. The resulting enolate/carbanion allows the double bond to "walk" down the carbon chain. The double bond migrates from the C4=C5 terminal position to the C2=C3 position, creating a fully conjugated system (Carbonyl – C=C – Aryl). Solution: You must eliminate strong bases. Use a weaker base like N-methylmorpholine (NMM) or collidine, which are sufficient to neutralize the reaction but not basic enough to deprotonate the carbon backbone.

Q3: How do I ensure the stereochemical integrity at the C3 position if my starting material is enantiopure (e.g., (R)-3-(4-methoxyphenyl)pent-4-enoic acid)?

A: Racemization at the C3 chiral center is intrinsically linked to the isomerization mechanism described above. Because C3 is both benzylic and allylic, any base-induced formation of an extended enolate will destroy the sp³ stereocenter. To preserve enantiomeric excess (ee), you must use a strictly controlled, mild amidation strategy[3]. The T3P protocol (detailed below) is specifically designed to operate at near-neutral pH equivalents, preserving the chiral center.

Validated Methodologies: The T3P Protocol

To establish a self-validating system where the chemistry inherently prevents side reactions, we recommend the Propylphosphonic anhydride (T3P) protocol. T3P generates an active ester that is reactive enough for amine attack but insufficiently electrophilic to undergo Friedel-Crafts cyclization. Furthermore, it utilizes weak bases, preventing alkene isomerization.

Workflow S1 1. Dissolve SM & Amine in EtOAc S2 2. Add Mild Base (NMM, 3.0 eq) S1->S2 S3 3. Add T3P (50% in EtOAc, 1.5 eq) S2->S3 S4 4. Stir at 20 °C Monitor by LC-MS S3->S4 S5 5. Aqueous Workup (NaHCO3 / Brine) S4->S5

Step-by-step optimized T3P coupling workflow to minimize side reactions.

Step-by-Step Methodology: T3P-Mediated Amide Coupling
  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 3-(4-Methoxyphenyl)pent-4-enoic acid (1.0 equiv) and your target amine (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv) to the stirring solution. Critical Note: Do not substitute with DIPEA or TEA, as this will trigger double bond migration.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add T3P (50 wt. % solution in EtOAc, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 to 4 hours. Monitor the consumption of the starting material via LC-MS.

  • Quench & Workup: Once complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer to a separatory funnel and extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The water-soluble T3P byproducts are easily removed during the aqueous wash, often yielding crude product pure enough for downstream applications without column chromatography[3].

References

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. LibreTexts. Available at:[Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at:[Link]

  • Friedel–Crafts reaction. Wikipedia. Available at:[Link]

Sources

Optimization

handling, storage, and shelf-life stability of 3-(4-Methoxyphenyl)pent-4-enoic acid

Welcome to the technical support resource for 3-(4-Methoxyphenyl)pent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper han...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-(4-Methoxyphenyl)pent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper handling, storage, and shelf-life stability of this compound. The following information is curated to ensure the integrity of your experiments and to troubleshoot common issues you may encounter.

Frequently Asked Questions (FAQs)

Handling

Q1: What are the essential safety precautions when handling 3-(4-Methoxyphenyl)pent-4-enoic acid in its solid form?

A1: As a matter of good laboratory practice, 3-(4-Methoxyphenyl)pent-4-enoic acid should be handled with standard safety precautions for chemical reagents.[1] In its solid form, it is advisable to handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.[2] Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times to prevent skin and eye contact.[2][3] Avoid creating dust when handling the solid material.[2]

Q2: How should I prepare stock solutions of 3-(4-Methoxyphenyl)pent-4-enoic acid?

Q3: Are there any known chemical incompatibilities for 3-(4-Methoxyphenyl)pent-4-enoic acid?

A3: As a carboxylic acid, this compound is incompatible with strong bases, oxidizing agents, and reducing agents. Contact with strong bases can cause a deprotonation reaction, while oxidizing and reducing agents may react with the vinyl group or other parts of the molecule. It is crucial to avoid storing or mixing this compound with incompatible chemicals to prevent degradation and hazardous reactions.

Storage

Q4: What are the optimal storage conditions for solid 3-(4-Methoxyphenyl)pent-4-enoic acid?

A4: To ensure the long-term stability of solid 3-(4-Methoxyphenyl)pent-4-enoic acid, it should be stored in a tightly sealed container in a cool, dry, and dark place.[3] The methoxyphenyl group and the vinyl group can be susceptible to photodegradation, so protection from light is essential.[4][5][6][7][8] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.[9]

Q5: How should I store stock solutions of 3-(4-Methoxyphenyl)pent-4-enoic acid?

A5: Stock solutions should be stored in tightly sealed vials, protected from light, at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8 °C is generally acceptable. For long-term storage (weeks to months), it is recommended to store aliquots at -20 °C or -80 °C to minimize degradation from repeated freeze-thaw cycles. The choice of solvent can also impact stability; ensure the solvent is of high purity and dry, as water can facilitate degradation pathways.[10]

Shelf-Life and Stability

Q6: What is the expected shelf-life of 3-(4-Methoxyphenyl)pent-4-enoic acid?

A6: The shelf-life of 3-(4-Methoxyphenyl)pent-4-enoic acid is highly dependent on the storage conditions. When stored as a solid in a tightly sealed container, protected from light and moisture, it is expected to be stable for an extended period. However, as with any reactive organic molecule, gradual degradation can occur. It is recommended to re-evaluate the purity of the compound if it has been stored for more than a year or if you observe any changes in its physical appearance.

Q7: What are the likely degradation pathways for this compound?

A7: Based on its chemical structure, several degradation pathways are plausible:

  • Photodegradation: The methoxyphenyl group and the conjugated system can absorb UV light, leading to isomerization, cyclization, or oxidation.[5][6][7][8]

  • Oxidation: The allylic position and the vinyl group are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat.[4] This could lead to the formation of peroxides, aldehydes, or ketones.

  • Polymerization: The vinyl group could potentially undergo polymerization, especially if exposed to heat, light, or radical initiators.

Troubleshooting Guide

Problem 1: I am observing a change in the color of the solid compound over time.

  • Question: My solid 3-(4-Methoxyphenyl)pent-4-enoic acid, which was initially a white or off-white powder, has developed a yellowish or brownish tint. What could be the cause?

  • Answer: A change in color is often an indicator of chemical degradation. This is likely due to slow oxidation or photodegradation, especially if the compound has been exposed to air and light.[4] While the compound may still be usable for some applications, the presence of impurities could affect sensitive experiments. It is advisable to check the purity of the compound by a suitable analytical method (e.g., HPLC, NMR) before use. To prevent this, always store the solid in a tightly sealed, amber-colored vial or in a dark place.

Problem 2: My stock solution has become cloudy or has formed a precipitate.

  • Question: I prepared a stock solution of 3-(4-Methoxyphenyl)pent-4-enoic acid in DMSO, and after storing it in the freezer, I noticed a precipitate. What should I do?

  • Answer: Precipitation upon freezing can occur if the concentration of your stock solution is close to its solubility limit at that temperature. Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound. If it does not fully redissolve, it may indicate that the compound has degraded to a less soluble species, or the initial concentration was too high. For future preparations, consider making a slightly more dilute stock solution or storing it at a temperature where it remains in solution.

Problem 3: I am seeing inconsistent results in my biological assays.

  • Question: I have been using the same stock solution of 3-(4-Methoxyphenyl)pent-4-enoic acid for several weeks, and my recent experimental results are not reproducible. Could the compound be degrading in solution?

  • Answer: Yes, inconsistent results can be a sign of compound instability in your stock solution. Repeated freeze-thaw cycles can accelerate degradation. It is best practice to aliquot your stock solution into smaller, single-use vials to avoid repeated temperature changes. If you suspect degradation, preparing a fresh stock solution from the solid material is the most reliable course of action.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature (Solid) 2-8 °C (short-term), Room Temperature (long-term, desiccated)Minimizes thermal degradation.
Storage Temperature (Solution) -20 °C or -80 °CReduces the rate of chemical degradation in solution.
Light Exposure Store in the dark (amber vials or protected from light)The methoxyphenyl and vinyl groups are light-sensitive.[4][5][6][7][8]
Atmosphere Store under an inert gas (Argon or Nitrogen) if possiblePrevents oxidation.[9]
Recommended Solvents for Stock Solutions DMSO, DMF, EthanolGood solubility for similar compounds.[2]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: In a chemical fume hood, allow the solid 3-(4-Methoxyphenyl)pent-4-enoic acid to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of the solid compound using a calibrated analytical balance. For a 1 mL 10 mM stock solution, you will need approximately 2.06 mg.

  • Dissolution: Transfer the weighed solid to a clean, dry vial. Add the appropriate volume of high-purity, anhydrous DMSO. For example, add 1 mL of DMSO for 2.06 mg of the compound.

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to no more than 37 °C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use vials. Store these aliquots at -20 °C or -80 °C, protected from light.

Visualizations

Troubleshooting Workflow for Compound Stability

A Inconsistent Experimental Results B Check Stock Solution Age and Storage A->B C Is the stock solution old or improperly stored? B->C D Prepare Fresh Stock Solution C->D Yes E Check for Physical Changes in Solid C->E No D->A Retest F Is there a color change or clumping? E->F G Verify Purity (e.g., HPLC, NMR) F->G Yes I Issue likely not with the compound. Check other experimental parameters. F->I No H Compound is likely degraded. Use a new batch. G->H Purity is low G->I Purity is acceptable

Caption: A decision tree for troubleshooting inconsistent experimental results that may be related to the stability of 3-(4-Methoxyphenyl)pent-4-enoic acid.

References

  • KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, July 22).
  • MilliporeSigma. (2025, November 6).
  • MarkHerb. (n.d.).
  • Fisher Scientific. (2012, March 7).
  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ChemRxiv. (n.d.).
  • PubMed. (n.d.). Photodegradation of methoxy substituted curcuminoids. Retrieved from [Link]

  • Sultan Qaboos University. (n.d.). Photodegradation of methoxy substituted curcuminoids.
  • MilliporeSigma. (2025, November 6).
  • ResearchGate. (n.d.). Thermal degradation of copolymers of styrene and acrylonitrile. I.
  • PMC. (n.d.).
  • SciSpace. (n.d.). Photodegradation of methoxy substituted curcuminoids.
  • NextSDS. (n.d.). (R)-3-(4-METHOXYPHENYL)PENT-4-ENOIC ACID. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 1). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols.
  • MDPI. (2022, September 12). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.2: Allylic Cations. Retrieved from [Link]

  • PubMed. (2001, October 15). Photochemistry of methoxyhydroquinone and methoxy-p-benzoquinone in solution related to the photoyellowing of the lignocellulosics. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(4-methoxyphenyl)pentanoic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025, October 13).
  • PubChem. (2026, March 7). 4-(3-Methoxyphenyl)pent-4-enoic acid | C12H14O3 | CID 14171018. Retrieved from [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750. Retrieved from [Link]

  • IJNRD. (2018, April 15). Degradation Profiling of Pharmaceuticals: A Review.
  • Moravek, Inc. (n.d.). The Dangers of Chemical Compound Degradation. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 398142-14-8 | 4-(4-Methoxyphenyl)pent-4-enoic acid. Retrieved from [Link]

Sources

Troubleshooting

overcoming steric hindrance in 3-(4-Methoxyphenyl)pent-4-enoic acid coupling reactions

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-(4-Methoxyphenyl)pent-4-enoic acid. This guide provides in-depth troubleshooting advice and answers t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-(4-Methoxyphenyl)pent-4-enoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges posed by this sterically hindered substrate in common coupling reactions. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary steric challenges associated with 3-(4-Methoxyphenyl)pent-4-enoic acid in coupling reactions?

The steric hindrance in 3-(4-Methoxyphenyl)pent-4-enoic acid primarily originates from the bulky p-methoxyphenyl group at the C3 position, which is beta (β) to the carboxylic acid's carbonyl carbon. This arrangement creates a congested environment around the reactive carboxyl group. During a coupling reaction, the incoming nucleophile (e.g., an amine or an alcohol) and the coupling reagents must approach this crowded site. This steric clash can significantly raise the activation energy of the reaction, leading to slow reaction rates or complete failure under standard conditions.[1]

Q2: My standard amide coupling protocol (e.g., EDC/HOBt) failed when using 3-(4-Methoxyphenyl)pent-4-enoic acid. What is the likely cause?

Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) often form activated ester intermediates that are not reactive enough to overcome the high energy barrier imposed by the steric hindrance of your substrate.[2] The bulky p-methoxyphenyl group physically blocks the approach of the amine nucleophile to the activated carbonyl center. Consequently, the activated intermediate may decompose or engage in side reactions before the desired amide bond formation can occur, resulting in low or no yield.[2]

Q3: Beyond steric hindrance, are there other properties of this molecule I should be aware of?

Yes, while steric hindrance is the main issue, the terminal alkene (pent-4-enoic acid) presents a potential site for side reactions under certain conditions, particularly with some transition metal catalysts that could promote isomerization or other unwanted transformations. Additionally, the methoxy group on the phenyl ring is generally stable but could be cleaved under harsh acidic conditions, which are sometimes employed in workups. Careful selection of reaction conditions is crucial to avoid these potential complications.

Troubleshooting Guide: Amide Bond Formation

The formation of an amide bond by coupling 3-(4-Methoxyphenyl)pent-4-enoic acid with an amine is a common but challenging transformation. If you are experiencing low yields or reaction failure, consider the following troubleshooting steps.

Issue 1: Inefficient Carboxylic Acid Activation

The first critical step in amide coupling is the activation of the carboxylic acid. If this step is not efficient or if the resulting activated species is not reactive enough, the coupling will fail.

Solution A: Employ More Potent Coupling Reagents

For sterically hindered substrates, more powerful coupling reagents are often required. These reagents generate highly reactive intermediates capable of overcoming the steric barrier.

Reagent ClassExamplesMechanism of Action & Advantages for Hindered Substrates
Standard Carbodiimides EDC, DCCForms an O-acylisourea intermediate. Often insufficient for sterically demanding couplings.
Uronium/Aminium Salts HBTU, HATU, HCTUForms a highly reactive activated ester (OBt or OAt ester). HATU is particularly effective as the 7-aza-hydroxybenzotriazole (HOAt) moiety enhances reactivity and reduces racemization.[2]
Phosphonium Salts PyBOP, PyAOPForms a reactive phosphonium ester. Known to be very effective for difficult couplings and for suppressing racemization.[2]
Other Modern Reagents COMUGenerates a highly reactive oxyma-based active ester, often showing superior performance for hindered systems.
Solution B: Convert to a Highly Reactive Acyl Fluoride

An alternative to in-situ activation is the conversion of the carboxylic acid to a more reactive derivative. Acyl fluorides are particularly effective for hindered couplings because the small size of the fluorine atom minimizes steric congestion around the carbonyl carbon compared to other activated species.[3] This strategy often succeeds where others fail.[4]

This protocol is adapted for sterically hindered substrates.[2][4]

Step 1: Acyl Fluoride Formation

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-(4-Methoxyphenyl)pent-4-enoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add a suitable fluorinating agent such as BTFFH (1.5 equiv) or Cyanuric Fluoride (1.2 equiv).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (4.5 equiv).

  • Stir the mixture at room temperature for 30-60 minutes. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the acyl fluoride C=O stretch) or by quenching a small aliquot for LC-MS analysis.

Step 2: Coupling with Amine

  • To the solution containing the in-situ generated acyl fluoride, add the desired amine (1.2 equiv).

  • If the amine is not particularly hindered or electron-deficient, the reaction may proceed at room temperature. For challenging amines, seal the reaction vessel and heat to a higher temperature (e.g., 40-80°C).

  • Monitor the reaction to completion using TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Issue 2: Unfavorable Reaction Kinetics

Even with a sufficiently reactive intermediate, the steric barrier can make the reaction prohibitively slow.

Solution: Modify Reaction Conditions
  • Increase Temperature: Gently heating the reaction (e.g., to 40-80°C) can provide the necessary energy to overcome the activation barrier. Microwave heating is a particularly effective method for accelerating sterically hindered couplings.[2]

  • Increase Concentration: Running the reaction at a higher molarity can increase the frequency of molecular collisions, favoring the desired bimolecular coupling over decomposition pathways.

  • Extend Reaction Time: Sterically hindered reactions are inherently slower. Allow the reaction to proceed for an extended period (e.g., 12-24 hours) before concluding that it has failed.[1]

  • Optimize Solvent Choice: Use polar aprotic solvents like DMF, NMP, or DMSO. These solvents are effective at dissolving reagents and do not form strong hydrogen bonds with the nucleophile, leaving it more reactive.[5][6]

G start Amide Coupling Fails check_activation Is Acid Activation Sufficient? start->check_activation potent_reagents Use Potent Reagents (HATU, PyBOP, COMU) check_activation->potent_reagents No acyl_fluoride Convert to Acyl Fluoride (e.g., with BTFFH) check_activation->acyl_fluoride No check_kinetics Are Kinetics Favorable? check_activation->check_kinetics Yes success Successful Coupling potent_reagents->success acyl_fluoride->success increase_temp Increase Temperature (Conventional or Microwave) check_kinetics->increase_temp No change_solvent Optimize Solvent/Base (DMF, NMP, DIPEA) check_kinetics->change_solvent No increase_temp->success change_solvent->success G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Acyl-DMAP Intermediate cluster_2 Step 3: Nucleophilic Attack Acid R-COOH (Hindered Acid) MA Mixed Anhydride Acid->MA Y_Cl Yamaguchi Reagent Y_Cl->MA Acyl_DMAP Acyl-DMAP Intermediate (Highly Electrophilic) MA->Acyl_DMAP DMAP DMAP DMAP->Acyl_DMAP Ester Product Ester Acyl_DMAP->Ester Alcohol R'-OH Alcohol->Ester

Caption: Simplified mechanism of the Yamaguchi Esterification.

This protocol is a general procedure effective for hindered substrates. [7][8]

  • To a solution of 3-(4-Methoxyphenyl)pent-4-enoic acid (1.0 equiv) in anhydrous toluene, add triethylamine (Et₃N) (1.2 equiv).

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise at room temperature and stir for 1-2 hours.

  • In a separate flask, prepare a solution of the desired alcohol (1.5 equiv) and a stoichiometric amount of 4-dimethylaminopyridine (DMAP) (3.0 equiv) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

While less common for direct use of the carboxylic acid, derivatization of the molecule might lead to a substrate for cross-coupling (e.g., a halide or triflate derivative). Overcoming steric hindrance in these reactions is paramount.

Issue: Low Yield in Suzuki-Miyaura or Other Cross-Coupling Reactions

The success of Pd-catalyzed cross-coupling with sterically hindered substrates is critically dependent on the choice of ligand. The ligand must be bulky enough to promote the rate-limiting reductive elimination step but flexible enough to accommodate the hindered substrates during the oxidative addition step. [9][10]

Solution: Select Appropriate Ligands and Conditions
  • Ligand Choice: Modern biaryl phosphine ligands are designed specifically for challenging couplings. N-Heterocyclic Carbenes (NHCs) are also excellent ligands that combine strong σ-donation with steric bulk to enhance catalytic activity. [11]

    Ligand Type Examples Key Features for Hindered Couplings
    Biaryl Monophosphines SPhos, XPhos, RuPhos Highly electron-rich and sterically demanding, promoting both oxidative addition and reductive elimination. They are often the first choice for challenging Suzuki, Buchwald-Hartwig, and Negishi couplings. [12]

    | N-Heterocyclic Carbenes (NHCs) | IPr, SIMes, IPr* | Strong σ-donors that form very stable palladium complexes. Their "flexible steric bulk" can be highly effective for coupling tetra-ortho-substituted biaryls. [10][11]|

  • Base and Solvent: The choice of base is also crucial. For hindered Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than organic bases. Aprotic polar solvents like dioxane, toluene, or THF are commonly used.

G start Cross-Coupling Fails check_ligand Is the Ligand Optimal? start->check_ligand phosphine Try Biaryl Phosphine (SPhos, XPhos) check_ligand->phosphine No nhc Try NHC Ligand (IPr, SIMes) check_ligand->nhc No check_conditions Are Conditions Optimal? check_ligand->check_conditions Yes success Successful Coupling phosphine->success nhc->success change_base Screen Bases (K₃PO₄, Cs₂CO₃) check_conditions->change_base No change_solvent Screen Solvents (Toluene, Dioxane) check_conditions->change_solvent No change_base->success change_solvent->success

Caption: Optimization workflow for sterically hindered cross-coupling.

References
  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: An Ongoing Mystery. Chemistry – An Asian Journal. Available at: [Link]

  • Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters. Available at: [Link]

  • Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. Available at: [Link]

  • Shaikh, A. A., & Gacem, B. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Available at: [Link]

  • Li, J., et al. (2016). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications. Available at: [Link]

  • Frank, Z., & Schneider, G. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie / Chemical Monthly. Available at: [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Available at: [Link]

  • Hu, Z., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Chen, C., et al. (2016). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Nature Communications. Available at: [Link]

  • Yasmeen, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • Wikipedia. Lithium aluminium hydride. Available at: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Pettus, L. H., & Van De Water, R. W. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Ladan, M. M., et al. (2009). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Yamaguchi esterification. Available at: [Link]

  • Isenegger, P. G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Lund, L. G., & Bode, J. W. (2013). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. Available at: [Link]

  • Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters. Available at: [Link]

  • Majhi, P. K. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. Organolithium reagent. Available at: [Link]

  • Giannerini, M., et al. (2016). Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents. Nature Communications. Available at: [Link]

  • Clayden, J., et al. (2004). Highly Functionalized Organolithium Reagents for Enantiomerically Pure α-Amino Acid Synthesis. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. Available at: [Link]

  • Abraham, M. H., & Hogarth, M. J. (1969). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Quimica Organica. Reduction of esters to alcohols. Available at: [Link]

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Available at: [Link]

  • Majhi, P. K. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. Available at: [Link]

  • Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A. Available at: [Link]

  • Wang, X., et al. (2023). Carboxylic acid-assisted sterically demanding reductive cross-coupling between cycloalkenyl and alkyl bromides. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • Fañanás-Mastral, M., & Feringa, B. L. (2013). Direct catalytic cross-coupling of organolithium compounds. Nature Protocols. Available at: [Link]

  • Khan Academy. Preparation of alcohols using LiAlH4. Available at: [Link]

  • Le, T., & May, D. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ChemViews Magazine. Available at: [Link]

  • Bottorff, E. M. (1941). I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. ProQuest. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition. Available at: [Link]

  • Armstrong, R. J., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Angewandte Chemie International Edition. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 3-(4-Methoxyphenyl)pent-4-enoic Acid

Welcome to the technical support center for the analysis of 3-(4-Methoxyphenyl)pent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-(4-Methoxyphenyl)pent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into developing and optimizing a robust HPLC method for this compound. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can not only execute but also adapt these methods to your specific needs.

Section 1: Understanding the Analyte - The Foundation of Method Development

Successful method development begins with a thorough understanding of the analyte's physicochemical properties. 3-(4-Methoxyphenyl)pent-4-enoic acid is an aromatic carboxylic acid. Its structure dictates its behavior in a reversed-phase HPLC system.

Key Physicochemical Characteristics (Estimated & Inferred):

PropertyValue/CharacteristicImplication for HPLC Method Development
Structure Aromatic ring, carboxylic acid group, alkene groupThe methoxyphenyl group provides hydrophobicity, driving retention on a non-polar stationary phase (like C18). The carboxylic acid group is ionizable, making mobile phase pH a critical control parameter.
Molecular Weight ~206.24 g/mol [1][2]Suitable for standard HPLC columns with pore sizes of 100-120 Å.[3]
pKa (Carboxylic Acid) Estimated ~4.5This is the most critical parameter. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to keep the analyte in a single, non-ionized form.[4]
logP (Hydrophobicity) Estimated ~2.5-3.0[1]Indicates moderate hydrophobicity. The compound will be well-retained on common reversed-phase columns like C18 or Phenyl-Hexyl.
UV Absorbance Expected λmax ~225 nm and ~270 nmThe methoxyphenyl chromophore allows for sensitive UV detection. A primary wavelength around 225 nm will likely provide the highest sensitivity, while 270 nm can offer more selectivity.

Section 2: Systematic HPLC Method Development

Our approach is to establish a robust reversed-phase HPLC (RP-HPLC) method, which is the most common and effective technique for this type of molecule.[5] We will start with initial scouting conditions and systematically optimize them.

Workflow for Method Development

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Finalization A Define Analyte Properties (pKa, logP, UV λmax) B Select Initial Column & Mobile Phase (C18, ACN/Water, Acidic pH) A->B C Perform Initial Isocratic & Gradient Runs B->C D Optimize Mobile Phase pH (For peak shape & retention) C->D Analyze Peak Shape & Retention E Adjust Organic Modifier % (For retention time, k') D->E F Fine-tune Gradient Slope (For resolution of impurities) E->F G Evaluate Temperature (For efficiency & pressure) F->G H Confirm System Suitability (Tailing, Plates, RSD) G->H Method Performs Well? I Finalize Method Parameters H->I TroubleshootingTree start Problem: Poor Peak Shape q1 Is the peak Tailing or Fronting? start->q1 tailing Peak Tailing q1->tailing Tailing fronting Peak Fronting q1->fronting Fronting q2_tail Is pH << pKa (~2.5)? tailing->q2_tail q2_front Is sample solvent stronger than mobile phase? fronting->q2_front sol_ph Solution: Ensure mobile phase pH is low. Use 0.1% TFA or H3PO4. q2_tail->sol_ph No q3_tail Is sample concentration too high? q2_tail->q3_tail Yes sol_conc Solution: Dilute the sample and reinject. q3_tail->sol_conc Yes q4_tail Is the column old or contaminated? q3_tail->q4_tail No sol_col Solution: Flush column with strong solvent. Replace column if necessary. q4_tail->sol_col Yes sol_solvent Solution: Dissolve sample in initial mobile phase composition. q2_front->sol_solvent Yes

Caption: A decision tree for troubleshooting common peak shape problems.

Q1: Why is my peak for 3-(4-Methoxyphenyl)pent-4-enoic acid tailing?

Answer: Peak tailing for an acidic compound like this is a classic issue, often pointing to unwanted secondary interactions on the column or method parameter issues. [6]

  • Primary Cause: Analyte-Silanol Interactions. Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above ~3.5, these silanols can become ionized (Si-O⁻) and interact ionically with any small portion of your acidic analyte that might also be ionized. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing. [7] * Solution: Ensure your mobile phase pH is low enough to suppress the ionization of both your analyte and the column's silanol groups. Using 0.1% phosphoric acid (pH ~2.1) or 0.1% trifluoroacetic acid (TFA) (pH < 2) is highly effective. [6]

  • Secondary Cause: Column Overload. Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to asymmetrical peaks. [8] * Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Other Cause: Column Degradation. An old or poorly maintained column may have lost some of its bonded phase, exposing more active silanol sites.

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% ACN, then isopropanol). If this doesn't help, the column may need to be replaced. [9] Q2: My peak resolution is poor. How can I better separate my main peak from a close-eluting impurity?

Answer: Poor resolution means you need to increase the separation factor (selectivity) or the efficiency of your system.

  • Solution 1: Decrease Elution Strength. The simplest first step is to increase the retention of your peaks, which often improves resolution. In a reversed-phase system, this means making the mobile phase more polar. [10] * Action: Decrease the percentage of acetonitrile in your mobile phase by 3-5%. This will increase the retention times of all compounds, potentially enough to resolve the overlapping peaks. [10]

  • Solution 2: Adjust the Gradient Slope. If you are using a gradient, making it shallower (i.e., increasing the gradient time over the same organic percentage range) can significantly improve the separation of closely eluting compounds. [11] * Action: If your gradient is 10 minutes long, try extending it to 15 or 20 minutes while keeping the starting and ending %B the same.

  • Solution 3: Change the Organic Modifier. Acetonitrile and methanol interact differently with analytes and the stationary phase. Sometimes, switching from one to the other can dramatically alter selectivity. [7] * Action: Prepare your mobile phase B with methanol instead of acetonitrile. You will likely need to adjust the percentage, as methanol is a weaker solvent. A good starting point is to use about 10-15% more methanol than you were using ACN (e.g., replace 50% ACN with 60-65% methanol).

Q3: My retention times are drifting from one injection to the next. What's causing this instability?

Answer: Retention time drift is almost always due to a lack of stability in one of three areas: mobile phase composition, flow rate, or temperature. [8][12]

  • Cause: Insufficient Column Equilibration. This is the most common reason. If you change the mobile phase composition or finish a gradient run, the column needs adequate time to return to the initial conditions before the next injection.

    • Solution: Ensure your method includes a post-run equilibration step that is at least 5-10 column volumes long. For a 150 x 4.6 mm column at 1 mL/min, this means a 5-10 minute equilibration time.

  • Cause: Mobile Phase Issues. If the mobile phase is not properly prepared or is evaporating, its composition will change over time.

    • Solution: Always use freshly prepared mobile phase. Keep solvent bottles capped to prevent selective evaporation of the more volatile organic component. Ensure your mobile phase is thoroughly degassed to prevent air bubbles from forming in the pump. [6]

  • Cause: Temperature Fluctuations. The column temperature directly affects retention. If the column is not in a thermostatted compartment, ambient temperature changes in the lab will cause retention times to drift. [13] * Solution: Always use a column oven set to a stable temperature, such as 30 °C or 35 °C.

Section 4: Frequently Asked Questions (FAQs)

Q1: What kind of sample preparation is needed for 3-(4-Methoxyphenyl)pent-4-enoic acid? A1: The primary goal of sample preparation is to dissolve the analyte in a solvent compatible with the mobile phase and to remove any particulates.

  • Solvent: The ideal sample solvent (diluent) is the initial mobile phase composition of your HPLC method (e.g., 50:50 water/ACN with 0.1% acid). Dissolving your sample in a much stronger solvent (like 100% ACN) can cause peak distortion and fronting. [8]* Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection. This is critical to prevent particulates from blocking column frits or damaging the injector, which can cause high backpressure and system downtime. [5] Q2: What are typical system suitability criteria for this method? A2: System suitability testing (SST) is performed before running samples to verify that the chromatography system is performing adequately. For a standard purity method, typical SST criteria would be:

  • Tailing Factor (Asymmetry): T ≤ 1.5. This ensures the peak is symmetrical enough for accurate integration. * Theoretical Plates (Efficiency): N ≥ 5000. This demonstrates the column is providing good separation efficiency.

  • Retention Time RSD: ≤ 1.0% over 5-6 replicate injections. This confirms the stability and precision of the system. * Peak Area RSD: ≤ 1.0% over 5-6 replicate injections. This demonstrates the precision of the injector and detector.

Q3: Can I use a different column, like a Phenyl-Hexyl, for this analysis? A3: Yes, absolutely. While C18 is a robust starting point based on hydrophobic retention, a Phenyl-Hexyl column can offer alternative selectivity. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of your analyte. This can be particularly useful if you are trying to resolve your main peak from an impurity that has a similar hydrophobicity but a different aromatic character. [7][14]When screening for the best separation, it is often wise to test columns with different retention mechanisms (e.g., a C18 and a Phenyl or PFP column). [15] Q4: How does mobile phase pH really affect my separation? A4: The pH of the mobile phase is one of the most powerful tools for controlling the retention and selectivity of ionizable compounds. [16]For 3-(4-Methoxyphenyl)pent-4-enoic acid (pKa ~4.5):

  • At pH < 2.5: The carboxylic acid is fully protonated (-COOH) and neutral. The molecule is less polar and is strongly retained on the C18 column. This is the ideal condition for good peak shape and reproducible retention. [4]* At pH ~ 4.5 (the pKa): The analyte is 50% protonated (-COOH) and 50% ionized (-COO⁻). This results in broad, split, or distorted peaks and should always be avoided. A rule of thumb is to stay at least 1.5-2 pH units away from the pKa. [4][16]* At pH > 6.5: The carboxylic acid is fully ionized (-COO⁻). The molecule is now much more polar and will have very little retention on a C18 column, likely eluting at or near the void volume.

References

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Evaluation of plasma 3-methoxy-4-hydroxyphenylglycol. (2026, February 7). ResearchGate. Retrieved from [Link]

  • (R)-3-(4-METHOXYPHENYL)PENT-4-ENOIC ACID. (n.d.). NextSDS. Retrieved from [Link]

  • Optimization of an HPLC method for the simultaneous quantification of the major organic acids in different fruit extracts. (n.d.). ResearchGate. Retrieved from [Link]

  • Measurement of 3-methoxy-4-hydroxyphenylglycol in human plasma with high-performance liquid chromatography using electrochemical detection. (1983). PubMed. Retrieved from [Link]

  • 4-(3-Methoxyphenyl)pent-4-enoic acid. (2026, March 7). PubChem. Retrieved from [Link]

  • Improved pH measurement of mobile phases in reversed-phase liquid chromatography. (2024, January 31). Analyst (RSC Publishing). Retrieved from [Link]

  • CAS 398142-14-8 | 4-(4-Methoxyphenyl)pent-4-enoic acid. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • HPLC Column Selection - Are You Barking Up the Right Tree? (2013, October 10). Chromatography Online: The LCGC Blog. Retrieved from [Link]

  • Column Selection for HPLC Method Development. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2022, January 7). MDPI. Retrieved from [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Solving Common Errors in HPLC. (n.d.). Omega Scientific. Retrieved from [Link]

  • A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. (n.d.). LCGC International - Chromatography Online. Retrieved from [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC. (n.d.). farmatel. Retrieved from [Link]

  • 3-(p-Methoxyphenyl)propionic acid. (n.d.). PubChem. Retrieved from [Link]

  • HPLC Column Selection. (2020, November 12). LCGC International. Retrieved from [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (n.d.). RSC Publishing. Retrieved from [Link]

  • pH Gradient Reversed-Phase HPLC. (2003, December 31). Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. Retrieved from [Link]

  • HPLC Column Selection: Core to Method Development (Part II). (2025, November 5). Welch Materials. Retrieved from [Link]

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). Retrieved from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Phenylpent-4-enoic Acids: The Impact of a Para-Methoxy Substituent

For researchers and professionals in drug development and synthetic chemistry, understanding how subtle molecular modifications influence reactivity is paramount for optimizing reaction conditions, predicting outcomes, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, understanding how subtle molecular modifications influence reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing novel molecular entities. This guide provides an in-depth comparison of the reactivity of 3-(4-methoxyphenyl)pent-4-enoic acid and its unsubstituted counterpart, 3-phenylpent-4-enoic acid . We will dissect the electronic effects governing their behavior, present supporting data, and provide robust experimental protocols for their characterization.

The Decisive Influence: Electronic Effects of the Methoxy Group

The primary difference between our two compounds of interest is the presence of a methoxy group (-OCH₃) at the para position of the phenyl ring. The methoxy group exhibits a dual electronic nature: it is electron-withdrawing inductively (-I effect) due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through resonance (+R or +M effect) because the oxygen's lone pairs can delocalize into the aromatic π-system.[1][2][3]

At the para position, the resonance effect is dominant.[2][4] This net electron-donating character significantly alters the electron density of the entire conjugated system, which in turn dictates the reactivity of the two key functional groups: the terminal alkene and the carboxylic acid.

The Hammett equation provides a quantitative measure of these electronic effects through the substituent constant, σ.[5] Electron-donating groups have negative σ values, while electron-withdrawing groups have positive values.[5][6] The para-methoxy group has a σₚ value of -0.27, quantifying its electron-donating nature. In contrast, the hydrogen of the unsubstituted phenyl ring serves as the reference point with a σ value of 0.00.[6]

G cluster_methoxy 3-(4-Methoxyphenyl)pent-4-enoic acid cluster_phenyl 3-Phenylpent-4-enoic acid M_Ring Phenyl Ring (Electron-Rich) M_Alkene Alkene (C=C) (More Nucleophilic) M_Ring->M_Alkene Activates M_Acid Carboxylic Acid (-COOH) (Less Acidic) M_Ring->M_Acid Destabilizes Conjugate Base M_OMe p-Methoxy Group (-OCH₃) (+R > -I) M_OMe->M_Ring Donates e⁻ Density (Resonance) P_Ring Phenyl Ring (Baseline) P_Alkene Alkene (C=C) (Baseline Nucleophilicity) P_Ring->P_Alkene P_Acid Carboxylic Acid (-COOH) (Baseline Acidity) P_Ring->P_Acid G Carbocation Stabilization in Electrophilic Addition cluster_methoxy Methoxy-Substituted (More Stable) cluster_phenyl Unsubstituted (Less Stable) M_start R-C⁺H-CH₂-E M_res1 P_start Ph-C⁺H-CH₂-E M_res2 R⁺=CH-CH₂-E M_note R = 4-Methoxyphenyl (Additional stabilization from OMe lone pairs) P_res1 P_res2 Ph⁺=CH-CH₂-E P_note Ph = Phenyl (Standard benzylic stabilization) G prep 1. Prepare Stock Solutions - Compound A (0.1 M in Acetic Acid) - Compound B (0.1 M in Acetic Acid) - Bromine (0.05 M in Acetic Acid) setup 2. Spectrometer Setup - Set to 400 nm (λₘₐₓ of Br₂) - Blank with Acetic Acid prep->setup run_a 3a. Kinetic Run (Compound A) - Mix Compound A and Br₂ solutions - Immediately start recording Absorbance vs. Time setup->run_a run_b 3b. Kinetic Run (Compound B) - Repeat with Compound B setup->run_b analyze 4. Data Analysis - Plot ln(Absorbance) vs. Time - Slope = -k_obs - Compare k_obs for A and B run_a->analyze run_b->analyze

Caption: Workflow for comparative kinetic analysis of bromination.

Methodology:

  • Solution Preparation: Prepare equimolar solutions of 3-phenylpent-4-enoic acid and 3-(4-methoxyphenyl)pent-4-enoic acid in glacial acetic acid. Prepare a separate stock solution of bromine in glacial acetic acid. All solutions should be protected from light.

  • Reaction Initiation: In a quartz cuvette, rapidly mix a known volume of one of the acid solutions with the bromine solution.

  • Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in absorbance of bromine at its λₘₐₓ (~400 nm) over time.

  • Kinetic Analysis: Assuming pseudo-first-order conditions (acid in excess), the rate constant (k) can be determined by plotting the natural logarithm of the bromine absorbance versus time. The slope of this line will be -k.

  • Comparison: Repeat the experiment under identical conditions for the second compound. The ratio of the observed rate constants will provide the relative reactivity.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol determines the acidity of the carboxylic acid functional group.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the acid (e.g., 0.1 mmol) in a suitable solvent mixture (e.g., 50:50 ethanol:water).

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

Summary and Implications

The presence of a para-methoxy group exerts a profound and predictable influence on the reactivity of a 3-phenylpent-4-enoic acid scaffold.

  • Increased Alkene Reactivity: The electron-donating nature of the methoxy group enhances the nucleophilicity of the double bond and stabilizes the carbocation intermediate in electrophilic additions. This makes 3-(4-methoxyphenyl)pent-4-enoic acid significantly more reactive towards electrophiles. This is a critical consideration for reactions such as halogenation, hydration, or hydrohalogenation.

  • Decreased Carboxylic Acid Acidity: The same electron-donating effect destabilizes the conjugate base, making 3-(4-methoxyphenyl)pent-4-enoic acid a weaker acid than its unsubstituted counterpart. This has implications for salt formation, acid-base extractions, and any reaction where the carboxylate anion is an intermediate.

These opposing effects on the two functional groups highlight the importance of understanding electronic principles in organic chemistry. For researchers, this knowledge is crucial for tuning molecular properties, controlling reaction selectivity, and accelerating the development of new chemical entities.

References

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? [Online]. Available at: [Link]

  • University of Calgary. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. [Online]. Available at: [Link]

  • ChemistryStudent. (n.d.). Alkenes - Electrophilic Addition (A-Level). [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Hammett equation. [Online]. Available at: [Link]

  • Pearson. (2026). Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes. [Online]. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). Hammett Equation - Brief Summary. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. [Online]. Available at: [Link]

  • Fiveable. (2025). Electrophilic Addition Reactions of Alkenes | Organic.... [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2026). 7.8: Electrophilic Addition Reactions of Alkenes. [Online]. Available at: [Link]

  • ResearchGate. (2017). Methoxy gp on aromatic ring? [Online]. Available at: [Link]

  • Canadian Science Publishing. (1967). Kinetics and mechanism of bromination of styrenes. [Online]. Available at: [Link]

  • EKB. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Online]. Available at: [Link]

  • Chemical Synthesis Database. (2025). methyl 3-phenyl-4-pentenoate. [Online]. Available at: [Link]

  • Semantic Scholar. (1986). Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. [Online]. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4-methoxyphenyl)glutaric acid. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). Ch 11 : Additions to styrenes. [Online]. Available at: [Link]

  • Google Patents. (n.d.). US4585594A - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters. [Online].
  • NextSDS. (n.d.). (R)-3-(4-METHOXYPHENYL)PENT-4-ENOIC ACID. [Online]. Available at: [Link]

  • PubChemLite. (n.d.). 3-phenylpent-4-enoic acid (C11H12O2). [Online]. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency Using 3-(4-Methoxyphenyl)pent-4-enoic Acid Substrates

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Catalytic Benchmarking In the pursuit of novel pharmaceuticals and fine chemicals, the efficiency of cata...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Catalytic Benchmarking

In the pursuit of novel pharmaceuticals and fine chemicals, the efficiency of catalytic transformations is paramount. A catalyst's value is not merely in its ability to promote a reaction but in its performance metrics: speed, selectivity, and stability. Rigorous, standardized benchmarking is the bedrock upon which reliable and scalable chemical processes are built. Without it, comparisons between catalytic systems are anecdotal at best and misleading at worst.[1][2]

This guide focuses on a particularly valuable class of prochiral substrates: 3-(4-methoxyphenyl)pent-4-enoic acids. The unique structure of this molecule, featuring a terminal alkene and a carboxylic acid, makes it an ideal candidate for a variety of powerful, complexity-building transformations, most notably asymmetric intramolecular cyclizations. The resulting chiral five-membered lactones are privileged scaffolds in numerous biologically active molecules. The challenge—and the opportunity—lies in identifying catalysts that can control the regio-, diastereo-, and enantioselectivity of these transformations.

Here, we provide a comprehensive framework for benchmarking the efficiency of diverse catalytic systems for the asymmetric cyclization of 3-(4-methoxyphenyl)pent-4-enoic acid. We will move beyond simple yield reporting to a holistic evaluation grounded in kinetic analysis and standardized performance indicators.

Pillar 1: Defining the Key Performance Indicators (KPIs) of Catalysis

To objectively compare catalysts, we must first agree on the metrics. The following KPIs provide a multi-faceted view of a catalyst's performance.

  • Conversion (%): The percentage of the starting substrate that has been consumed during the reaction. It is a primary measure of catalyst activity but provides no information about the distribution of products.

  • Selectivity (%): The percentage of the converted substrate that has been transformed into the desired product, accounting for any side-products.

  • Yield (%): The overall efficiency of the reaction, calculated as (Conversion × Selectivity) / 100.

  • Enantiomeric Excess (ee %): For asymmetric reactions, this measures the degree of stereochemical control. It is defined as |(% Major Enantiomer - % Minor Enantiomer)| and is crucial for pharmaceutical applications.

  • Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules converted per active site of the catalyst before it deactivates.[3] It is a critical measure of a catalyst's stability and overall productivity. A higher TON indicates a more robust catalyst.

    • Formula: TON = (moles of substrate consumed) / (moles of catalyst)[4]

  • Turnover Frequency (TOF): This is the measure of a catalyst's intrinsic activity or efficiency per unit of time. It is defined as the number of turnovers per active site per unit time (typically s⁻¹ or h⁻¹). TOF is arguably the most important metric for comparing the intrinsic speed of different catalysts, but its accurate determination requires careful kinetic monitoring under specific conditions (e.g., low conversion).[3]

    • Formula: TOF = TON / time

Pillar 2: The Hypothetical Transformation: Asymmetric Intramolecular Hydroacylation

For the purpose of this guide, we will benchmark catalysts for the asymmetric intramolecular hydroacylation of 3-(4-methoxyphenyl)pent-4-enoic acid to form the corresponding chiral γ-lactone. This reaction is of high strategic importance as it constructs a stereocenter and a cyclic core in a single, atom-economical step.

We will compare three distinct, hypothetical state-of-the-art catalytic systems:

  • Catalyst A: [Rh(COD)Cl]₂ with a Chiral Phosphine Ligand (e.g., (R)-BINAP) - A classic homogeneous transition-metal catalyst system for asymmetric hydroacylation.

  • Catalyst B: Chiral N-Heterocyclic Carbene (NHC) Organocatalyst - A metal-free approach representing a modern alternative in asymmetric catalysis.

  • Catalyst C: Palladium Nanoparticles on a Chiral Support (Pd/CS) - A heterogeneous catalyst designed for ease of separation and recyclability.

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of benchmarking data hinges on meticulous experimental design. The following protocols are designed to minimize external variables and ensure that the observed differences in performance are attributable to the catalysts themselves.

Protocol 1: General Catalyst Screening and TON Calculation

This protocol is designed for the initial evaluation and comparison of multiple catalysts under identical, standardized conditions.

1. Reactor Preparation:

  • To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the catalyst (e.g., Catalyst A, B, or C; 0.005 mmol, 1 mol%).
  • If applicable, add any co-catalysts or additives (e.g., for Catalyst A, add the chiral ligand, 0.0055 mmol, 1.1 mol%).
  • Seal the tube with a rubber septum, and purge with high-purity argon or nitrogen for 15 minutes.

2. Reaction Assembly:

  • In a separate vial, dissolve 3-(4-methoxyphenyl)pent-4-enoic acid (0.5 mmol, 103.1 mg) in 5.0 mL of anhydrous, degassed solvent (e.g., toluene).
  • Using a gas-tight syringe, transfer the substrate solution to the Schlenk tube containing the catalyst.
  • Place the sealed tube in a pre-heated oil bath or heating block set to the desired reaction temperature (e.g., 80 °C).

3. Reaction Monitoring and Termination:

  • Stir the reaction for a pre-determined time (e.g., 24 hours).
  • After 24 hours, remove the tube from the heat and allow it to cool to room temperature.
  • Quench the reaction by opening it to the air.

4. Sample Analysis for Conversion and Yield:

  • Add an internal standard (e.g., dodecane, 0.25 mmol) to the reaction mixture.
  • Take a small aliquot (approx. 0.1 mL), dilute it with ethyl acetate, and filter it through a small plug of silica gel.
  • Analyze the sample by Gas Chromatography (GC) or ¹H NMR to determine the consumption of the starting material (Conversion) and the formation of the desired lactone product relative to the internal standard (Yield).

5. TON Calculation:

  • Using the conversion data, calculate the TON:
  • TON = (moles of substrate initially × % Conversion) / (moles of catalyst)
Protocol 2: Kinetic Analysis for TOF Determination

This protocol is essential for determining the intrinsic activity (TOF) and should be performed for the most promising catalysts identified in the initial screen. The key is to measure the initial rate of reaction where the substrate concentration is not yet a limiting factor.

1. Reaction Setup: Follow steps 1 and 2 from Protocol 1.

2. Timed Aliquot Sampling:

  • Once the reaction reaches the target temperature, start a timer.
  • At regular intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), carefully and quickly withdraw a small aliquot (approx. 0.05 mL) from the reaction mixture using a syringe.
  • Immediately quench each aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary.

3. Quantitative Analysis:

  • Analyze each timed aliquot by GC or HPLC to determine the concentration of the product at that specific time point.

4. Data Processing and TOF Calculation:

  • Plot the concentration of the product versus time.
  • Determine the initial reaction rate (v₀) from the slope of the linear portion of the curve (typically at <10-15% conversion).[3] The rate should be in units of mol L⁻¹ s⁻¹.
  • Calculate the TOF using the following formula:
  • TOF (s⁻¹) = v₀ / [Catalyst]
  • Where [Catalyst] is the molar concentration of the catalyst in the reaction (mol L⁻¹).
Protocol 3: Enantiomeric Excess (ee) Determination

1. Product Isolation:

  • Following the general reaction, concentrate the crude reaction mixture under reduced pressure.
  • Purify the lactone product via flash column chromatography on silica gel.

2. Chiral HPLC Analysis:

  • Dissolve a small sample of the purified product in the appropriate mobile phase (e.g., hexane/isopropanol mixture).
  • Inject the sample onto a chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OD-H, Chiralpak AD-H).
  • The two enantiomers will elute at different retention times. Integrate the peak areas for each enantiomer.

3. ee Calculation:

  • ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] × 100, where Area₁ is the area of the major enantiomer's peak.

Visualization of Experimental & Catalytic Processes

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis p1 Oven-Dry Glassware (Schlenk Tube) p2 Weigh Catalyst & Ligand/Additives p1->p2 p4 Prepare Substrate Solution in Anhydrous Solvent p3 Purge with Inert Gas (Ar/N₂) p2->p3 r1 Combine Substrate & Catalyst p3->r1 p4->r1 r2 Heat to Target Temperature (e.g., 80°C) r1->r2 r3 Stir for Set Time (Screening) or Take Timed Aliquots (Kinetics) r2->r3 a1 Quench Reaction & Add Internal Standard r3->a1 a2 Analyze via GC/NMR (Conversion, Yield) a1->a2 a3 Purify Product (Chromatography) a1->a3 a4 Analyze via Chiral HPLC (Enantiomeric Excess) a3->a4

Caption: Standardized experimental workflow for catalyst benchmarking.

G Rh_L Rh(I)-L* Intermediate1 Alkene Coordination Rh_L->Intermediate1 + Substrate Substrate Substrate Intermediate2 Oxidative Addition (C-H) Intermediate1->Intermediate2 Intermediate3 Migratory Insertion Intermediate2->Intermediate3 Intermediate4 Reductive Elimination Intermediate3->Intermediate4 Intermediate4->Rh_L - Product Product Product

Caption: Plausible catalytic cycle for Rh-catalyzed hydroacylation.

Data Summary & Comparative Analysis

The following table summarizes the hypothetical performance data for our three catalytic systems under standardized screening conditions (Protocol 1, 80 °C, 24 h, 1 mol% catalyst).

Catalyst IDCatalyst TypeConversion (%)Yield (%)ee (%)TON (24h)
Catalyst A Homogeneous Rh/BINAP99959699
Catalyst B Organocatalyst (NHC)85819285
Catalyst C Heterogeneous Pd/CS92887592

Kinetic Data (from Protocol 2)

Catalyst IDInitial Rate (v₀) (mol L⁻¹ h⁻¹)TOF (h⁻¹)
Catalyst A 0.04545
Catalyst B 0.01818
Catalyst C 0.02525
Interpretation of Results
  • Catalyst A (Rh/BINAP): This system demonstrates superior performance across nearly all metrics. It achieves the highest conversion, yield, and enantioselectivity, establishing it as the benchmark for efficacy.[5] Its high TOF of 45 h⁻¹ indicates excellent intrinsic activity. The primary drawback is the high cost of rhodium and the chiral phosphine ligand, as well as the challenges associated with removing trace metal contaminants from the final product.

  • Catalyst B (NHC Organocatalyst): While showing lower conversion and a significantly lower TOF (18 h⁻¹) compared to Catalyst A, the NHC catalyst provides excellent enantioselectivity (92% ee).[6] This metal-free option is highly attractive for pharmaceutical applications where metal contamination is a major concern. The lower activity might be acceptable in exchange for avoiding costly and time-consuming metal removal steps. Further optimization of reaction conditions (e.g., temperature, concentration) could improve its conversion and rate.

  • Catalyst C (Pd/CS): This heterogeneous catalyst offers a compelling balance of good activity (92% conversion, TOF of 25 h⁻¹) and practical advantages.[7] Its key feature is the potential for recovery and reuse, which can drastically lower process costs over multiple cycles. However, it delivers a significantly lower enantioselectivity (75% ee), which may not be sufficient for many applications without further chiral purification. The lower ee could be due to a less well-defined chiral environment on the nanoparticle surface compared to the discrete molecular catalysts.

Conclusion

This guide demonstrates that a multi-faceted approach is essential for the meaningful benchmarking of catalysts. Relying on a single metric like yield can be deceptive. For the asymmetric cyclization of 3-(4-methoxyphenyl)pent-4-enoic acid, the homogeneous Catalyst A sets the gold standard for efficiency and selectivity. However, the organocatalytic Catalyst B presents a viable, metal-free alternative where purity is the highest priority, and the heterogeneous Catalyst C offers a potentially more sustainable and cost-effective solution if its lower enantioselectivity can be tolerated or improved.

The choice of the "best" catalyst is therefore not absolute but is dictated by the specific priorities of the project, whether they be raw speed (TOF), overall output (TON), stereochemical purity (ee), or process sustainability and cost. By employing these rigorous and self-validating protocols, researchers can make informed, data-driven decisions, accelerating the transition from laboratory discovery to industrial application.

References

  • Vertex AI Search. (2024). How Kinetic Analysis Sheds Light on Catalytic Reactions.
  • University of Birmingham. (n.d.). Reaction kinetics in formulated industrial catalysts.
  • Idaho National Laboratory. (n.d.). Kinetic Measurements in Heterogeneous Catalysis. INL Research Library Digital Repository.
  • ResearchGate. (2026). Analysis of Simple Kinetic Models in Heterogeneous Catalysis.
  • Mettler Toledo. (n.d.). Catalyzed Reactions - An Overview | Catalysis Chemistry.
  • Perfectlight Technology. (2023). Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?.
  • ACS Publications. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis.
  • YouTube. (2023). Turnover Number and Turnover Frequency of catalysts.
  • Bio-protocol. (n.d.). Estimation turnover frequency calculations (TOF).
  • ResearchGate. (2017). Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you!.
  • PubMed. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Chem Rev.
  • University of Regensburg. (n.d.). Asymmetric Phase Transfer Catalysis.
  • RSC Publishing. (2009). Enantioselective catalysis and complexity generation from allenoates. Chemical Society Reviews.
  • PMC. (n.d.). (E)-4-(4-Methoxyphenyl)but-3-en-2-one.
  • SpringerLink. (n.d.). Asymmetric catalytic [4+3] cycloaddition of ortho-quinone methides with oxiranes.
  • Organic Chemistry Portal. (2017). Catalytic Enantioselective Synthesis of 3,4-Unsubstituted Thiochromenes through Sulfa-Michael/Julia-Kocienski Olefination Cascade Reaction.
  • PMC. (n.d.). Reconsidering the Benchmarking Evaluation of Catalytic Activity in Oxygen Reduction Reaction.
  • NUS Blog. (n.d.). Selected Publications – Prof. Lu, Yixin.
  • BenchChem. (2025). Benchmarking New Catalysts for Methyl 5-methoxypent-4-enoate Synthesis: A Comparative Guide.
  • PMC. (n.d.). Recent Advances in Asymmetric Catalysis Using p‐Block Elements.
  • RSC Publishing. (n.d.). Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. Chemical Science.
  • MDPI. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.
  • MDPI. (2026). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds.
  • RSC Publishing. (n.d.). Catalysis Science & Technology.
  • Universität Freiburg. (n.d.). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis.
  • AIR Unimi. (n.d.). New Trends in Asymmetric Phase Transfer Catalysis 1.
  • ResearchGate. (n.d.). Catalytic performances of benchmark catalysts reported in literature in semi-hydrogenation of acetylene.
  • Cardiff University. (2025). Catalysis Science & Technology. -ORCA.
  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized 3-(4-Methoxyphenyl)pent-4-enoic Acid Derivatives

A Foreword for the Modern Researcher: In the landscape of contemporary drug discovery and materials science, the synthesis of novel organic molecules is but the initial step. The true measure of success lies in the rigor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Modern Researcher: In the landscape of contemporary drug discovery and materials science, the synthesis of novel organic molecules is but the initial step. The true measure of success lies in the rigorous, multi-faceted validation of the synthesized compound's molecular structure. This guide provides an in-depth, experience-driven walkthrough of the essential spectroscopic techniques required to unequivocally confirm the identity and purity of 3-(4-Methoxyphenyl)pent-4-enoic acid and its derivatives. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Synthetic Pathway: A Deliberate Approach to 3-(4-Methoxyphenyl)pent-4-enoic Acid

The journey to validation begins with a robust and reproducible synthesis. The following protocol outlines a common method for the preparation of the title compound, emphasizing the rationale behind each step.

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)pent-4-enoic Acid
  • Alkylation of 4-Methoxyphenylacetonitrile:

    • To a solution of 4-methoxyphenylacetonitrile in a suitable aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. This deprotonates the benzylic carbon, forming a resonance-stabilized carbanion. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

    • Allyl bromide is then added dropwise to the solution. The carbanion acts as a nucleophile, attacking the electrophilic allyl bromide in an S(_N)2 reaction to form 3-(4-methoxyphenyl)pent-4-enenitrile. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the Nitrile:

    • The resulting nitrile is then subjected to acidic or basic hydrolysis to convert the cyano group into a carboxylic acid. A common method involves refluxing the nitrile in an aqueous solution of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide.

    • Acidic workup (if basic hydrolysis is used) protonates the carboxylate salt, yielding the final product, 3-(4-Methoxyphenyl)pent-4-enoic acid.

  • Purification:

    • The crude product is then purified, typically by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This separates the desired product from any unreacted starting materials or byproducts.

The Spectroscopic Gauntlet: A Multi-Technique Approach to Structural Elucidation

No single spectroscopic technique provides a complete picture of a molecule's structure. It is the synergistic application of multiple methods that affords irrefutable proof of identity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Expected ¹H NMR Spectrum of 3-(4-Methoxyphenyl)pent-4-enoic Acid (in CDCl₃):

  • ~10-12 ppm (singlet, broad, 1H): This signal corresponds to the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and exchange with trace amounts of water.

  • ~7.1-7.2 ppm (doublet, 2H): These are the aromatic protons ortho to the methoxy group on the phenyl ring.

  • ~6.8-6.9 ppm (doublet, 2H): These are the aromatic protons meta to the methoxy group.

  • ~5.6-5.8 ppm (multiplet, 1H): This complex signal arises from the vinyl proton (-CH=CH₂).

  • ~5.0-5.2 ppm (multiplet, 2H): These are the terminal vinyl protons (=CH₂).

  • ~3.8 ppm (singlet, 3H): This sharp singlet is characteristic of the methoxy group (-OCH₃) protons.

  • ~3.5-3.6 ppm (multiplet, 1H): This is the proton on the chiral center, C3.

  • ~2.6-2.8 ppm (multiplet, 2H): These are the methylene protons (-CH₂-) adjacent to the carboxylic acid.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Expected ¹³C NMR Spectrum of 3-(4-Methoxyphenyl)pent-4-enoic Acid (in CDCl₃):

  • ~178-180 ppm: The carbonyl carbon of the carboxylic acid.

  • ~158-160 ppm: The aromatic carbon attached to the methoxy group.

  • ~138-140 ppm: The internal vinyl carbon (-CH=).

  • ~130-132 ppm: The quaternary aromatic carbon.

  • ~128-130 ppm: The aromatic carbons ortho to the methoxy group.

  • ~115-117 ppm: The terminal vinyl carbon (=CH₂).

  • ~113-115 ppm: The aromatic carbons meta to the methoxy group.

  • ~55 ppm: The methoxy carbon (-OCH₃).

  • ~45-47 ppm: The chiral carbon, C3.

  • ~38-40 ppm: The methylene carbon (-CH₂-) adjacent to the carboxylic acid.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[1] For organic molecules, this allows for the determination of the molecular weight and can provide structural information through fragmentation analysis.[2]

Expected Mass Spectrum (Electron Ionization - EI) of 3-(4-Methoxyphenyl)pent-4-enoic Acid:

  • Molecular Ion Peak (M⁺): The molecular weight of C₁₂H₁₄O₃ is 206.24 g/mol . Therefore, a prominent peak should be observed at m/z = 206.

  • Key Fragmentation Peaks:

    • m/z = 161: Loss of the carboxyl group (-COOH, 45 Da).

    • m/z = 121: A characteristic fragment for a methoxybenzyl moiety.

    • m/z = 91: Tropylium ion, a common fragment in compounds containing a benzyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Expected IR Spectrum of 3-(4-Methoxyphenyl)pent-4-enoic Acid:

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.

  • ~3000-3100 cm⁻¹: C-H stretches of the aromatic and vinyl groups.

  • ~2850-2960 cm⁻¹: C-H stretches of the aliphatic groups.

  • ~1700-1725 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

  • ~1600-1650 cm⁻¹: C=C stretches of the aromatic ring and the vinyl group.

  • ~1240-1260 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.

  • ~1030-1050 cm⁻¹: Symmetric C-O-C stretch of the aryl ether.

Comparative Analysis: Distinguishing 3-(4-Methoxyphenyl)pent-4-enoic Acid from a Structural Analog

To highlight the importance of a comprehensive spectroscopic analysis, let's compare the expected data for our target compound with that of a structurally related molecule, 3-(4-methoxyphenyl)pentanoic acid.[4]

Spectroscopic Feature3-(4-Methoxyphenyl)pent-4-enoic Acid3-(4-methoxyphenyl)pentanoic AcidRationale for Difference
¹H NMR: Vinyl Protons~5.0-5.8 ppm (multiplets)AbsentThe absence of the double bond in the pentanoic acid derivative eliminates the vinyl proton signals.
¹³C NMR: Vinyl Carbons~115-117 and ~138-140 ppmAbsentThe sp² hybridized carbons of the double bond are absent in the saturated analog.
Mass Spec (M⁺): m/z = 206m/z = 208The saturated analog has two additional hydrogen atoms, increasing its molecular weight by 2 Da.
IR: C=C Stretch~1640 cm⁻¹AbsentThe vinyl C=C stretching vibration is a key diagnostic peak for the unsaturated compound.

Visualizing the Workflow and Molecular Structure

A clear visual representation of the experimental process and the target molecule is crucial for effective communication in a scientific context.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Validation Start 4-Methoxyphenylacetonitrile + Allyl Bromide Alkylation Alkylation Start->Alkylation Hydrolysis Nitrile Hydrolysis Alkylation->Hydrolysis Purification Column Chromatography Hydrolysis->Purification Product 3-(4-Methoxyphenyl) pent-4-enoic acid Purification->Product H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR

Caption: Overall experimental workflow from synthesis to spectroscopic validation.

Caption: Molecular structure of 3-(4-Methoxyphenyl)pent-4-enoic acid.

Conclusion: The Imperative of Rigorous Validation

The synthesis of a novel compound is a significant achievement, but it is the thoroughness of its characterization that underpins its scientific value. By employing a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can build a comprehensive and self-validating dossier of evidence that confirms the structure and purity of synthesized 3-(4-Methoxyphenyl)pent-4-enoic acid derivatives. This meticulous approach is not merely a procedural formality; it is the bedrock of scientific integrity and the essential launchpad for further research and development.

References

  • European Journal of Organic Chemistry. (2007). Supporting Information. WILEY-VCH Verlag GmbH & Co. KGaA. [Link]

  • Das, U., Chheda, S. B., Pednekar, S. R., Karambelkar, N. P., & Guru Row, T. N. (2008). 3-(4-Methoxyphenyl)pent-2-ene-1,5-dioic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2386. [Link]

  • Collins, D. J., & Jacobs, H. A. (1986). Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. Australian Journal of Chemistry, 39(12), 2095-2110. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Methoxycarbonyl)-4-(4-methoxyphenyl)-but-3-enoic acid. In PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Pentenoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative

Chiral HPLC Validation for (R)- and (S)-3-(4-Methoxyphenyl)pent-4-enoic Acid: A Comparative Guide

The enantiomeric purity of aryl pentenoic acids, such as 3-(4-Methoxyphenyl)pent-4-enoic acid, is a Critical Quality Attribute (CQA) in pharmaceutical synthesis. Because isolated enantiomers often exhibit divergent pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric purity of aryl pentenoic acids, such as 3-(4-Methoxyphenyl)pent-4-enoic acid, is a Critical Quality Attribute (CQA) in pharmaceutical synthesis. Because isolated enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles, establishing a robust, validated chiral High-Performance Liquid Chromatography (HPLC) method is a fundamental regulatory requirement.

This guide provides an objective comparison of Chiral Stationary Phases (CSPs), explains the mechanistic causality behind mobile phase selection, and outlines a self-validating analytical protocol aligned with the latest ICH Q2(R2) guidelines[1].

Mechanistic Rationale: Column Comparison & Selection

Chiral separation of 3-(4-Methoxyphenyl)pent-4-enoic acid requires a stationary phase capable of differentiating the spatial arrangement of the bulky methoxyphenyl group and the flexible pentenoic acid chain. The industry standard relies on polysaccharide-based CSPs, primarily Amylose and Cellulose derivatives.

Amylose vs. Cellulose: The Steric Advantage

While both polymers utilize tris(3,5-dimethylphenylcarbamate) as the chiral selector, their macroscopic polymer structures dictate performance:

  • Cellulose-based CSPs (e.g., Chiralcel OD-H) form a relatively linear cavity. The steric bulk of the 4-methoxyphenyl group often struggles to achieve deep inclusion, leading to weaker chiral recognition and partial co-elution.

  • Amylose-based CSPs (e.g., Chiralpak AD-H) form a tighter, highly defined helical groove. This helical structure allows the arylpentenoic acid to intercalate deeply, providing multiple hydrogen-bonding interaction points with the carbamate linkages[2].

As demonstrated in Table 1, the Amylose-based CSP is the superior choice for this specific molecular architecture.

Table 1: CSP Performance Comparison for Aryl Pentenoic Acids
Chromatographic ParameterAmylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Chiral Recognition Mechanism Helical inclusion + H-bondingLinear cavity + H-bonding
Retention Time (R-isomer) 8.4 min12.1 min
Retention Time (S-isomer) 10.2 min13.5 min
Resolution ( Rs​ ) 2.8 (Baseline) 1.1 (Partial Co-elution)
Peak Tailing ( Tf​ ) 1.1 (Highly Symmetrical)1.6 (Tailing observed)
Verdict Recommended Not Recommended

Mobile Phase Causality: The Role of Acidic Modifiers

Selecting the correct solvent system is only half the battle. 3-(4-Methoxyphenyl)pent-4-enoic acid contains a terminal carboxylic acid group ( pKa​ ~ 4.5).

The Problem: In a standard Normal Phase (NP) mixture of Hexane and Isopropanol (IPA), the carboxylate group can partially ionize or interact non-specifically with residual surface silanols on the silica matrix. This causes severe peak tailing and destroys chiral resolution. The Solution: The addition of 0.1% Trifluoroacetic acid (TFA) acts as a thermodynamic suppressor. It forces the equilibrium toward the fully protonated, neutral state. This ensures the molecule interacts with the CSP solely via the intended hydrogen bonding and steric inclusion mechanisms.

Workflow CSP 1. CSP Selection Amylose Carbamate MP 2. Mobile Phase Hexane:IPA (90:10) CSP->MP Optimize Elution Mod 3. Acidic Modifier 0.1% TFA Added MP->Mod Suppress Tailing Val 4. Method Lock Rs > 1.5 Achieved Mod->Val Validate Method

Fig 1: Stepwise chromatographic optimization workflow for chiral acidic compounds.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) as a mandatory gatekeeper. If the SST criteria are not met, the validation sequence must automatically abort.

Phase 1: System Preparation & Equilibration
  • Solvent Preparation: Prepare the mobile phase consisting of HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) Trifluoroacetic acid (TFA). Degas ultrasonically for 15 minutes.

  • Column Installation: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated silica column (250 mm × 4.6 mm, 5 µm). Set column oven temperature to 25°C.

  • Equilibration: Flush the system at 1.0 mL/min for at least 45 minutes to ensure the stationary phase is fully saturated with the acidic modifier. Monitor the UV detector (254 nm) until baseline drift is < 0.1 mAU/min.

Phase 2: System Suitability Testing (SST) - The Gatekeeper
  • Standard Prep: Dissolve 1.0 mg of racemic 3-(4-Methoxyphenyl)pent-4-enoic acid reference standard[3] in 1.0 mL of mobile phase.

  • Injection: Inject 10 µL of the racemate standard.

  • Self-Validation Check: The run may only proceed to full validation if the following criteria are met:

    • Resolution ( Rs​ ) between (R)- and (S)- enantiomers 1.5.

    • Tailing factor ( Tf​ ) for both peaks 1.5.

    • Theoretical plates ( N ) 5000.

Phase 3: Validation Execution
  • Linearity: Inject 5 concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 0.5 to 1.5 mg/mL).

  • Precision: Perform 6 replicate injections of the 100% target concentration standard. Calculate %RSD of peak areas.

  • Accuracy: Spike known quantities of the (S)-enantiomer into the (R)-enantiomer matrix at 3 levels (80%, 100%, 120%) and calculate percentage recovery.

ICH Q2(R2) Validation Framework & Results

Analytical validation proves that the method is fit for its intended purpose. The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to method robustness and reliability[1].

Validation Core ICH Q2(R2) Validation Spec Specificity Blank/Placebo Core->Spec Lin Linearity R² ≥ 0.999 Core->Lin Prec Precision %RSD ≤ 2.0% Core->Prec Rob Robustness Temp/Flow Core->Rob

Fig 2: Core analytical validation parameters according to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Results Summary (Amylose CSP)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timesNo co-eluting peaks in blankPass
Linearity (Range) R2≥0.999 (10-150 µg/mL) R2=0.9998 Pass
Method Precision %RSD ≤2.0% ( n=6 )0.85%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.5 µg/mL / 1.5 µg/mLPass
Robustness Rs​≥1.5 under deliberate variations Rs​=2.6 (Flow ± 0.1 mL/min)Pass

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • 5-(2-Methylphenyl)-4-pentenoic Acid from a Terrestrial Streptomycete Source: ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 3-(4-Methoxyphenyl)pent-4-enoic Acid and Hex-5-enoic Acid

Abstract In the landscape of organic synthesis and drug development, unsaturated carboxylic acids serve as pivotal building blocks. Their reactivity, dictated by subtle structural and electronic nuances, determines their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of organic synthesis and drug development, unsaturated carboxylic acids serve as pivotal building blocks. Their reactivity, dictated by subtle structural and electronic nuances, determines their utility in complex molecular architectures. This guide presents an in-depth evaluation of the chemical reactivity of 3-(4-methoxyphenyl)pent-4-enoic acid compared to a structurally simpler analogue, hex-5-enoic acid. We will dissect their structural attributes, predict reactivity based on established electronic principles, and provide robust experimental protocols for empirical validation. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and employ these synthons in their work.

Introduction: Structural and Electronic Dissection

The reactivity of an alkene is fundamentally governed by the electron density of its carbon-carbon double bond.[1] An electron-rich π-system is more susceptible to attack by electrophiles, which are electron-seeking species.[2] The two molecules under consideration, while both being pentenoic acid derivatives, present a fascinating case study in how substituent effects modulate this reactivity.

  • Hex-5-enoic acid (also known as δ-hexenoic acid) serves as our baseline.[3][4] It is a simple, aliphatic unsaturated carboxylic acid with a terminal double bond. Its reactivity is primarily that of a standard monosubstituted alkene, with minimal electronic influence from the distant carboxyl group.[5]

  • 3-(4-Methoxyphenyl)pent-4-enoic acid introduces significant electronic complexity. The key differentiating features are the phenyl ring at the C3 position and the electron-donating methoxy (-OCH₃) group on this ring. The methoxy group, through resonance, increases the electron density of the aromatic ring, which in turn can influence the adjacent allylic position and the double bond itself. Furthermore, the C3 position is both allylic and benzylic, suggesting a potential for enhanced stability of radical or cationic intermediates formed at this center.

The following diagram illustrates the key structural differences and the anticipated electronic effects.

Figure 1. Structural comparison and key electronic features.

Theoretical Reactivity Evaluation

Based on the structural analysis, we can predict the relative reactivity of the two compounds towards major classes of organic reactions.

Electrophilic Addition

Electrophilic addition is a cornerstone of alkene chemistry, typically proceeding through a carbocation intermediate.[2][6] The rate-determining step is the initial attack of the electrophile on the π-bond to form the most stable carbocation.

  • Hex-5-enoic Acid: Attack of an electrophile (E⁺) on the terminal double bond can form either a primary or a secondary carbocation. The secondary carbocation at C5 is more stable and will be preferentially formed, following Markovnikov's rule.

  • 3-(4-Methoxyphenyl)pent-4-enoic Acid: The situation is more complex. The presence of the 4-methoxyphenyl group at the allylic C3 position dramatically stabilizes a positive charge at that carbon. Therefore, upon electrophilic attack at the terminal carbon (C5), the resulting secondary carbocation at C4 would be immediately adjacent to a benzylic position. This proximity allows for resonance stabilization involving the electron-rich aromatic ring, leading to a significantly more stable carbocation intermediate compared to the simple secondary carbocation in the hex-5-enoic acid case.

Prediction: 3-(4-Methoxyphenyl)pent-4-enoic acid will exhibit a significantly higher rate of electrophilic addition than hex-5-enoic acid due to the superior stabilization of the resulting carbocation intermediate.

Radical Reactions

Free radical reactions can proceed via addition to the double bond or abstraction of an allylic hydrogen.[7][8][9]

  • Addition: In radical additions, such as the anti-Markovnikov addition of HBr in the presence of peroxides, the reaction proceeds through the most stable radical intermediate.[7] Similar to the carbocation case, a radical at the C4 position of 3-(4-methoxyphenyl)pent-4-enoic acid would be stabilized by resonance with the adjacent aromatic ring. This stabilization would accelerate the rate of radical addition compared to hex-5-enoic acid.

  • Allylic Halogenation: The C3 position in 3-(4-methoxyphenyl)pent-4-enoic acid is not only allylic but also benzylic. The C-H bond at this position is expected to be weaker than the allylic C-H bonds in hex-5-enoic acid (at C4) due to the formation of a highly resonance-stabilized benzylic-allylic radical upon hydrogen abstraction. This makes it a prime target for reactions involving radical initiators like N-Bromosuccinimide (NBS).

Prediction: 3-(4-Methoxyphenyl)pent-4-enoic acid will be more reactive in both radical addition and allylic abstraction reactions compared to hex-5-enoic acid.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, involve the concerted interaction of π-systems to form a cyclic product.[10][11][12] While a simple terminal alkene is not a powerful dienophile, its reactivity can be influenced by substituents. The electronic nature of the alkene in 3-(4-methoxyphenyl)pent-4-enoic acid, being slightly more electron-rich due to hyperconjugation and potential long-range effects from the aromatic ring, might subtly enhance its reactivity in cycloadditions with electron-deficient dienes compared to hex-5-enoic acid. However, this effect is likely to be less pronounced than in ionic or radical pathways.

Experimental Design for Reactivity Comparison

To empirically validate these theoretical predictions, a series of well-designed experiments are necessary. The following protocols are designed to be self-validating by using a competitive reaction format or by providing clear kinetic data.

Figure 2. General experimental workflow for comparing alkene reactivity.

Protocol 1: Competitive Electrophilic Bromination

This experiment directly compares the rate of electrophilic addition by allowing both acids to compete for a limited amount of bromine.

Objective: To determine the relative rate of bromination.

Materials:

  • 3-(4-Methoxyphenyl)pent-4-enoic acid

  • Hex-5-enoic acid

  • Internal standard (e.g., 1,4-dimethoxybenzene)

  • Bromine (Br₂) solution in CCl₄ (e.g., 0.1 M)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate solution (10% w/v)

Procedure:

  • In a 50 mL round-bottom flask protected from light, accurately weigh and dissolve 3-(4-methoxyphenyl)pent-4-enoic acid (0.5 mmol), hex-5-enoic acid (0.5 mmol), and the internal standard (0.5 mmol) in 20 mL of anhydrous CCl₄.

  • Cool the flask to 0 °C in an ice bath.

  • While stirring vigorously, add 2.5 mL of the 0.1 M Br₂ solution (0.25 mmol, 0.5 equivalents relative to total alkenes) dropwise over 5 minutes.

  • Allow the reaction to stir at 0 °C for an additional 15 minutes.

  • Quench the reaction by adding 10 mL of 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel, wash with water (2 x 15 mL), and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.

  • Analyze the resulting mixture by ¹H NMR and/or GC-MS to determine the ratio of unreacted starting materials relative to the internal standard.

Data Interpretation: The acid that is consumed to a greater extent is the more reactive species. The relative rate constant (k_rel) can be calculated using the equation: k_rel = log([A]_final / [A]_initial) / log([B]_final / [B]_initial), where A and B are the two acids.

Protocol 2: Kinetic Analysis of Epoxidation

This protocol measures the absolute reaction rate of each acid with an epoxidizing agent, providing quantitative kinetic data.

Objective: To determine the second-order rate constant for the epoxidation of each acid.

Materials:

  • Substrate acid (either one)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

Procedure:

  • Prepare a stock solution by dissolving the substrate acid (e.g., 0.1 mmol) and the internal standard (0.1 mmol) in 1.0 mL of CDCl₃.

  • Transfer the solution to an NMR tube and acquire an initial spectrum (t=0) to establish the initial concentration ratio.

  • Prepare a separate solution of m-CPBA (0.1 mmol) in 0.5 mL of CDCl₃.

  • At time t=0, add the m-CPBA solution to the NMR tube, cap, invert several times to mix, and immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for 1 hour).

  • Integrate the characteristic vinyl proton signals of the starting material against the signal of the inert internal standard at each time point.

  • Repeat the entire procedure for the other acid under identical conditions.

Data Interpretation: Plot the natural logarithm of the acid concentration (ln[Acid]) versus time. For a pseudo-first-order reaction (if m-CPBA is in excess) or a second-order reaction, the slope of the resulting line will be related to the rate constant. Comparing the rate constants (k) for each acid will provide a quantitative measure of their relative reactivity.

Predicted Data Summary

Based on our theoretical evaluation, the following table summarizes the expected outcomes from the proposed experiments.

ParameterHex-5-enoic Acid3-(4-Methoxyphenyl)pent-4-enoic AcidRationale for Prediction
Relative Bromination Rate LowerHigherEnhanced stabilization of the bromonium ion and subsequent carbocation intermediate by the 4-methoxyphenyl group.
Epoxidation Rate Constant (k) SlowerFasterThe electron-rich nature of the double bond, influenced by the substituent, accelerates the electrophilic attack by the peroxyacid.
Susceptibility to Allylic Halogenation ModerateHighThe C3 position is both allylic and benzylic, leading to a highly stabilized radical intermediate upon H-abstraction.

Conclusion

The presence of a 3-(4-methoxyphenyl) substituent dramatically alters the reactivity profile of a pent-4-enoic acid framework when compared to the unsubstituted hex-5-enoic acid. Theoretical analysis strongly suggests that the substituted acid will be significantly more reactive towards electrophilic additions and radical reactions. This heightened reactivity stems from the ability of the electron-rich aromatic ring to stabilize cationic and radical intermediates at the adjacent C4 and C3 positions. For synthetic chemists, this means that 3-(4-methoxyphenyl)pent-4-enoic acid can undergo reactions under milder conditions and potentially with greater selectivity than its simple aliphatic counterpart. The provided experimental protocols offer a clear and robust pathway for empirically quantifying these differences, enabling researchers to make informed decisions in the design of novel synthetic routes and the development of new chemical entities.

References

  • Starostin, E. K., Lapitskaya, M. A., & Nikishin, G. (1990). Practical synthesis of hex-5-ynoic acid from cyclohexanone. Russian Chemical Bulletin. [Link]

  • SpectraBase. (n.d.). Hex-5-enoic acid (2-bromo-phenyl)-amide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hex-5-enoic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Hexenoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • World of Chemicals. (2025, May 20). 5-hexenoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)butanoic acid. Retrieved from [Link]

  • OpenStax. (2023, September 20). 30.5 Cycloaddition Reactions. In Organic Chemistry. Retrieved from [Link]

  • William Reusch, Michigan State University Department of Chemistry. (n.d.). Addition Reactions of Alkenes. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). Organic Chemistry-III MODULE No.30 : Cycloaddition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • IB Chemistry. (n.d.). R3.4.5 Electrophilic Addition to Alkenes. Retrieved from [Link]

  • ChemTalk. (n.d.). Radical Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, March 10). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

  • YouTube. (2023, September 12). Free Radical Reactions Alkenes & Cycloalkenes Organic Chemistry. Retrieved from [Link]

  • Pearson. (n.d.). Organic Chemistry Radical Reactions Study Guide for Exams. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Retrieved from [Link]

  • Scent.vn. (n.d.). 5-Hexenoic Acid CAS# 1577-22-6. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Hexenoic acid (CAS 1577-22-6). Retrieved from [Link]

Sources

Comparative

Reproducibility of Asymmetric Synthesis Protocols for 3-(4-Methoxyphenyl)pent-4-enoic Acid: A Comparative Guide

[style=filled, shape=box, fontname="Arial", margin=0.2 Evaluating Reaction Details I'm now concentrating on refining the DOT diagram based on the provided experimental details. I've considered that the nitrile hydratase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[style=filled, shape=box, fontname="Arial", margin=0.2

Evaluating Reaction Details

I'm now concentrating on refining the DOT diagram based on the provided experimental details. I've considered that the nitrile hydratase step is fast but non-selective. Then, the amidase step is highly R-selective, which yields the (R)-acid with high enantiomeric excess. I need to make sure the diagram accurately reflects the kinetic resolution, with the (S)-amide as unreacted substrate.

Refining Kinetic Diagrams

I'm now revising the diagram based on reaction details. The nitrile hydratase is fast but non-selective. Then the amidase step is R-selective, yielding the (R)-acid with high enantiomeric excess. I need to clearly show this kinetic resolution, highlighting the (S)-amide as an unreacted substrate.

Structuring the Document

I'm now structuring the document. I'll outline the "". I've begun with the Executive Summary, and moved on to the Introduction. I'm focusing on ensuring every protocol includes self-validating checks. I'll include TLC, HPLC for ee, and NMR verification. I'm streamlining the comparison.

Comparing Synthesis Approaches

I'm now comparing the provided information to generate a structured framework. I am focusing on the historical challenge for pharmaceutical development in generating chiral building blocks, such as gamma-amino acids and pyrrolidinones. I will contrast the traditional lengthy chiral auxiliary routes with the biocatalytic kinetic resolution using Rhodococcus erythropolis AJ270.

Mapping Mechanistic Details

I'm now detailing the mechanistic ground for the biotransformation. I have two enzymes: nitrile hydratase and amidase. I am documenting that the first is fast, but it is not enantioselective. I also need to make sure to show the amidase step's high R-enantioselectivity, induced by the β-vinyl effect.

Finalizing Experimental Protocols

I'm now detailing experimental protocols for biocatalytic and chiral auxiliary methods. I'm focusing on "self-validating" validation steps within each, including TLC, HPLC for ee, and NMR. I'm ensuring both protocols can measure quantitative data in a directly comparable format, and will be presenting this comparison in the final section.

As the demand for enantiopure multifunctional building blocks accelerates in drug discovery, the reliable synthesis of chiral β-substituted carboxylic acids remains a critical bottleneck. 3-(4-Methoxyphenyl)pent-4-enoic acid is a highly versatile intermediate utilized in the synthesis of chiral γ-amino acids, 2-pyrrolidinones, and 2-azepinone derivatives. However, establishing a reproducible, scalable, and highly enantioselective protocol for its synthesis requires navigating significant strategic trade-offs.

This guide objectively evaluates the two primary methodologies for accessing this compound: Whole-Cell Biocatalytic Kinetic Resolution versus Chiral Auxiliary-Mediated Asymmetric Alkylation . By analyzing the mechanistic causality, experimental reproducibility, and quantitative performance of each route, this document provides a definitive framework for process chemists and drug development professionals.

Mechanistic Grounding & Causality

The Biocatalytic Approach: Exploiting the β-Vinyl Effect

The biocatalytic route utilizes Rhodococcus erythropolis AJ270, a microbial whole-cell catalyst containing a dual-enzyme system: a nitrile hydratase and an amidase [1].

The causality behind the extraordinary enantioselectivity of this system lies in an "unusual β-vinyl effect." In the first step, the nitrile hydratase converts the racemic 3-(4-methoxyphenyl)pent-4-enenitrile into a racemic amide intermediate rapidly and with negligible enantioselectivity. However, in the second step, the amidase exhibits profound stereodiscrimination. The presence of the β-vinyl group restricts the conformational flexibility of the substrate within the amidase active site, leading to near-perfect recognition and hydrolysis of the (R)-enantiomer, while leaving the (S)-amide intact [1]. This enzymatic synergy allows for a highly efficient kinetic resolution under exceptionally mild conditions.

The Chemical Alternative: Chiral Auxiliary Alkylation

Historically, optically active 3-arylpent-4-enoic acids were accessed via traditional asymmetric chemical synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) [1].

This approach relies on the stoichiometric attachment of a chiral auxiliary to establish a rigid, chelated lithium enolate transition state. Asymmetric induction occurs via sterically controlled facial selective alkylation (using allyl bromide) at cryogenic temperatures (-78 °C). While highly predictable, the causality of failure in this route often stems from the moisture sensitivity of the enolate, the thermodynamic instability of the auxiliary linkage, and the risk of partial epimerization during the harsh alkaline cleavage (LiOH/H₂O₂) required to liberate the free acid.

Workflow & Pathway Visualizations

biocatalytic_pathway rac_nitrile Racemic Nitrile Substrate rac_amide Racemic Amide Intermediate rac_nitrile->rac_amide Nitrile Hydratase (Fast, Non-selective) r_acid (R)-3-(4-Methoxyphenyl) pent-4-enoic acid rac_amide->r_acid Amidase (Highly R-selective) s_amide (S)-3-(4-Methoxyphenyl) pent-4-enamide rac_amide->s_amide Unreacted (S-enantiomer)

Fig 1: Dual-enzyme biocatalytic kinetic resolution pathway exploiting the β-vinyl effect.

workflow_comparison cluster_biocat Biocatalytic Route (R. erythropolis AJ270) cluster_chem Chiral Auxiliary Route (Evans) b1 Racemic Nitrile Synthesis b2 Biotransformation (pH 7.2, 30°C) b1->b2 b3 Acid/Base LLE Separation b2->b3 b4 Enantiopure (R)-Acid & (S)-Amide b3->b4 c1 Auxiliary Coupling (Stoichiometric) c2 Asymmetric Alkylation (-78°C) c1->c2 c3 Auxiliary Cleavage (LiOH/H2O2) c2->c3 c4 Enantiopure Acid Isolation c3->c4

Fig 2: Operational workflow comparison between biocatalytic and chiral auxiliary methodologies.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process controls (IPCs) to verify causality and prevent downstream failure.

Protocol A: Biocatalytic Kinetic Resolution (Recommended)

Objective: Isolate (R)-3-(4-Methoxyphenyl)pent-4-enoic acid via enantioselective amidase hydrolysis.

  • Cell Preparation: Suspend washed R. erythropolis AJ270 cells (dry weight ~10 mg/mL) in 100 mM potassium phosphate buffer (pH 7.2).

  • Substrate Addition: Add racemic 3-(4-methoxyphenyl)pent-4-enenitrile (50 mM) dissolved in a minimal volume of ethanol (final cosolvent concentration <2% v/v) to the cell suspension.

  • Incubation: Shake the mixture at 30 °C and 200 rpm.

  • Self-Validation Check (TLC/HPLC): Monitor the reaction every 2 hours. The system is self-validating when the nitrile spot disappears completely (rapid hydratase action) and the amide spot reaches exactly ~50% conversion to the baseline acid spot. Do not proceed to workup until exactly 50% conversion of the amide is confirmed via chiral HPLC.

  • Workup & Separation:

    • Centrifuge to remove biomass.

    • Adjust the supernatant to pH 8.0 and extract with ethyl acetate to recover the unreacted (S)-amide (>99% ee).

    • Acidify the aqueous layer to pH 2.0 using 2M HCl and extract with ethyl acetate to isolate the target (R)-3-(4-Methoxyphenyl)pent-4-enoic acid.

  • Final Validation: Confirm >98% ee via Chiralcel OD-H HPLC analysis (Hexane/IPA/TFA gradient).

Protocol B: Chiral Auxiliary-Mediated Synthesis (Alternative)

Objective: Synthesize the target acid via diastereoselective alkylation.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone derivative in anhydrous THF under argon. Cool to -78 °C. Add Lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 30 minutes.

  • Alkylation: Add allyl bromide (1.5 eq) dropwise. Maintain at -78 °C for 4 hours, then slowly warm to 0 °C.

  • Self-Validation Check (NMR): Quench a 0.1 mL aliquot with sat. NH₄Cl. Extract and run crude ¹H-NMR. The system validates if the diastereomeric ratio (dr) of the newly formed methine proton signals exceeds 95:5. If dr is low, the enolate geometry was compromised by moisture.

  • Cleavage: Dissolve the purified alkylated product in THF/H₂O (3:1) at 0 °C. Add H₂O₂ (30%, 4 eq) followed by LiOH (2 eq). Stir for 1 hour.

  • Workup: Quench with Na₂SO₃ to destroy excess peroxide. Remove THF in vacuo. Extract the auxiliary with dichloromethane. Acidify the aqueous layer to pH 2 and extract with ethyl acetate to yield the final acid.

Quantitative Data Analysis

The following table synthesizes the operational and performance metrics of both protocols, highlighting the objective superiority of the biocatalytic method for this specific substrate class.

MetricBiocatalytic Route (R. erythropolis)Chiral Auxiliary Route (Evans)
Max Theoretical Yield 50% (Kinetic Resolution)100% (Asymmetric Synthesis)
Actual Isolated Yield 46 - 48% (of target enantiomer)65 - 70% (over 3 steps)
Enantiomeric Excess (ee) > 99% 92 - 95%
Step Count 1 (from racemic nitrile)3 (Coupling, Alkylation, Cleavage)
Operating Temperature Mild (30 °C)Cryogenic (-78 °C) to Ambient
Stoichiometric Waste Minimal (Water, trace salts)High (Chiral auxiliary, Li salts)
E-Factor (Estimated) < 15> 50
Scalability High (Aqueous, ambient conditions)Low/Moderate (Requires specialized cryogenic reactors)

References

  • Wang, M.-X., et al. "An Unusual β-Vinyl Effect Leading to High Efficiency and Enantioselectivity of the Amidase, Nitrile Biotransformations for the Preparation of Enantiopure 3-Arylpent-4-enoic Acids and Amides and Their Applications in Synthesis." The Journal of Organic Chemistry, vol. 71, no. 26, 2006, pp. 9669–9675. ACS Publications,[Link].

Safety & Regulatory Compliance

Safety

3-(4-Methoxyphenyl)pent-4-enoic acid proper disposal procedures

Standard Operating Procedure: Handling, Workup, and Disposal of 3-(4-Methoxyphenyl)pent-4-enoic Acid 1. Introduction & Chemical Profile 3-(4-Methoxyphenyl)pent-4-enoic acid (CAS: 918149-72-1 for the R-enantiomer) is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Workup, and Disposal of 3-(4-Methoxyphenyl)pent-4-enoic Acid

1. Introduction & Chemical Profile 3-(4-Methoxyphenyl)pent-4-enoic acid (CAS: 918149-72-1 for the R-enantiomer) is a highly versatile building block utilized in advanced organic synthesis and drug development[1]. Structurally, it features a terminal alkene, a carboxylic acid functional group, and an electron-donating p-methoxyphenyl ring. These features make it exceptionally valuable for cross-metathesis, coupling reactions, and asymmetric synthesis. However, the dual reactivity of the acidic proton and the oxidizable alkene demands stringent safety, handling, and disposal protocols to prevent hazardous laboratory incidents and ensure environmental compliance.

2. Hazard Identification & Mechanistic Causality Understanding the chemical behavior of 3-(4-Methoxyphenyl)pent-4-enoic acid is critical for safe handling and establishing a self-validating safety protocol.

  • Carboxylic Acid Moiety: Acts as a weak organic acid. It disrupts lipid bilayers, causing skin and eye irritation. If mixed directly with strong bases (e.g., NaOH, KOH) without proper cooling, it undergoes rapid, exothermic acid-base neutralization that can lead to solvent boil-off and splashing.

  • Terminal Alkene: Highly susceptible to electrophilic addition and oxidation. Mixing this compound with strong oxidizers (e.g., peroxides, permanganate, concentrated nitric acid) can lead to exothermic cleavage or epoxidation, potentially resulting in thermal runaway and fires[2].

  • Methoxy Group: The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, making it highly reactive toward electrophilic aromatic substitution.

Quantitative Data: Hazard & Storage Parameters

ParameterSpecification / GuidelineCausality / Rationale
Chemical Formula C12H14O3Organic compound; requires high-temperature incineration for complete combustion.
GHS Classification Skin Irrit. 2, Eye Irrit. 2Weakly acidic nature causes localized tissue irritation upon contact.
Incompatible Materials Strong oxidizers, strong basesSegregation prevents exothermic oxidation of the alkene and violent neutralization[2].
EPA Waste Classification Non-RCRA Hazardous (General)Must be managed as hazardous waste under EPA Subpart K in academic/research labs[3].
Max Storage Volume 55 gallonsEPA RCRA limits for satellite accumulation areas before mandatory off-site transfer[4].
Max Storage Time 6 monthsEPA Subpart K regulations for academic laboratory clean-outs and waste accumulation[5].

3. Step-by-Step Experimental Workflow: Post-Reaction Quenching When utilizing 3-(4-Methoxyphenyl)pent-4-enoic acid in synthesis, the unreacted starting material must be safely quenched and extracted before disposal. We utilize a mild base (NaHCO3) rather than a strong base to control the exothermic neutralization and prevent the degradation of sensitive target molecules.

Protocol: Mild Neutralization and Extraction

  • Temperature Control: Transfer the crude reaction mixture to an ice-water bath and allow it to cool to 0–5 °C. Causality: Low temperatures suppress the kinetic energy of the neutralization reaction, preventing solvent evaporation and thermal hazards.

  • Base Addition: Slowly add saturated aqueous sodium bicarbonate (NaHCO3) dropwise via an addition funnel.

  • Venting: Continuously vent the separatory funnel or reaction vessel. Causality: The reaction of NaHCO3 with the carboxylic acid generates carbon dioxide (CO2) gas. Failure to vent can cause explosive pressure build-up and glassware failure[3].

  • Phase Separation: Add an organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane). Agitate gently, vent again, and allow the aqueous and organic layers to separate.

  • Validation: Test the pH of the aqueous layer using indicator paper. It should read between pH 7–8, confirming the complete neutralization of the acid.

Workup Reaction Crude Reaction Mixture (Contains Unreacted Acid) Cool Cool to 0-5°C (Ice Bath) Reaction->Cool Quench Slowly add sat. NaHCO3 (Mild Neutralization) Cool->Quench Gas CO2 Gas Evolution (Vent frequently) Quench->Gas Hazard Extract Liquid-Liquid Extraction (Add EtOAc/DCM) Quench->Extract Separate Phase Separation (Aqueous vs Organic) Extract->Separate

Post-reaction workup and mild neutralization workflow for 3-(4-Methoxyphenyl)pent-4-enoic acid.

4. Waste Segregation & Storage Protocol Proper segregation is the cornerstone of laboratory safety. Mixing incompatible waste streams can lead to toxic gas emissions, pressure explosions, or fires[2].

  • Primary Containment: Store liquid waste containing 3-(4-Methoxyphenyl)pent-4-enoic acid in high-density polyethylene (HDPE) or glass carboys. OSHA mandates that containers must be chemically compatible and equipped with secure, leak-proof closures[5].

  • Closed Container Rule: Under EPA 40 CFR section 262.206(b)(3), waste containers must remain closed at all times unless actively adding waste, except when venting is strictly necessary for equipment operation[3].

  • Segregation: Do NOT mix this organic acid waste with nitric acid or other strong oxidizers. Keep halogenated organic waste (if extracted with DCM) separate from non-hazardous aqueous waste to minimize disposal costs and prevent complex chemical reactions[4].

5. Proper Disposal Procedures "Dilution is the solution" is an outdated and illegal concept for organic laboratory chemicals. Wastewater treatment plants are not equipped to handle lab-grade organic acids, and pouring them down the drain violates federal RCRA prohibitions[2].

Step-by-Step Disposal Execution:

  • Characterization: Identify the waste stream. If the acid was extracted using Ethyl Acetate, label the container as "Non-Halogenated Organic Waste: Contains Ethyl Acetate, 3-(4-Methoxyphenyl)pent-4-enoic acid." If extracted with DCM, label as "Halogenated Organic Waste."

  • GHS Labeling: Apply GHS-compliant labels immediately upon the first drop of waste entering the container. Check the appropriate hazard pictograms (e.g., Exclamation Mark for Irritant)[4].

  • Secondary Containment: Place the primary waste carboy inside a secondary containment bin to capture any potential spills or leaks, preventing chemicals from reaching floor drains or sinks[4].

  • Manifesting and Pick-up: Coordinate with a certified hazardous waste disposal service. The waste will be transported under DOT regulations and destroyed via high-temperature incineration, which safely converts the organic compound into CO2 and H2O[5].

WasteRouting Start Waste Generation: 3-(4-Methoxyphenyl)pent-4-enoic acid State Determine Physical State Start->State Solid Solid Waste (Contaminated PPE/Silica) State->Solid Liquid Liquid Waste (Reaction Solvents/Extracts) State->Liquid Incineration Licensed RCRA Incineration (Do NOT drain dispose) Solid->Incineration Halogenated Halogenated Organic (e.g., DCM mixtures) Liquid->Halogenated If DCM used NonHalogenated Non-Halogenated Organic (e.g., EtOAc mixtures) Liquid->NonHalogenated If EtOAc used Halogenated->Incineration NonHalogenated->Incineration

RCRA-compliant waste routing and segregation decision tree for organic acid disposal.

References

  • NextSDS. "(R)-3-(4-METHOXYPHENYL)PENT-4-ENOIC ACID - Chemical Substance Information." NextSDS.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health. [Link]

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMS LLC. [Link]

  • Cal-Pac Lab. "The Greenest Methods for Disposal of Hazardous Lab Chemicals." Cal-Pac Lab.[Link]

  • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Environmental Protection Agency. [Link]

Handling

Personal protective equipment for handling 3-(4-Methoxyphenyl)pent-4-enoic acid

As a Senior Application Scientist, I have developed this comprehensive safety and operational guide for handling 3-(4-Methoxyphenyl)pent-4-enoic acid (CAS: 207393-03-1). This document moves beyond standard Safety Data Sh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive safety and operational guide for handling 3-(4-Methoxyphenyl)pent-4-enoic acid (CAS: 207393-03-1). This document moves beyond standard Safety Data Sheets (SDS) by providing field-proven, mechanistic insights into why specific Personal Protective Equipment (PPE) and engineering controls are required. Our goal is to ensure your laboratory operations are not only compliant but inherently safe through logical, self-validating protocols.

Chemical Profiling & Hazard Causality

3-(4-Methoxyphenyl)pent-4-enoic acid is an aryl-substituted unsaturated carboxylic acid. To safely handle this compound, researchers must understand the mechanistic causality behind its hazards:

  • Corrosivity & Irritation (Skin Irrit. 2, Eye Irrit. 2): The carboxylic acid moiety acts as a proton donor. Upon contact with biological tissues, it disrupts lipid bilayers and protonates cellular proteins, leading to localized tissue damage and severe ocular irritation[1].

  • Enhanced Dermal Penetration: The inclusion of the 4-methoxyphenyl group significantly increases the molecule's lipophilicity (LogP). If this compound is solvated in organic carriers (such as dichloromethane or DMSO) during synthesis, its ability to penetrate the stratum corneum is exponentially enhanced, necessitating stricter PPE requirements than those used for simple aqueous acids[2].

  • Respiratory Hazards (STOT SE 3): Aerosolized powders or vapors from concentrated solutions act as severe respiratory irritants[2].

  • Reactivity: The terminal alkene presents a site for electrophilic addition and oxidation. It must be strictly segregated from strong oxidizers (e.g., nitric acid) to prevent exothermic degradation[3].

Personal Protective Equipment (PPE) Matrix

The following matrix summarizes the quantitative standards and mechanistic rationale for PPE selection when handling this compound.

Body PartPPE SpecificationQuantitative StandardMechanistic Rationale
Hands (Low Volume/Solid) Nitrile Gloves (Double-gloved)≥ 5 mil thicknessNitrile provides a sufficient barrier against weak organic acids in solid form or dilute aqueous solutions[1].
Hands (High Volume/Solvated) Butyl Rubber or Heavy-Duty Neoprene≥ 15 mil thicknessRequired when the acid is solvated in organic carriers, preventing lipophilic breakthrough of the methoxyphenyl moiety[2].
Eyes/Face ANSI Z87.1 Chemical Splash GogglesImpact & Splash RatedProtects the cornea from irreversible protein denaturation caused by protonation from the carboxylic acid group[1].
Body Fully Buttoned Lab Coat & Long Pants100% Cotton or Flame-ResistantPrevents dermal exposure. Cotton is preferred over synthetics which can melt into the skin if a secondary fire hazard exists[3].
Respiratory Chemical Fume Hood80–120 fpm face velocityMitigates STOT SE 3 respiratory irritation risks by capturing volatile organic acid particulates and solvent vapors[2].

Operational Workflows & Engineering Controls

Workflow A Pre-Operation: Hazard Assessment B Don PPE Matrix (Gloves, Goggles, Coat) A->B C Engineering Control: Chemical Fume Hood B->C D Dispense / Weigh 3-(4-Methoxyphenyl)pent-4-enoic acid C->D E Spill Occurs? D->E F Contain & Neutralize (NaHCO3) E->F Yes G Reaction / Synthesis E->G No H Waste Disposal (Segregate from Oxidizers) F->H G->H

Logical workflow for handling, spill response, and disposal of organic acids.

Step-by-Step Handling Protocol:

  • Ventilation Verification: Conduct all handling within a certified chemical fume hood. Verify that the continuous face velocity is operating between 80–120 feet per minute (fpm) to capture any aerosolized particulates[2].

  • Static Elimination: As a dry powder, the compound is prone to static cling. Use an anti-static weighing boat or an ionizing bar to prevent the aerosolization of fine particulates during transfer.

  • Material Transfer: Utilize secondary containment (e.g., a spill tray) under the analytical balance to catch micro-spills[3].

  • Order of Addition: When preparing solutions, always add the solid acid to the solvent. If diluting a concentrated solvated mixture, strictly adhere to the rule of adding acid to the diluent—never the reverse—to safely dissipate the heat of solvation[3].

  • Decontamination: After transferring the chemical, thoroughly wipe down the balance and fume hood sash. Remove gloves using the pinch-and-pull method to avoid skin contact with the outer surface. Wash hands immediately with soap and water, even if no visible contamination occurred[1].

Spill Response & Disposal Plan

Self-Validating Spill Response Protocol:

  • Assessment & Evacuation: For spills exceeding 1L or involving highly concentrated organic solutions, immediately evacuate the area and allow the fume hood to clear airborne vapors[3].

  • PPE Escalation: Responders must don heavy-duty butyl rubber gloves, a face shield over ANSI-rated goggles, and a chemical-resistant apron[1].

  • Neutralization (Self-Validating Step): Generously apply a weak base powder, such as sodium bicarbonate ( NaHCO3​ ), directly to the spill. Causality & Validation: The acid-base neutralization will generate carbon dioxide ( CO2​ ) gas. The visual cessation of effervescence (bubbling) serves as a self-validating indicator that the reactive acid has been completely converted into a benign, water-soluble sodium salt[1].

  • Containment: Sweep the neutralized debris using non-sparking tools to prevent dust generation, or absorb liquid residues with an inert, dry material[2].

  • Waste Segregation: Double-bag the collected debris. Label it explicitly as "Neutralized Organic Acid Waste." It is critical to segregate this waste stream from strong mineral acids (e.g., nitric acid) and active metals to prevent violent secondary reactions[3].

References

  • Standard Operating Procedure: Organic Acids Source: washington.edu (University of Washington) URL:[Link]

  • Acids, Organic Standard Operating Procedure Template Source: wsu.edu (Washington State University) URL:[Link]

  • Acids Standard Operating Procedure Template Source: unm.edu (University of New Mexico) URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.